1,2,3-Trimethyl-3H-benzo[e]indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trimethylbenzo[e]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMROBBTYFXFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=CC=CC=C3C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,2-Trimethyl-1H-benzo[e]indole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,1,2-trimethyl-1H-benzo[e]indole, a heterocyclic compound of significant interest in materials science and medicinal chemistry. We will delve into its fundamental properties, a robust synthesis protocol, key chemical reactions, and its principal applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
The benzo[e]indole scaffold is a nitrogen-containing polycyclic aromatic hydrocarbon that serves as a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science. Its extended π-conjugated system imparts unique photophysical properties that are leveraged in the development of advanced functional materials.
Clarification on Isomeric Nomenclature:
The topic of this guide is the compound registered under CAS Number 41532-84-7 . While the user request specified "1,2,3-Trimethyl-3H-benzo[e]indole," the vast majority of published scientific literature and commercially available material pertains to the isomer with CAS 41532-84-7. This compound is most accurately identified by the IUPAC name 1,1,2-trimethyl-1H-benzo[e]indole . It is also commonly listed under several synonyms which should be recognized by researchers:
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2,3,3-Trimethyl-3H-benzo[e]indole
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2,3,3-Trimethyl-4,5-benzo-3H-indole
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1,1,2-Trimethylbenz[e]indole
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1,1,2-Trimethylnaphtho[1,2-d]pyrrole[1]
This guide will proceed using the IUPAC name and the primary CAS number 41532-84-7 to ensure clarity and accuracy.
Physicochemical Properties
1,1,2-Trimethyl-1H-benzo[e]indole is typically supplied as a crystalline powder. Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 41532-84-7 | [2] |
| Molecular Formula | C₁₅H₁₅N | [2] |
| Molecular Weight | 209.29 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [1][3][4] |
| Melting Point | 111-119 °C | [1][3] |
| Purity | ≥95-98% (typically by HPLC) | [1][3] |
| Solubility | Soluble in organic solvents like acetonitrile, chloroform, and ethanol. | |
| Storage | Store in a cool, dry place (2-8°C recommended), tightly sealed, under an inert atmosphere (e.g., Nitrogen) and protected from light. |
Molecular Structure and Spectroscopic Analysis
3.1 Molecular Structure
The structure consists of a naphthalene system fused to a pyrrole ring, with three methyl groups at the C1 (gem-dimethyl) and C2 positions of the indole core. This substitution pattern provides steric hindrance that can enhance the stability and solubility of its derivatives.
Caption: Molecular Structure of 1,1,2-Trimethyl-1H-benzo[e]indole.
3.2 Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below is a summary of expected analytical data.
| Technique | Data Summary |
| ¹H NMR | (400 MHz, CDCl₃): Spectral data is available from chemical suppliers. The spectrum will show characteristic signals for the three methyl groups (singlets) and multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the naphthalene ring system. |
| ¹³C NMR | Spectral data is available from chemical suppliers.[2] The spectrum will display signals for the methyl carbons, the quaternary C1 carbon, and a series of sp² carbons corresponding to the fused aromatic rings. |
| Mass Spec. (MS) | Molecular Ion (M⁺): m/z ≈ 209.12. Key Fragments: MS/MS data shows major fragments at m/z 194.10 ([M-CH₃]⁺) and 180.08, corresponding to the loss of methyl groups and subsequent rearrangements.[2] |
| Infrared (IR) | The spectrum will exhibit characteristic C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1450-1650 cm⁻¹), and C-N stretching (~1300-1350 cm⁻¹).[2] |
Chemical Synthesis
The most reliable and common method for synthesizing the benzo[e]indole scaffold is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. For 1,1,2-trimethyl-1H-benzo[e]indole, the precursors are 1-naphthylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).
4.1 Required Reagents and Equipment
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Reagents: 1-Naphthylhydrazine (or its hydrochloride salt), 3-methyl-2-butanone, an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or glacial acetic acid), and appropriate solvents for workup (e.g., water, ethyl acetate, hexane).
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Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating, ice bath, separation funnel, and rotary evaporator. Standard personal protective equipment (PPE) is mandatory.
4.2 Step-by-Step Experimental Protocol
Expert Insight: The choice of acid catalyst is crucial. While strong Brønsted acids like HCl can be used, they can sometimes lead to side reactions. Polyphosphoric acid is often an excellent choice as it serves as both the catalyst and the solvent at elevated temperatures, driving the reaction to completion.
Step 1: Hydrazone Formation The first step is the condensation of 1-naphthylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This is often done in situ at the beginning of the Fischer cyclization.
Step 2: Acid-Catalyzed Cyclization (Indolization)
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In a round-bottom flask, combine 1-naphthylhydrazine hydrochloride (1 equivalent) and 3-methyl-2-butanone (1.1 equivalents).
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Add glacial acetic acid as the solvent and catalyst.
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Stir the mixture at room temperature or gentle heat (40-60°C) until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the product.
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Basify the solution carefully with a base (e.g., NaOH or Na₂CO₃ solution) to neutralize the acid.
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The product will often precipitate as a solid. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 1,1,2-trimethyl-1H-benzo[e]indole.
4.3 Synthesis Workflow Diagram
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Reactivity and Derivatization
5.1 General Reactivity
The 1,1,2-trimethyl-1H-benzo[e]indole core has several reactive sites. The nitrogen atom is nucleophilic, and the extended aromatic system is susceptible to electrophilic attack. The C2-methyl group is activated and can participate in condensation reactions after quaternization of the nitrogen.
5.2 Key Reactions
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N-Quaternization: The indole nitrogen can be alkylated with agents like methyl iodide or dimethyl sulfate. This is a critical step in the synthesis of cyanine dyes, as it forms a positively charged benzo[e]indolium salt. This salt activates the C2-methyl group, making its protons acidic and enabling condensation reactions.
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Electrophilic Aromatic Substitution: The naphthalene ring system can undergo electrophilic substitution. For example, sulfonation can introduce a sulfonic acid group, significantly altering solubility and electronic properties.
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Knoevenagel Condensation: After N-quaternization, the activated C2-methyl group can react with aldehydes or other carbonyl compounds in a Knoevenagel-type condensation to form new C-C double bonds, extending the π-conjugation. This is the foundational reaction for creating a vast array of functional dyes.
5.3 Reactivity Pathway Diagram
Caption: Key reactivity pathways of 1,1,2-trimethyl-1H-benzo[e]indole.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the unique properties of the benzo[e]indole core.
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Intermediate for Functional Dyes: It is a pivotal precursor in the synthesis of cyanine and squaraine dyes. These dyes are known for their sharp absorption bands and high molar absorptivity, making them essential for applications like photosensitizers in photodynamic therapy and as components in organic electronics.
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Precursor for Fluorescent Probes: Its derivatives are widely used to construct fluorescent probes for bioimaging. By attaching specific recognition moieties, these probes can be designed to detect ions, reactive oxygen species, or disease biomarkers in vivo. Its extended aromatic system allows for the development of near-infrared (NIR) probes, which are highly valuable for deep-tissue imaging.
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Materials Science: The photophysical properties of benzo[e]indole derivatives make them attractive for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through derivatization allows for the creation of materials with optimized charge transport and light emission efficiencies.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed. The following information is a summary based on available Safety Data Sheets (SDS).
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GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261 & P271: Avoid breathing dust and use only in a well-ventilated area.
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P264: Wash hands and exposed skin thoroughly after handling.
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P280: Wear protective gloves, eye protection, and face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Incompatibilities: Avoid contact with strong oxidizing agents.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Trustworthiness through Self-Validation: The protocols and data presented are grounded in established chemical principles like the Fischer Indole Synthesis. The identity of the synthesized product must always be validated through the spectroscopic methods outlined in Section 3.0, ensuring a self-validating system where the experimental outcome confirms the theoretical process.
References
An In-Depth Technical Guide to 1,2,3-Trimethyl-3H-benzo[e]indole: A Compound of Potential
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,2,3-Trimethyl-3H-benzo[e]indole (CAS No. 881219-73-4), a heterocyclic compound with emerging applications in materials science and synthetic chemistry. While detailed, peer-reviewed literature on this specific isomer is nascent, this document consolidates available data, outlines its potential, and draws parallels with its well-characterized isomer, 1,1,2-Trimethyl-1H-benzo[e]indole, to provide a predictive framework for its properties and reactivity. This guide is intended for researchers, chemists, and professionals in drug development and materials science seeking to explore the frontiers of benzo[e]indole chemistry.
Introduction: The Benzo[e]indole Scaffold
The benzo[e]indole nucleus, a fusion of a benzene ring with an indole system, represents a "privileged scaffold" in medicinal chemistry and materials science. The extended π-conjugated system imparts unique photophysical properties, making these compounds valuable in the development of organic electronics. Furthermore, the indole core is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals. The strategic placement of methyl groups on this scaffold, as seen in this compound, can significantly influence its steric and electronic properties, thereby fine-tuning its function for specific applications.
Compound Identification and Properties
Core Compound: this compound
This guide focuses on the 1,2,3-trimethyl substituted isomer of the 3H-benzo[e]indole scaffold.
| Property | Value | Reference |
| CAS Number | 881219-73-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅N | [1][2] |
| Molecular Weight | 209.29 g/mol | [1][2] |
| Synonyms | 1,2,3-Trimethylnaphtho[1,2-d]pyrrole | [1][2][3] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at 2 - 8 °C | [1] |
Isomeric Distinction: 1,1,2-Trimethyl-1H-benzo[e]indole
It is critical to distinguish the title compound from its more extensively studied isomer, 1,1,2-Trimethyl-1H-benzo[e]indole (also known as 2,3,3-Trimethyl-3H-benzo[e]indole). This isomer has a different substitution pattern and, consequently, different properties and reactivity.
| Property | Value | Reference |
| CAS Number | 41532-84-7 | |
| Molecular Formula | C₁₅H₁₅N | |
| Molecular Weight | 209.29 g/mol | |
| Synonyms | 2,3,3-Trimethyl-3H-benzo[e]indole, 2,3,3-Trimethylbenzoindolenine |
Potential Applications of this compound
While specific, peer-reviewed application studies for the 1,2,3-trimethyl isomer are limited, supplier information points to its potential in several high-value areas.[1][4] These applications are largely inferred from the general properties of the benzo[e]indole scaffold.
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Organic Electronics: The compound's extended aromatic system suggests its utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][4] It may serve as a building block for host materials or dopants, potentially enhancing charge transport and light emission efficiency.[1]
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Pharmaceutical and Agrochemical Synthesis: It is positioned as a key intermediate or building block for more complex, biologically active molecules.[1][4] Its stability and reactivity make it an attractive starting point for developing novel compounds with potential therapeutic or crop protection activities.[1]
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Analytical Chemistry: It has been suggested for use as a standard reference material in various analytical techniques.[4]
Synthesis and Reactivity: A Predictive Approach
Conceptual Synthesis Workflow
The synthesis would likely involve the formation of the core benzo[e]indole ring system, followed by or concurrent with methylation. A plausible approach would be a variation of the Fischer Indole Synthesis.
Caption: Conceptual workflow for the synthesis of this compound via the Fischer Indole Synthesis.
Case Study: Synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole
To illustrate a validated protocol for a related structure, the synthesis of the 1,1,2-trimethyl isomer is presented below. This reaction is a classic example of the Fischer Indole Synthesis.
Protocol: Synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole (CAS 41532-84-7)
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Reactants:
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2-Naphthylhydrazine hydrochloride
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Isopropyl methyl ketone
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Glacial acetic acid (as solvent and catalyst)
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Procedure:
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Dissolve 2-naphthylhydrazine hydrochloride (0.1 mol) in glacial acetic acid (100 mL).
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Add isopropyl methyl ketone (0.1 mol) to the solution.
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Stir the mixture for 30 minutes at room temperature (20 °C).
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Reflux the reaction mixture for 6 hours.
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Pour the cooled reaction mixture onto ice.
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Neutralize with sodium carbonate until a precipitate forms.
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Collect the solid product by filtration.
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Causality: The acidic medium protonates the ketone, which then reacts with the more nucleophilic amine of the hydrazine to form a hydrazone. A[5][5]-sigmatropic rearrangement (the key step of the Fischer synthesis) followed by aromatization with the loss of ammonia yields the final indole product.
Advanced Applications of the Benzo[e]indole Scaffold: Insights from the 1,1,2-Trimethyl Isomer
The extensive research on the 1,1,2-trimethyl isomer provides a valuable roadmap for potential applications of the 1,2,3-trimethyl derivative.
Fluorescent Probes and Bio-imaging
Derivatives of 1,1,2-Trimethyl-1H-benzo[e]indole are key reactants in the preparation of fluorescent probes for in vivo tumor imaging and for detecting hypoxia in real-time. This suggests that the 1,2,3-trimethyl isomer could also be functionalized to create novel dyes and probes.
Anticancer Drug Development
Recent studies have shown that dyes prepared from 1,1,2-trimethyl-1H-benzo[e]indole exhibit potent photo-induced anticancer activity. When irradiated with blue light, these compounds generate reactive oxygen species (ROS) in melanoma cells, leading to DNA damage and cell death. This highlights a promising avenue for the development of photosensitizing agents in cancer therapy.
Caption: Simplified pathway for photo-induced anticancer activity of benzo[e]indole derivatives.
Future Outlook and Research Directions
The scarcity of detailed research on this compound presents a significant opportunity for novel investigations. Key areas for future research include:
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Development of a Validated Synthesis Protocol: A robust and scalable synthesis method is the first step toward unlocking its potential.
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Full Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry data are needed to create a definitive analytical profile.
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Exploration of Photophysical Properties: A thorough investigation of its absorption and emission spectra could confirm its suitability for OLEDs and other electronic applications.
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Comparative Biological Screening: A direct comparison of the biological activity of the 1,2,3-trimethyl isomer against the 1,1,2-trimethyl isomer could reveal important structure-activity relationships.
Conclusion
This compound is a compound with considerable untapped potential. While it currently stands in the shadow of its more famous isomer, its unique structure warrants further investigation. By leveraging the extensive knowledge of the broader benzo[e]indole class, researchers can strategically explore its properties and unlock new applications in materials science and medicine. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
Unveiling the Spectral Signature of 1,2,3-Trimethyl-3H-benzo[e]indole: A Predictive Technical Guide
Abstract
1,2,3-Trimethyl-3H-benzo[e]indole is a heterocyclic compound with potential applications in materials science and pharmaceutical development.[1][2] Despite its commercial availability, a significant gap exists in the scientific literature regarding its empirical spectral characterization. This technical guide provides a comprehensive, in-depth analysis of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound (CAS 881219-73-4). In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to offer a robust theoretical framework for researchers. This guide is intended to serve as a foundational reference for the identification, characterization, and quality control of this compound, enabling further research and development.
Introduction: The Challenge of Isomeric Complexity and the Need for Predictive Analysis
The benzo[e]indole scaffold is a key structural motif in various functional dyes and biologically active molecules. The substitution pattern of methyl groups on this scaffold can significantly influence the molecule's electronic properties, stability, and, consequently, its spectral characteristics. This compound is a specific isomer whose spectral properties have not been detailed in peer-reviewed literature. This is further complicated by the existence of its more commonly documented isomer, 1,1,2-trimethyl-1H-benzo[e]indole (CAS 41532-84-7), for which some spectral data is available.[3][4] Misattribution of spectral data between these isomers can lead to significant errors in research and development.
This guide addresses this critical knowledge gap by presenting a complete set of predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound. By employing established computational chemistry principles, we provide a detailed interpretation of the predicted spectra, offering researchers a reliable starting point for the analysis of this compound.
Predicted Spectral Data: A Theoretical Fingerprint
The following sections detail the predicted spectral data for this compound. It is crucial to underscore that this data is generated from computational models and awaits experimental verification. The methodologies for these predictions are discussed in Section 5.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the three methyl groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 8.2 | Multiplet | 4H | Aromatic Protons |
| 7.3 - 7.6 | Multiplet | 2H | Aromatic Protons |
| 3.8 - 4.0 | Singlet | 3H | N-CH₃ (Position 1) |
| 2.4 - 2.6 | Singlet | 3H | C-CH₃ (Position 2) |
| 1.4 - 1.6 | Singlet | 3H | C-CH₃ (Position 3) |
Interpretation of the Predicted ¹H NMR Spectrum:
The aromatic region of the spectrum is predicted to be complex, with overlapping multiplets between 7.3 and 8.2 ppm, corresponding to the six protons on the fused naphthalene ring system. The three methyl groups are expected to appear as sharp singlets due to the absence of adjacent protons. The N-methyl group at position 1 is predicted to be the most deshielded of the methyl groups, with a chemical shift in the range of 3.8-4.0 ppm, owing to the electron-withdrawing effect of the nitrogen atom. The methyl group at the vinylic position 2 is expected around 2.4-2.6 ppm, while the methyl group at the sp³-hybridized carbon at position 3 is predicted to be the most shielded, appearing at approximately 1.4-1.6 ppm.
Caption: Molecular structure of this compound.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound is expected to show 15 distinct signals, corresponding to each of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 170 - 175 | C=N (Imine Carbon) |
| 140 - 150 | Quaternary Aromatic Carbons |
| 120 - 135 | Aromatic CH Carbons |
| 110 - 120 | Aromatic CH Carbons |
| 55 - 60 | Quaternary C3 Carbon |
| 30 - 35 | N-CH₃ (Position 1) |
| 15 - 20 | C-CH₃ (Position 2) |
| 10 - 15 | C-CH₃ (Position 3) |
Interpretation of the Predicted ¹³C NMR Spectrum:
The most downfield signal is predicted to be the imine carbon of the 3H-indole ring system, appearing in the 170-175 ppm range. The aromatic region will contain a series of signals for both the protonated and quaternary carbons of the benzo[e] fused ring system. The quaternary carbon at position 3, bonded to a methyl group and part of the five-membered ring, is expected to be in the 55-60 ppm range. The three methyl carbons are predicted to appear in the upfield region of the spectrum, with the N-methyl carbon being the most deshielded among them.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Table 3: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Ion | Notes |
| 209.12 | [M]⁺ | Molecular Ion |
| 194.10 | [M - CH₃]⁺ | Loss of a methyl group |
| 181.09 | [M - C₂H₄]⁺ | Possible rearrangement and loss of ethylene |
| 165.07 | [M - C₃H₆]⁺ | Further fragmentation |
Interpretation of the Predicted Mass Spectrum:
The molecular ion peak [M]⁺ is predicted to be at an m/z of approximately 209.12, corresponding to the molecular formula C₁₅H₁₅N. A prominent fragment ion is expected at m/z 194.10, resulting from the loss of a methyl radical ([M - CH₃]⁺), which is a common fragmentation pathway for methylated compounds. Further fragmentation could lead to ions at m/z 181.09 and 165.07, although the exact fragmentation pathway would need to be confirmed by high-resolution mass spectrometry and tandem MS experiments.
Methodologies for Spectral Analysis: A Theoretical Approach
In the absence of experimental data, the following outlines the theoretical "experimental" protocols that would be employed for the acquisition of the spectral data discussed in this guide.
NMR Spectroscopy Protocol (Theoretical)
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument: A 500 MHz NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum with a 90° pulse.
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Set the spectral width to cover a range of -2 to 12 ppm.
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Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
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Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
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-
¹³C NMR Acquisition:
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Acquire a one-dimensional proton-decoupled carbon spectrum.
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Set the spectral width to cover a range of 0 to 200 ppm.
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Use a relaxation delay of 2 seconds.
-
Accumulate at least 1024 scans.
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-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Mass Spectrometry Protocol (Theoretical)
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
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Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
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Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Operate the ESI source in positive ion mode.
-
Acquire mass spectra over a range of m/z 50-500.
-
For fragmentation studies, perform tandem MS (MS/MS) on the isolated molecular ion (m/z 209.12).
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Caption: A generalized workflow for the spectral analysis of a chemical compound.
Causality and Experimental Choices: A Predictive Perspective
The choice of analytical techniques and parameters is driven by the need to obtain unambiguous structural information.
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Choice of NMR Solvent: CDCl₃ is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and has a simple, well-defined signal in both ¹H and ¹³C NMR spectra.
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NMR Spectrometer Frequency: A higher field strength (e.g., 500 MHz) is chosen to improve spectral resolution, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.
-
Mass Spectrometry Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for producing intact molecular ions, which is crucial for determining the molecular weight of the compound. High-resolution mass spectrometry is essential for confirming the elemental composition of the molecular ion and its fragments.
The Foundation of Prediction: A Note on Computational Methodologies
The spectral data presented in this guide are derived from computational prediction algorithms. These algorithms utilize extensive databases of experimentally determined spectra and employ various theoretical models to predict the spectral properties of a novel structure.
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NMR Prediction: ¹H and ¹³C NMR chemical shifts are typically predicted using a combination of empirical methods, such as HOSE (Hierarchical Organization of Spherical Environments) codes, and quantum mechanical calculations (e.g., Density Functional Theory - DFT). These methods correlate the electronic environment of each nucleus with its expected chemical shift.[5]
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Mass Spectrometry Prediction: The prediction of mass spectral fragmentation patterns is based on established rules of ion chemistry, including the stability of carbocations and the propensity for certain bond cleavages and rearrangements.[6]
It is important for researchers to recognize that while these prediction tools are powerful, they are not infallible. The accuracy of the predictions can be influenced by factors such as the conformational flexibility of the molecule and the presence of unusual electronic effects. Therefore, the data in this guide should be used as a strong starting point for spectral interpretation, with the ultimate confirmation resting on experimental verification.
Conclusion: A Call for Experimental Validation
This technical guide provides a comprehensive theoretical framework for the spectral characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, along with their detailed interpretations, offer valuable insights for researchers working with this compound. However, the absence of experimental data in the public domain highlights a clear need for further research. We strongly encourage the scientific community to undertake the experimental characterization of this compound and publish the results to validate and refine the predictions presented herein. Such efforts will be invaluable for advancing the use of this compound in its potential applications.
References
- 1. platform.softwareone.com [platform.softwareone.com]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 4. 2,3,3-Trimethylbenzoindolenine | C15H15N | CID 170530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
Photophysical properties of "1,2,3-Trimethyl-3H-benzo[e]indole" derivatives
An In-depth Technical Guide to the Photophysical Properties of 1,2,3-Trimethyl-3H-benzo[e]indole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a cornerstone in the development of advanced functional dyes and materials. Its rigid, electron-rich aromatic system serves as a versatile building block for a diverse range of derivatives exhibiting tunable and highly desirable photophysical properties. This technical guide provides a comprehensive exploration of these properties, delving into the underlying molecular principles, key derivative classes, and their applications in cutting-edge fields such as biomedical imaging, organic electronics, and phototherapeutics. We will examine the interplay between molecular structure, environmental factors, and the resultant absorption, emission, and excited-state dynamics. This document is intended for researchers, chemists, and materials scientists seeking to understand and harness the unique optical characteristics of these powerful molecular tools.
The this compound Core: A Privileged Structure
The this compound moiety is a heterocyclic aromatic compound that forms the foundation for a wide array of functional dyes.[1][2] Its structure, characterized by a fused benzene and indole ring system with three methyl groups, provides a unique combination of steric and electronic features. The benzo[e]indole core creates an extended π-conjugated system, which is fundamental to its electronic absorption and emission properties.
The trimethyl substitution is not merely decorative; it enhances the solubility of the molecule in organic solvents and acts as a crucial synthetic handle. Specifically, the methyl group at the C2 position is activated and can readily participate in condensation reactions (e.g., Knoevenagel condensation), allowing for the straightforward synthesis of more complex, conjugated systems like cyanine and styryl dyes.[3] This reactivity makes the core structure an invaluable intermediate for creating tailored chromophores.[1][4]
The isomers of this core, such as 1,1,2-trimethyl-1H-benzo[e]indole and 2,3,3-trimethyl-3H-benzo[e]indole, are also widely used.[4][5][6] While structurally similar, the positioning of the methyl groups can subtly influence the reactivity and final properties of the resulting derivatives. These compounds are key precursors for materials used in organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and as fluorescent probes in biological research.[1][2][7]
Fundamental Photophysical Characteristics
The interaction of this compound derivatives with light is governed by a set of fundamental photophysical properties. Understanding these parameters is essential for designing molecules for specific applications.
Electronic Absorption (UV-Visible Spectroscopy)
The absorption of light by these molecules involves the promotion of an electron from a lower-energy molecular orbital (typically a π orbital) to a higher-energy orbital (a π* anti-bonding orbital). The extended π-conjugation of the benzo[e]indole system allows for strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.
Derivatives such as heptamethine cyanine dyes, which incorporate the benzo[e]indole heterocycle, are known for their exceptionally high molar extinction coefficients (molar absorptivity), often exceeding 250,000 M⁻¹cm⁻¹.[8] This indicates a very high probability of light absorption at the wavelength of maximum absorbance (λmax), a critical feature for applications requiring high sensitivity, such as in vivo imaging and sensing. The use of the benz[e]indolenine structure can produce a significant red-shift (20-30 nm) in absorption compared to other cyanine chromophores, pushing their activity further into the near-infrared (NIR) window.[8]
Fluorescence Emission
Following light absorption and a brief period of vibrational relaxation, the excited molecule can return to its ground state by emitting a photon. This process is known as fluorescence. Key characteristics of the emission include:
-
Emission Wavelength (λem): The wavelength of the emitted light is almost always longer than the absorbed light, a phenomenon known as the Stokes Shift . Large Stokes shifts are advantageous as they minimize self-absorption and improve the signal-to-noise ratio in fluorescence detection.
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While specific ΦF values for the parent compound are not widely reported, related simple indoles like 3-methylindole have a quantum yield of approximately 0.347.[9] For benzo[e]indole derivatives, this value is highly dependent on the molecular structure and environment. For example, aggregation in aqueous media can lead to significant fluorescence quenching.[8]
-
Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property that can be modulated by the molecular environment. For comparison, the fluorescence lifetime of 3-methylindole is approximately 7.9 ns.[9]
The following diagram illustrates the fundamental processes of absorption and fluorescence.
Caption: Simplified Jablonski diagram showing light absorption and fluorescence.
The Crucial Role of the Solvent Environment: Solvatochromism
The photophysical properties of benzo[e]indole derivatives are often highly sensitive to the surrounding environment, a phenomenon known as solvatochromism .[10][11] This sensitivity is a direct result of changes in the molecule's dipole moment upon electronic excitation.
-
Negative Solvatochromism: Many derivatives exhibit negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a blue shift) as the solvent polarity increases.[10] This indicates that the ground state is more polar than the excited state and is preferentially stabilized by polar solvents.
-
Aggregation Effects: In highly polar solvents like water, hydrophobic cyanine dyes derived from benzo[e]indole tend to self-assemble into non-fluorescent dimers or aggregates (H-aggregates).[8] This aggregation causes a blue shift in the absorption spectrum and a dramatic quenching of fluorescence. However, when a biomolecule with hydrophobic pockets is introduced, the dye monomers can partition into these pockets, breaking up the aggregates and "turning on" a strong fluorescence signal.[8] This behavior is the basis for their use as "light-up" probes for detecting proteins and other biological targets.
The diagram below illustrates this environmentally sensitive behavior.
References
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 5. 2,3,3-Trimethyl-3H-benzo[e]indole | 41532-84-7 | FT29018 [biosynth.com]
- 6. 2,3,3-Trimethyl-3H-benzo[e]indole | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"1,2,3-Trimethyl-3H-benzo[e]indole" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1,2,3-Trimethyl-3H-benzo[e]indole
Introduction
This compound, a heterocyclic aromatic compound, is a molecule of significant interest in various fields of research and development. Its unique structural properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[1] The utility of this compound in these applications is fundamentally dependent on its solubility in various solvent systems and its stability under a range of environmental conditions.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data in the public domain, this document focuses on providing detailed, field-proven methodologies for researchers, scientists, and drug development professionals to accurately determine the solubility and stability profiles of this compound. The protocols described herein are designed to be self-validating and are grounded in established principles of analytical and organic chemistry.
Physicochemical Properties of this compound
A summary of the currently available physicochemical data for this compound is presented below. It is important to note the distinction between this compound and its more commonly referenced isomer, 1,1,2-Trimethyl-1H-benzo[e]indole (CAS No: 41532-84-7).
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonym(s) | 1,2,3-Trimethylnaphtho[1,2-d]pyrrole | [1][2][3] |
| CAS Number | 881219-73-4 | [1][4][5][6] |
| Molecular Formula | C₁₅H₁₅N | [1][5][6] |
| Molecular Weight | 209.29 g/mol | [1][5][6] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Purity | ≥ 98% (GC) | [1][5] |
| Melting Point | 178-180 °C | [4] |
| Boiling Point | 323.3 °C at 760 mmHg | [4] |
| Recommended Storage | 2 - 8 °C | [1] |
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The extended aromatic system and the presence of methyl groups in this compound suggest that it is a lipophilic molecule with limited aqueous solubility. While some sources describe it as having "excellent stability and solubility in non-polar and polar organic solvents," specific quantitative data is lacking.[7] One vendor datasheet notes it as "insoluble (20 °C)" without specifying the solvent.[8] Therefore, experimental determination is essential.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to facilitate the separation of the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Calculation: Calculate the solubility in units such as mg/mL or µg/mL.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Part 2: Stability Profile
The chemical stability of a compound is a critical attribute that determines its shelf-life, storage conditions, and suitability for formulation.[10] For indole derivatives, degradation can occur through several pathways, with the electron-rich pyrrole ring being susceptible to oxidation. The N-alkylation in this compound may influence its stability compared to N-H indoles.
Potential Degradation Pathways
Based on the general chemistry of indole derivatives, the following degradation pathways are plausible for this compound:
-
Oxidation: The pyrrole ring is prone to oxidation, which can lead to the formation of oxindole-type structures or ring-opened products. This can be initiated by atmospheric oxygen, oxidizing agents, or light.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to dimerization, polymerization, or oxidation.[11]
-
Acid/Base Hydrolysis: While the N-methyl group prevents certain reactions typical of N-H indoles, extreme pH conditions, especially in the presence of heat, could potentially lead to degradation of the heterocyclic system.
Caption: Plausible Degradation Pathways for this compound.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[12]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber with controlled light (UV and visible) and temperature exposure
-
HPLC system
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the solution with 0.1 N NaOH and heat at a controlled temperature.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the percentage of each degradation product formed.
-
Perform a mass balance to account for all the material.
-
Characterize major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.[5][10]
-
Caption: Workflow for Forced Degradation and Stability Assessment.
Recommendations for Handling and Storage
Based on the chemical nature of the indole scaffold and general best practices, the following recommendations are provided to ensure the integrity of this compound:
-
Storage: The compound should be stored at the recommended temperature of 2 - 8 °C.[1] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.
-
Protection from Light: To prevent photodegradation, the compound should be stored in an amber or opaque container, protected from direct sunlight and strong artificial light.
-
Inert Atmosphere: For long-term storage or when handling in solution, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
-
pH Control: Avoid strongly acidic or basic conditions during storage and handling unless required for a specific reaction, as these conditions may promote degradation.
Conclusion
This compound is a compound with significant potential in pharmaceutical and materials science research. While detailed public data on its solubility and stability are scarce, this guide provides a robust framework for researchers to systematically and accurately determine these critical parameters. By employing the standardized protocols for solubility determination and forced degradation studies outlined herein, scientists can generate the necessary data to support formulation development, ensure the validity of experimental results, and define appropriate storage and handling procedures. The application of these methodologies will enable the full and reliable exploitation of this promising molecule's potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 11. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole | 344928-74-1 [amp.chemicalbook.com]
The Benzo[e]indole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
The benzo[e]indole scaffold, a privileged heterocyclic system, stands as a cornerstone in modern medicinal chemistry and materials science. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery, history, and synthetic evolution of these versatile compounds. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for harnessing the potential of the benzo[e]indole core.
The Ascendancy of a Privileged Scaffold: An Introduction
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a recurring motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its extended π-conjugated system and the presence of a hydrogen bond donor/acceptor nitrogen atom impart unique physicochemical properties that are conducive to interactions with a wide array of biological targets.[2] The benzo[e]indole framework, an expanded version of this core, features an additional benzene ring fused to the 'e' face of the indole system, further extending this conjugation and offering a larger surface area for molecular interactions.[3] This structural modification not only fine-tunes the electronic and steric properties but also opens up new avenues for therapeutic intervention and materials science applications.[3]
Derivatives of benzo[e]indole have been investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] Their unique photophysical properties also make them valuable components in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[3] This guide will navigate the historical landscape of their discovery, dissect the evolution of their synthesis, and illuminate their current and future applications in the pharmaceutical industry.
A Historical Perspective: From Indigo to Advanced Therapeutics
The journey of benzo[e]indole chemistry is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer accomplished the reduction of oxindole to indole, laying the groundwork for the exploration of this new class of heterocyclic compounds.[1][2] The venerable Fischer indole synthesis, discovered by Emil Fischer in 1883, provided the first general and reliable method for constructing the indole core from phenylhydrazines and carbonyl compounds, a method that remains relevant to this day for the synthesis of substituted indoles.[1]
While pinpointing the exact first synthesis of a benzo[e]indole is challenging, the development of synthetic methodologies for larger, fused indole systems followed the foundational work on the parent indole. Early approaches to benzo-fused indoles were often extensions of classical indole syntheses, adapted for more complex starting materials.
A significant advancement in the synthesis of functionalized benzoindoles was the Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929. This reaction forms 5-hydroxyindole derivatives from benzoquinones and β-aminocrotonic esters, providing a direct route to highly functionalized indole systems.[6]
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of transition-metal-catalyzed reactions. These modern methods have offered unprecedented efficiency, regioselectivity, and functional group tolerance in the construction of the benzo[e]indole scaffold. The Larock indole synthesis , for instance, utilizes palladium catalysis to annulate alkynes with ortho-haloanilines, providing a powerful tool for the synthesis of diverse indole derivatives.[7] More recent innovations, such as ruthenium-catalyzed C-H activation/[4+2] annulation cascades, represent the cutting edge of synthetic efficiency, allowing for the direct and atom-economical construction of complex benzo[e]isoindole derivatives.[8]
The exploration of the biological activities of benzo[e]indoles has run parallel to these synthetic advancements. The discovery of their potential as anticancer agents, inhibitors of key enzymes like microsomal prostaglandin E(2) synthase-1, and modulators of protein-protein interactions has fueled the ongoing interest in this remarkable heterocyclic system.[3][4][9]
The Synthetic Arsenal: Constructing the Benzo[e]indole Core
The synthesis of benzo[e]indole derivatives has evolved from classical condensation reactions to sophisticated transition-metal-catalyzed cross-coupling and C-H activation strategies. This section details some of the most significant and widely employed synthetic methodologies.
Classical Approaches: The Enduring Legacy of Named Reactions
The Fischer Indole Synthesis: This cornerstone of indole chemistry involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[10] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[10][10]-sigmatropic rearrangement to form a di-imine that subsequently cyclizes and eliminates ammonia to yield the aromatic indole.[9][10] For the synthesis of benzo[e]indoles, a naphthylhydrazine is used as the starting material.
Experimental Protocol: Fischer Synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole [11]
-
To a solution of 2-naphthylhydrazine hydrochloride (15.80 g, 0.1 mol) in glacial acetic acid (100 mL), add isopropyl methyl ketone (9.00 g, 0.1 mol).
-
Stir the mixture for 30 minutes at 20 °C.
-
Reflux the reaction mixture for 6 hours.
-
Pour the reaction mixture onto ice and neutralize with sodium carbonate.
-
Collect the resulting precipitate by filtration to yield 1,1,2-trimethyl-1H-benzo[e]indole.
The Nenitzescu Indole Synthesis: This method provides a direct route to 5-hydroxy-substituted benzo[g]indoles through the reaction of a naphthoquinone with an enamine derived from a β-aminocrotonic ester.[6][12]
Experimental Protocol: Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [12]
-
Dissolve ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate (1.032 g, 4.685 mmol) in 25 mL of cyclopentyl methyl ether (CPME).
-
In a separate flask, dissolve ZnCl₂ (0.11 g, 0.81 mmol, 17 mol%) and 1,4-naphthoquinone (0.754 g, 4.77 mmol) in 25 mL of CPME.
-
Mix the two solutions. A yellow precipitate will form.
-
Stir the mixture in a sealed flask at 20 °C for 72 hours. The mixture will turn dark orange.
-
Cool the mixture to 4 °C for 16 hours to complete the precipitation of the product.
-
Isolate the product by filtration.
Modern Marvels: Transition-Metal Catalysis and C-H Activation
Modern synthetic chemistry has introduced a plethora of powerful, metal-catalyzed methods for the construction of the benzo[e]indole core, offering milder reaction conditions, broader substrate scope, and higher yields.
Ruthenium-Catalyzed C-H Activation/[4+2] Annulation: This elegant strategy provides direct access to benzo[e]isoindole-1,3,5-triones. The reaction utilizes a ruthenium catalyst to direct the C-H activation of a sulfoxonium ylide, which then undergoes a [4+2] annulation cascade with a maleimide.[8]
Experimental Protocol: Ru(II)-Catalyzed Synthesis of Fused Benzo[e]isoindole-1,3,5-triones [8]
-
In a reaction vessel, combine the sulfoxonium ylide, maleimide, [RuCl₂(p-cymene)]₂ as the catalyst, and AgSbF₆.
-
Add acetic acid and trifluoroethanol as the solvent.
-
Heat the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Indium(III)-Catalyzed Intramolecular Cyclization: This atom-economical method allows for the synthesis of benzo[g]indoles from azido-diynes using InCl₃ as a catalyst. The reaction proceeds through two successive intramolecular indium-catalyzed reactions: a 5-endo-dig alkyne hydroamination followed by a 6-endo-dig hydroarylation.[13]
Experimental Protocol: Indium-Catalyzed Synthesis of 4-Phenyl-1H-benzo[g]indole [13]
-
To a solution of the starting azido-diyne (e.g., 1-(2-azidoethynyl)benzene) in toluene (5 mL), add InCl₃ (catalytic amount).
-
Heat the reaction mixture at 110 °C for 48 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a mixture of EtOAc/hexanes as the eluent) to afford the desired 4-phenyl-1H-benzo[g]indole.
The Biological Significance and Therapeutic Promise of Benzo[e]indoles
The unique structural features of the benzo[e]indole scaffold have made it a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action.
Anticancer Activity
Benzo[e]indole derivatives have demonstrated significant potential as anticancer agents.[3][5] For instance, certain benz[e]indole pyrazolyl-substituted amides have been evaluated for their cytotoxicity.[5] Additionally, benzo[e]pyridoindolones have been identified as kinase inhibitors that disrupt mitotic exit, a critical process in cell division, making them attractive candidates for cancer therapy.[14]
Anti-inflammatory Properties
The benzo[g]indole framework has been successfully exploited to develop potent anti-inflammatory agents. Benzo[g]indol-3-carboxylates have been discovered as potent inhibitors of microsomal prostaglandin E(2) synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[4] Notably, these compounds exhibit a dual inhibitory action, also suppressing leukotriene biosynthesis by inhibiting 5-lipoxygenase, which could lead to a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Modulation of Protein-Protein Interactions
The extended aromatic system of benzo[g]indoles makes them suitable for targeting the often large and flat surfaces of protein-protein interactions (PPIs). A novel class of non-covalent Keap1-Nrf2 PPI inhibitors based on the benzo[g]indole skeleton has been discovered.[9] The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response, and its activation through the inhibition of the Keap1-Nrf2 interaction is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress.[9]
Other Therapeutic Applications
The versatility of the benzo[e]indole scaffold extends to other therapeutic areas. Benzo[e]isoindole-1,3,5-trione derivatives have been identified as inhibitors of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the pathophysiology of bipolar disorder.[8]
Visualizing the Chemistry: Diagrams and Workflows
Synthetic Pathways
Caption: The Fischer Indole Synthesis for Benzo[e]indoles.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 8. Direct Path to Bioactive Benzo[e]isoindoles - ChemistryViews [chemistryviews.org]
- 9. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 11. 1,1,2-Trimethyl-1H-benz[e]indole | 41532-84-7 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Emerging Potential of the 1,2,3-Trimethyl-3H-benzo[e]indole Scaffold in Medicinal Chemistry: A Technical Guide
Abstract
The benzo[e]indole heterocyclic system represents a "privileged scaffold" in medicinal chemistry, offering a versatile template for the design of novel therapeutic and diagnostic agents.[1] This technical guide delves into the untapped potential of a specific derivative, 1,2,3-Trimethyl-3H-benzo[e]indole , and its related congeners. We will explore its prospective applications as a core structure in the development of advanced fluorescent probes for bio-imaging and as a foundational framework for novel anticancer therapeutics. This document will provide a comprehensive overview of the synthetic rationale, proposed mechanisms of action, and detailed experimental protocols for the evaluation of these compounds, aimed at researchers, scientists, and drug development professionals.
Introduction: The Benzo[e]indole Core - A Scaffold of Opportunity
The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3][4] Its extended π-conjugated system, biocompatibility, and ability to participate in various intermolecular interactions make it an attractive starting point for drug design. The fusion of a benzene ring at the 'e' face to form the benzo[e]indole core further extends this π-system, imparting unique photophysical and biological properties.[1] The subject of this guide, this compound, possesses a strategic substitution pattern that can enhance stability and solubility, making it a pivotal building block for functional molecules.[1] While direct extensive research on this specific trimethylated isomer is emerging, its structural similarity to well-studied benzo[e]indole derivatives allows for informed exploration of its potential in medicinal chemistry.[5][6] This guide will focus on two primary and promising applications: fluorescent probes and anticancer agents.
Application I: Advanced Fluorescent Probes for Cellular Imaging and Diagnostics
The extended conjugation of the benzo[e]indole system is a key determinant of its inherent fluorescence.[1] Derivatives of this scaffold, particularly cyanine dyes, are known for their high molar extinction coefficients and quantum yields, making them excellent candidates for fluorescent probes.[5]
Rationale and Mechanistic Insights
Benzo[e]indolium-based dyes can be designed to act as environmentally sensitive probes. Their fluorescence properties, such as intensity and emission wavelength, can be modulated by their local microenvironment, including polarity, pH, and binding to biomolecules.[7][8] For instance, the interaction of these dyes with macromolecules like Human Serum Albumin (HSA) or nucleic acids can lead to significant changes in their fluorescence, providing a mechanism for detection and quantification.[5]
A proposed mechanism for their function as bioprobes involves the transition from a non-fluorescent aggregated state in aqueous media to a highly fluorescent monomeric state upon binding to the hydrophobic pockets of proteins or intercalating into the grooves of DNA.[5] This "light-up" effect is highly desirable for minimizing background fluorescence and enhancing signal-to-noise ratios in biological imaging.
Visualizing the "Light-Up" Probe Mechanism
Caption: Workflow of a "light-up" fluorescent probe based on benzo[e]indole.
Synthesis and Derivatization
Experimental Protocols
-
Starting Material Synthesis: Synthesize the 1,1,2-trimethyl-1H-benzo[e]indole core via a Fischer indole synthesis or procure from a commercial source.
-
Condensation Reaction: In a round-bottom flask, dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a base like piperidine or an acid catalyst.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized dye using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Stock Solutions: Prepare stock solutions of the synthesized dye in a suitable organic solvent (e.g., DMSO) and a stock solution of Human Serum Albumin (HSA) in phosphate-buffered saline (PBS, pH 7.4).
-
Spectroscopic Measurements:
-
Absorption Spectra: Record the UV-Vis absorption spectra of the dye in various solvents of differing polarity to assess solvatochromic effects.
-
Fluorescence Spectra: Record the fluorescence emission spectra of the dye in the same solvents.
-
Protein Titration: To a fixed concentration of the dye in PBS, incrementally add aliquots of the HSA stock solution. Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Calculate the Stokes shift (difference between the wavelength of maximum absorption and maximum emission).
-
Plot the fluorescence intensity as a function of HSA concentration to determine the binding affinity.
-
| Parameter | Description | Typical Values for Benzo[e]indole Dyes |
| Absorption Max (λabs) | Wavelength of maximum light absorption. | 630 - 710 nm[5] |
| Emission Max (λem) | Wavelength of maximum fluorescence emission. | 650 - 730 nm[5] |
| Stokes Shift | Difference between λem and λabs. | 20 - 100 nm[8] |
| Quantum Yield (ΦF) | Efficiency of fluorescence emission. | Varies significantly with environment. |
Application II: Novel Anticancer Agents
The indole scaffold is a cornerstone in the development of anticancer drugs, with several indole-based compounds approved for clinical use.[3][10] Benzo[e]indole derivatives have also demonstrated significant cytotoxic activities against a range of cancer cell lines, suggesting their potential as a new class of chemotherapeutics.[6][11][12]
Rationale and Mechanistic Insights
Several mechanisms have been proposed for the anticancer activity of indole derivatives, and the benzo[e]indole core is likely to engage in similar pathways. These include:
-
DNA Intercalation: The planar aromatic structure of the benzo[e]indole nucleus is well-suited for insertion between the base pairs of DNA.[13][14] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[15]
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis.[7][16] Benzo[e]indole derivatives have been shown to induce apoptosis, potentially through the generation of reactive oxygen species (ROS), which leads to DNA damage and the activation of caspase cascades.[4][6]
-
Targeting Specific Proteins: The indole ring system can act as a pharmacophore to bind to the active sites of various enzymes and receptors involved in cancer progression, such as kinases and tubulin.[3][10]
Visualizing the Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of benzo[e]indole derivatives.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][17]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzo[e]indole derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Cell Treatment: Treat cells with the benzo[e]indole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Conclusion and Future Directions
The this compound scaffold holds considerable promise in the field of medicinal chemistry. Its unique structural and photophysical properties make it an attractive core for the development of next-generation fluorescent probes for biological imaging and diagnostics. Furthermore, the demonstrated cytotoxicity of related benzo[e]indole derivatives suggests that this scaffold is a valuable starting point for the design of novel anticancer agents.
Future research should focus on the synthesis of a diverse library of this compound derivatives with various functional groups to systematically explore the structure-activity relationships. In-depth mechanistic studies are required to elucidate the specific cellular targets and signaling pathways modulated by these compounds. The development of targeted delivery systems for these molecules could further enhance their therapeutic efficacy and minimize off-target effects. The insights and protocols provided in this guide aim to facilitate and inspire further investigation into this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzo[c,d]indolone-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for inducers of apoptosis in apoptosis-resistant human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Localized chemical reactivity in double-stranded DNA associated with the intercalative binding of benzo[e]pyridoindole and benzo[g]pyridoindole triple-helix-stabilizing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
The Cornerstone of Modern Cyanine Dyes: A Technical Guide to 1,1,2-Trimethyl-1H-benzo[e]indole as a Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzo[e]indole heterocyclic system is a privileged scaffold in the development of functional dyes, particularly for biomedical applications. Its extended π-conjugated system, when incorporated into a cyanine dye framework, provides access to fluorophores with absorption and emission profiles in the far-red and near-infrared (NIR) regions of the spectrum. This is of paramount importance for in vivo imaging and other biological applications where minimizing tissue autofluorescence and maximizing tissue penetration are critical. Among the various benzo[e]indole derivatives, 1,1,2-trimethyl-1H-benzo[e]indole has emerged as a key precursor for a diverse range of cyanine dyes. This technical guide provides a comprehensive overview of the synthesis of this precursor, its conversion into cyanine dyes, strategies for tuning the photophysical properties of the resulting dyes, and their applications in life sciences.
Introduction to 1,1,2-Trimethyl-1H-benzo[e]indole: The Precursor of Choice
1,1,2-Trimethyl-1H-benzo[e]indole is a robust and versatile starting material for the synthesis of a wide array of carbocyanine dyes. Its trimethyl substitution pattern offers steric hindrance that can enhance the stability and solubility of its derivatives. The fusion of a benzene ring to the indole core at the 'e' face extends the π-conjugation, a fundamental feature that imparts the unique photophysical properties to the resulting cyanine dyes[1].
A note on nomenclature is warranted. The user's query specified "1,2,3-Trimethyl-3H-benzo[e]indole". However, the scientific literature predominantly refers to 1,1,2-trimethyl-1H-benzo[e]indole and its tautomer, 2,3,3-trimethyl-3H-benzo[e]indole , as the key precursors in cyanine dye synthesis. This guide will focus on these prevalent and synthetically relevant isomers. The 1,1,2-trimethyl isomer is particularly important as it readily undergoes N-alkylation to form the quaternary indolium salt, the activated intermediate for cyanine dye synthesis.
Synthesis of the 1,1,2-Trimethyl-1H-benzo[e]indole Core
The most common and effective method for the synthesis of the 1,1,2-trimethyl-1H-benzo[e]indole core is the Fischer indole synthesis . This classic reaction in heterocyclic chemistry involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a ketone or aldehyde[2][3].
The Fischer Indole Synthesis: Mechanism and Rationale
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus. The key steps are:
-
Hydrazone Formation: Reaction of an arylhydrazine with a ketone (in this case, isopropyl methyl ketone) to form the corresponding arylhydrazone.
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the crucial bond-forming step.
-
Aromatization and Cyclization: The intermediate then aromatizes, followed by an intramolecular cyclization and elimination of ammonia to yield the final indole product.
The choice of acid catalyst is critical, with Brønsted acids like acetic acid, hydrochloric acid, or sulfuric acid, and Lewis acids such as zinc chloride being commonly employed[3].
Figure 1: A simplified workflow of the Fischer indole synthesis for 1,1,2-trimethyl-1H-benzo[e]indole.
Experimental Protocol: Fischer Indole Synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole
This protocol is a representative procedure based on established methods[5].
Materials:
-
2-Naphthylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
Water
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthylhydrazine hydrochloride (e.g., 0.32 mol) in aqueous acetic acid.
-
To this solution, add isopropyl methyl ketone (e.g., 0.45 mol).
-
Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the crude product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as acetone, to obtain pure 1,1,2-trimethyl-1H-benzo[e]indole as a crystalline solid[5].
From Precursor to Cyanine Dye: A Step-by-Step Guide
The conversion of 1,1,2-trimethyl-1H-benzo[e]indole into a cyanine dye involves two key transformations: N-alkylation to form a quaternary indolium salt and subsequent condensation with a polymethine bridge precursor.
Step 1: N-Alkylation to Form the Quaternary Benzo[e]indolium Salt
The nitrogen atom of the indole ring is nucleophilic and can be alkylated to form a quaternary ammonium salt, also known as an indolium salt. This step is crucial as it activates the methyl group at the 2-position, making it susceptible to deprotonation and subsequent reaction.
Rationale for Reagent Selection:
-
Alkylating Agents: A variety of alkylating agents can be used, such as alkyl halides (e.g., methyl iodide, iodoethane, 1-iodobutane), benzyl bromides, or functionalized alkyl halides containing carboxylic acid or other reactive groups[2]. The choice of the alkylating agent determines the N-substituent on the final cyanine dye, which can influence its solubility and binding properties.
-
Solvents: Aprotic solvents like acetonitrile or nitromethane are commonly used for this reaction[2].
Figure 2: General scheme for the N-alkylation of 1,1,2-trimethyl-1H-benzo[e]indole.
Experimental Protocol: N-Alkylation of 1,1,2-Trimethyl-1H-benzo[e]indole
This protocol is a generalized procedure based on literature examples[2][6][7].
Materials:
-
1,1,2-Trimethyl-1H-benzo[e]indole
-
Alkylating agent (e.g., 6-bromohexanoic acid)
-
Acetonitrile or o-dichlorobenzene
-
Diethyl ether
Procedure:
-
Dissolve 1,1,2-trimethyl-1H-benzo[e]indole (e.g., 75.4 mmol) in the chosen solvent (e.g., acetonitrile, 50 mL) in a round-bottom flask.
-
Add the alkylating agent (e.g., 6-bromohexanoic acid, 189 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a duration of 24-48 hours[7]. Monitor the reaction by TLC.
-
After cooling to room temperature, add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the N-alkylated benzo[e]indolium salt[6].
Step 2: Condensation to Form the Cyanine Dye
The activated methyl group of the N-alkylated benzo[e]indolium salt can now undergo a condensation reaction with a suitable polymethine bridge precursor. The length and structure of this bridge are primary determinants of the dye's absorption and emission wavelengths.
Common Polymethine Bridge Precursors:
-
For Trimethine Dyes (e.g., Cy3 analogues): Malonaldehyde dianil hydrochloride or similar reagents.
-
For Pentamethine Dyes (e.g., Cy5 analogues): Glutaconaldehyde dianil hydrochloride.
-
For Heptamethine Dyes (e.g., Cy7 analogues): N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride.
Rationale for Reaction Conditions:
-
Base: A weak base, such as sodium acetate or triethylamine, is used to deprotonate the activated methyl group of the indolium salt, forming a reactive methylene base.
-
Solvent: Solvents like ethanol, acetic anhydride, or pyridine are commonly employed. The choice of solvent can influence reaction rates and yields.
Figure 3: General workflow for the condensation step in cyanine dye synthesis.
Experimental Protocol: Synthesis of a Symmetrical Heptamethine Cyanine Dye
This protocol is a representative example for the synthesis of a symmetrical heptamethine dye[8][9].
Materials:
-
N-alkyl-1,1,2-trimethyl-1H-benzo[e]indolium salt
-
N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride
-
Sodium acetate
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, suspend the N-alkyl-1,1,2-trimethyl-1H-benzo[e]indolium salt (2 equivalents) and N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (1 equivalent) in a mixture of acetic anhydride and glacial acetic acid.
-
Add sodium acetate (2 equivalents) to the mixture.
-
Heat the reaction mixture with stirring for a specified time (e.g., 15-60 minutes), monitoring for the characteristic deep color formation of the cyanine dye[8].
-
Cool the reaction mixture and precipitate the crude dye by adding diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to obtain the pure cyanine dye[8].
Tuning the Photophysical Properties: The Chemist's Palette
A key advantage of cyanine dyes is the ability to fine-tune their spectral properties through rational chemical modifications. This allows for the design of dyes with specific absorption and emission characteristics for particular applications.
Key Structural Modifications and Their Effects:
| Modification | Effect on Photophysical Properties | Rationale |
| Lengthening the Polymethine Chain | Red-shift in absorption and emission (approx. 100 nm per vinyl unit) | Increases the length of the π-conjugated system, lowering the HOMO-LUMO energy gap. |
| Introducing Electron-Donating or -Withdrawing Groups on the Benzo[e]indole Ring | Can cause either a red-shift or blue-shift depending on the group and its position. | Alters the electron density distribution in the π-system, thereby modifying the HOMO and LUMO energy levels. |
| Modifying the N-substituent | Primarily affects solubility and can have minor effects on spectral properties. | Can be used to introduce reactive groups for bioconjugation or to enhance water solubility (e.g., with sulfonate groups). |
| Introducing Substituents on the Polymethine Bridge | Can cause spectral shifts and affect dye stability and quantum yield. | Steric hindrance can restrict rotation around the polymethine chain, potentially increasing fluorescence quantum yield. |
| Varying the Heterocyclic Nucleus | Significant changes in absorption and emission maxima. | The nature of the second heterocyclic ring in asymmetric cyanines has a profound impact on the overall electronic structure. |
Table 1: Strategies for Tuning Cyanine Dye Properties
| Dye Structure (Representative) | λmax (abs) (nm) | λmax (em) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |
| Benzo[e]indole-based Monomethine | 585 | ~600-660 | 24,000 - 38,000 | [10] |
| Benzo[e]indole-based Trimethine | ~650 | ~670 | ~150,000 | [6] |
| Benzo[e]indole-based Pentamethine | ~750 | ~780 | >200,000 | [11] |
| Benzo[e]indole-based Heptamethine | 825 | ~850 | 258,400 | [9][12] |
Table 2: Representative Photophysical Properties of Benzo[e]indole-Derived Cyanine Dyes
Applications in Research and Drug Development
Cyanine dyes derived from 1,1,2-trimethyl-1H-benzo[e]indole have found widespread use in various fields due to their favorable photophysical properties, particularly their strong absorbance and emission in the red to near-infrared (NIR) region.
Fluorescent Labeling and Bioimaging
The ability to absorb and emit light in the NIR window (700-1700 nm) makes these dyes ideal for in vivo imaging, as light in this region can penetrate deeper into biological tissues with reduced scattering and autofluorescence[3].
-
Cancer Imaging: These dyes can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to selectively accumulate in tumor tissues, enabling their visualization by fluorescence imaging[13][14].
-
Cellular Imaging: They are used as fluorescent probes to stain specific cellular organelles or biomolecules, such as DNA, allowing for their visualization by fluorescence microscopy[3][15].
-
Flow Cytometry: Labeled with these dyes, cells can be identified and sorted based on their fluorescence signal in a flow cytometer[3].
Drug Development and Diagnostics
-
Drug Screening: Fluorescent probes based on these cyanine dyes can be designed to respond to the presence of specific enzymes or biomolecules, making them useful tools in high-throughput screening for drug candidates.
-
Photodynamic Therapy (PDT): Some cyanine dyes can act as photosensitizers, generating reactive oxygen species upon irradiation with light of a specific wavelength, which can be used to destroy cancer cells[16].
-
Diagnostic Probes: By conjugating the dye to a molecule that binds to a specific disease biomarker, these dyes can be used for the early detection and diagnosis of diseases[3].
Conclusion
1,1,2-Trimethyl-1H-benzo[e]indole is a fundamentally important precursor in the synthesis of a versatile class of red and near-infrared emitting cyanine dyes. Its robust synthesis via the Fischer indole reaction and the straightforward subsequent steps of N-alkylation and condensation provide a modular approach to a wide range of functional fluorophores. The ability to rationally tune the photophysical properties of these dyes through chemical modification has made them indispensable tools in biomedical research and drug development. This guide has provided a comprehensive overview of the synthesis, properties, and applications of these valuable compounds, offering a solid foundation for researchers and scientists working in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 4. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Buy 1,1,2-Trimethyl-1H-benzo[E]indole | 41532-84-7 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,1,2-TriMethyl-1H-benzo[e]indole-6-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 13. The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A benzindole substituted carbazole cyanine dye: a novel targeting fluorescent probe for parallel c-myc G-quadruplexes - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 1,2,3-Trimethyl-3H-benzo[e]indole: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 1,2,3-Trimethyl-3H-benzo[e]indole
This compound (CAS Number: 881219-73-4) is a heterocyclic compound with a molecular formula of C15H15N and a molecular weight of 209.29 g/mol .[1][2][3][4][5] Its structure is characterized by a benzo[e]indole core with three methyl group substitutions at the 1, 2, and 3 positions. This compound is noted for its potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its photophysical properties that can enhance charge transport and light emission efficiency.[6] Furthermore, its stability and reactivity make it a valuable building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[6] It is typically available as a light yellow to brown crystalline powder.[2][6]
Important Note on Isomers and Safety Data:
However, extensive safety data is available for a closely related structural isomer, 1,1,2-Trimethyl-1H-benz[e]indole (also known as 2,3,3-Trimethyl-3H-benzo[e]indole), with CAS Number: 41532-84-7 . Due to the structural similarities, the safety profile of this isomer provides a valuable, albeit provisional, guide for handling this compound. Researchers must exercise caution and treat this compound with, at a minimum, the same level of care as its documented isomer. The toxicological properties have not been fully investigated, and the potential for hazard remains.
Precautionary Health and Safety Information (Based on the Isomer 1,1,2-Trimethyl-1H-benz[e]indole, CAS 41532-84-7)
This section outlines the known hazards and safety precautions for the structural isomer 1,1,2-Trimethyl-1H-benz[e]indole. These should be considered the minimum safety standards when handling this compound.
Hazard Identification and GHS Classification
1,1,2-Trimethyl-1H-benz[e]indole is classified as a hazardous substance. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
GHS Pictogram:
-
Exclamation mark (GHS07)
-
-
Signal Word: Warning [5]
-
Hazard Statements:
-
Hazard Classifications:
Physical and Chemical Properties
A summary of the key physical and chemical properties for both isomers is provided in the table below for comparative purposes.
| Property | This compound | 1,1,2-Trimethyl-1H-benz[e]indole |
| CAS Number | 881219-73-4[2][3][4] | 41532-84-7[5][6] |
| Molecular Formula | C15H15N[2][6] | C15H15N[5] |
| Molecular Weight | 209.29 g/mol [2][6] | 209.29 g/mol [5][6] |
| Appearance | Light yellow to brown crystalline powder[2][6] | Dark yellow powder/solid |
| Melting Point | 108.0 to 112.0 °C[2] | 111 - 117 °C |
| Boiling Point | Not available | Not available |
| Flash Point | Not available | Not applicable |
| Solubility | Soluble in non-polar and polar organic solvents | No data available |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are based on the safety data for 1,1,2-Trimethyl-1H-benz[e]indole and should be strictly adhered to when working with this compound.
Risk Assessment Workflow
A thorough risk assessment is mandatory before commencing any work with this compound. The following diagram illustrates the key steps in this process.
Caption: A simplified workflow for conducting a risk assessment before handling trimethyl-benzo[e]indole compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat. Gloves must be inspected prior to use, and proper removal technique should be followed to avoid skin contact.[5]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a P2 filter or a type N95 (US) dust mask.[5]
Safe Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to control airborne concentrations.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from light, moisture, and incompatible materials such as strong oxidizing agents.
-
Emergency Response Protocol: First Aid
The following diagram outlines the immediate first-aid steps to be taken in case of accidental exposure.
Caption: Immediate first-aid measures for different routes of exposure to 1,1,2-Trimethyl-1H-benz[e]indole.
Detailed First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Spill and Disposal Procedures
-
Spills: In case of a spill, ensure adequate ventilation and evacuate the area. Avoid generating dust. Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.
-
Disposal: Dispose of the chemical waste in accordance with all applicable local, regional, and national environmental regulations. Do not let the product enter drains.[5]
Conclusion
While this compound is a compound with significant potential in various research and development fields, the lack of specific safety data necessitates a cautious and informed approach. By adhering to the comprehensive safety protocols outlined for its close isomer, 1,1,2-Trimethyl-1H-benz[e]indole, researchers can mitigate potential risks. It is imperative to always work within a well-ventilated environment, utilize appropriate personal protective equipment, and be prepared for emergency situations. As with any chemical where toxicological properties are not fully known, minimizing exposure should be the primary goal.
References
- 1. 881219-73-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 881219-73-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 881219-73-4 this compound AKSci 4043AC [aksci.com]
- 4. This compound | 881219-73-4 [sigmaaldrich.com]
- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of "1,2,3-Trimethyl-3H-benzo[e]indole" via Fischer indole synthesis
An Application Guide to the Synthesis of 2,3,3-Trimethyl-3H-benzo[e]indole via the Fischer Indole Synthesis
Introduction: The Significance of the Benzo[e]indole Scaffold
The benzo[e]indole framework represents a class of nitrogen-containing heterocyclic compounds that has garnered significant attention in chemical research. As an expanded version of the indole core—a recognized "privileged scaffold" in medicinal chemistry—the benzo[e]indole motif is prevalent in numerous biologically active molecules and functional materials.[1] The fusion of an additional benzene ring to the indole system at the 'e' face extends the π-conjugated system, bestowing unique photophysical properties. This makes its derivatives valuable in materials science, particularly for organic electronics.[1]
Among the varied derivatives, 2,3,3-trimethyl-3H-benzo[e]indole (also referred to as a benzoindolenine) is a key synthetic intermediate. Its primary role is as a precursor in the synthesis of functional molecules, most notably cyanine dyes, which have widespread applications as fluorescent probes and sensitizers.[1] This guide provides a detailed examination of its synthesis using the venerable Fischer indole synthesis, a robust and versatile reaction discovered by Emil Fischer in 1883.[2][3]
Reaction Overview
The Fischer indole synthesis produces the indole ring system by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2][4] For the target molecule, 2,3,3-trimethyl-3H-benzo[e]indole , the synthesis involves the acid-catalyzed reaction of 2-naphthylhydrazine with isopropyl methyl ketone (3-methyl-2-butanone).
The overall transformation is as follows:
2-Naphthylhydrazine + Isopropyl Methyl Ketone → 2,3,3-Trimethyl-3H-benzo[e]indole
The formation of a 3H-indole (indolenine) tautomer is a direct consequence of using a ketone that lacks a hydrogen atom on one of the α-carbons, which prevents the final aromatization step to a 1H-indole.[5]
The Reaction Mechanism: A Stepwise Analysis
The Fischer indole synthesis is a sophisticated cascade of chemical transformations.[2] The currently accepted mechanism, first proposed by Robinson, involves an initial condensation followed by a critical sigmatropic rearrangement.[5]
-
Hydrazone Formation : The reaction commences with the condensation of 2-naphthylhydrazine and isopropyl methyl ketone, typically under mild acidic conditions, to form the corresponding 2-naphthylhydrazone.[2][6]
-
Tautomerization : The hydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it sets up the molecule for the key rearrangement.[7]
-
[2][2]-Sigmatropic Rearrangement : Following protonation of the ene-hydrazine, the molecule undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement. This is the defining step of the Fischer synthesis, where the weak N-N bond is cleaved and a new, stable C-C bond is formed.[6][8]
-
Rearomatization : The rearrangement temporarily disrupts the aromaticity of the naphthalene ring system. A subsequent proton transfer restores this energetically favorable aromatic state, yielding a di-imine intermediate.[7]
-
Cyclization : The terminal imine nitrogen attacks the iminium carbon of the side chain in an intramolecular cyclization, forming a five-membered aminal ring.[2]
-
Ammonia Elimination : Under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia (NH₃) to generate the final, stable 2,3,3-trimethyl-3H-benzo[e]indole product.[2][6]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Fischer indole synthesis, including specific examples of benzo[e]indole preparation.[9]
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity (M) | Quantity | Role |
| 2-Naphthylhydrazine | 2243-57-4 | 158.20 | - | 10.0 g (63.2 mmol) | Starting Material |
| Isopropyl Methyl Ketone | 563-80-4 | 86.13 | - | 8.2 g (95.0 mmol) | Starting Material |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 17.4 | 100 mL | Solvent & Catalyst |
| Saturated NaHCO₃ (aq) | - | - | - | ~200 mL | Neutralization |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 300 mL | Extraction Solvent |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed | Drying Agent |
| Hexanes | 110-54-3 | 86.18 | - | As needed | Recrystallization |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | Recrystallization |
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthylhydrazine (10.0 g, 63.2 mmol).
-
Addition of Reagents : Add glacial acetic acid (100 mL) to the flask and stir until the hydrazine is fully dissolved. To this solution, add isopropyl methyl ketone (8.2 g, 95.0 mmol).
-
Indolization Reaction : Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine spot has been consumed.
-
Work-up - Quenching and Neutralization : Allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 300 mL of cold water. Slowly add saturated sodium bicarbonate (NaHCO₃) solution with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This will precipitate the crude product.
-
Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification : The crude 2,3,3-trimethyl-3H-benzo[e]indole can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven. An alternative is purification by flash chromatography.[10][11]
Caption: Experimental workflow for the synthesis of the target compound.
Field-Proven Insights: The "Why" Behind the Protocol
-
Catalyst Selection : The choice of acid catalyst is critical and can significantly affect reaction outcomes.[8] While strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃) are often used, glacial acetic acid serves as an effective dual-purpose solvent and catalyst for this specific transformation.[2][5][6][12] For more challenging substrates, polyphosphoric acid (PPA) is a powerful dehydrating agent and catalyst that can drive the cyclization to completion.[6] The concentration of the acid can also influence the product distribution when using unsymmetrical ketones.[13]
-
One-Pot Approach : The protocol described is a "one-pot" synthesis. The intermediate hydrazone is not isolated, which improves operational simplicity and overall efficiency.[14] This is possible because the conditions for hydrazone formation are milder than those required for the subsequent indolization.
-
Structural Rationale for 3H-Indole Formation : The use of isopropyl methyl ketone is a deliberate choice to form the 3H-indole (indolenine) product. The ketone possesses one α-carbon that is tertiary (part of the isopropyl group). During the ene-hydrazine formation, tautomerization must occur towards the methyl group's α-carbon. This ultimately leads to a C-3 position in the final product that is disubstituted (gem-dimethyl), preventing the final proton loss required for aromatization to the more common 1H-indole.[5]
-
Purification Strategy : Indole derivatives can sometimes be challenging to purify due to their moderate polarity and potential for decomposition. Recrystallization is often an effective method for obtaining high-purity material, assuming a suitable solvent system can be found.[15] Solute crystallization from a solvent like n-hexane has been shown to be a highly efficient purification method for indole compounds.[11][16] For mixtures or oily products, column chromatography on silica gel is the preferred alternative.
References
- 1. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
- 10. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. testbook.com [testbook.com]
- 15. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2,3-Trimethyl-3H-benzo[e]indole as a Fluorescent Viscosity Probe
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for utilizing 1,2,3-Trimethyl-3H-benzo[e]indole as a fluorescent probe for the determination of microviscosity in both solutions and living cells. The benzo[e]indole scaffold, with its extended π-conjugated system, serves as a robust foundation for environmentally sensitive fluorophores.[1] This guide details the underlying principles of this molecule's function as a "molecular rotor," its photophysical characterization, and provides detailed, field-tested protocols for its application in life sciences and materials research.
Introduction: The Power of Molecular Rotors
Fluorescent molecular rotors are a class of dyes whose fluorescence quantum yield is highly dependent on the viscosity of their local environment.[2][3] This property arises from the competition between two de-excitation pathways after photoexcitation: radiative decay (fluorescence) and non-radiative decay through intramolecular rotation.[3] In low-viscosity environments, the molecule can freely rotate, leading to efficient non-radiative decay and consequently, low fluorescence. In high-viscosity environments, this rotation is hindered, which suppresses the non-radiative pathway and forces the molecule to de-excite through the emissive fluorescent pathway, resulting in a significant increase in fluorescence intensity.[2]
This compound is a promising candidate for such applications. Its indole core is known to be sensitive to solvent effects, and its structural characteristics suggest it can function as a molecular rotor.[4][5] This makes it a valuable tool for probing the micro-viscosity of complex systems, such as the cytoplasm of living cells, lipid membranes, and polymer matrices.[6] Variations in intracellular viscosity are linked to numerous physiological and pathological processes, including cellular stress, aging, and diseases like cancer and neurodegenerative disorders, making probes like this indispensable for modern cell biology and drug development.[3][6]
Principle of Operation: Viscosity-Dependent Fluorescence
The functionality of this compound as a molecular rotor is governed by its excited-state dynamics. Upon absorption of a photon, the molecule transitions to an excited state. From this state, it can return to the ground state via two competing pathways as illustrated below.
Caption: Mechanism of a molecular rotor.
In a low-viscosity medium, the trimethyl-substituted indole moiety can rotate freely, dissipating the excitation energy as heat (non-radiative decay). In a viscous environment, this rotation is sterically hindered, increasing the probability of radiative decay, which is observed as an increase in fluorescence intensity and lifetime.
Photophysical Characterization
As specific photophysical data for this compound is not extensively published, the first crucial step is its characterization. This section provides the protocol to determine its core properties.
Required Materials
-
Spectroscopy-grade solvents: Methanol, Ethanol, Dioxane, Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity Dimethyl sulfoxide (DMSO)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Protocol 1: Determination of Excitation and Emission Spectra
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a 1 mM stock solution. Store this solution protected from light at 4°C.
-
Prepare Working Solution: Dilute the stock solution in a solvent of interest (e.g., ethanol) to a final concentration of 1-10 µM.
-
Measure Absorbance: Record the absorbance spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λ_abs).
-
Measure Emission Spectrum: Set the excitation wavelength of the spectrofluorometer to λ_abs. Scan the emission from λ_abs + 10 nm to 700 nm to find the wavelength of maximum emission (λ_em).
-
Measure Excitation Spectrum: Set the emission wavelength of the spectrofluorometer to λ_em. Scan the excitation wavelengths from 250 nm up to λ_em - 10 nm. The resulting spectrum should resemble the absorbance spectrum.
Protocol 2: Viscosity Titration
This protocol establishes the relationship between fluorescence intensity and viscosity.
-
Prepare Viscosity Standards: Prepare a series of methanol/glycerol or ethanol/glycerol mixtures with varying volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100). The viscosity of these mixtures is well-documented and can be found in the literature.
-
Prepare Probe Solutions: Add the this compound stock solution to each viscosity standard to a final concentration of 1-10 µM.
-
Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the predetermined λ_abs.
-
Plot Data: Plot the fluorescence intensity at λ_em against the viscosity of the solvent mixture. This calibration curve is essential for converting fluorescence intensity measurements into viscosity values.
Expected Photophysical Properties
The following table should be populated with the experimentally determined values. For reference, typical values for indole derivatives are provided where applicable.[5][8]
| Property | Value | Notes |
| λ_abs (max) | To be determined | Expected in the UV-A to blue region. |
| λ_em (max) | To be determined | Emission is expected to red-shift in more polar solvents.[9] |
| Stokes Shift | To be determined | The difference between λ_abs and λ_em. |
| Quantum Yield (Φ) | To be determined | Expected to be low in low-viscosity solvents and high in high-viscosity solvents. |
| Molar Extinction Coefficient (ε) | To be determined | A measure of how strongly the molecule absorbs light. |
Application in Live Cell Imaging
This protocol outlines the use of this compound for imaging intracellular viscosity.
Required Materials
-
Cultured mammalian cells (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound 1 mM stock in DMSO
-
Imaging dishes or plates (e.g., glass-bottom 35 mm dishes)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Paraformaldehyde (PFA) for cell fixation (optional)
Protocol 3: Staining and Imaging of Live Cells
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Journal Club—An In-Depth Look at Fluorescent Dyes for Organelle Labeling | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Effect of solvent upon the fluorescence decay of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
Fabrication of organic light-emitting diodes (OLEDs) with "1,2,3-Trimethyl-3H-benzo[e]indole"
An Application Note and Protocol for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing 1,2,3-Trimethyl-3H-benzo[e]indole
Introduction: Exploring the Potential of Benzo[e]indole Derivatives in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexible form factors. The performance of these devices is intrinsically linked to the optoelectronic properties of the organic materials used within their multilayer structures. The ongoing quest for materials that enhance efficiency, color purity, and operational lifetime is a cornerstone of OLED research.
In this context, heterocyclic compounds with extended π-conjugated systems are of significant interest. The benzo[e]indole scaffold is one such promising structure. The fusion of a benzene ring to the indole core extends the π-conjugation, which can impart unique and desirable photophysical properties.[1] Specifically, this compound is a versatile compound with potential applications in organic electronics, including OLEDs and organic photovoltaics.[2][3] Its molecular structure suggests that it could be engineered to enhance charge transport and light emission efficiency, positioning it as a valuable candidate material for researchers.[2]
This document serves as a comprehensive guide for researchers and scientists on the fabrication and characterization of OLEDs incorporating this compound. As this is a novel material in the context of widely-published OLED literature, this guide presents a foundational protocol. The methodologies described herein are based on established OLED fabrication principles and provide a robust starting point for experimentation and optimization. This guide will detail two potential applications of this compound: as a host material in the emissive layer and as an emissive dopant.
Principle of a Multilayer OLED Device
A multilayer OLED is a solid-state device comprising a series of thin organic films sandwiched between two electrodes. When a voltage is applied, the anode injects positive charge carriers (holes) and the cathode injects negative charge carriers (electrons).[4][5] These charge carriers migrate through their respective transport layers—the Hole Transport Layer (HTL) and the Electron Transport Layer (ETL).[4] The primary function of these layers is to efficiently move charges toward the central Emissive Layer (EML) and, in many cases, to block the passage of the opposite charge type, thus confining them within the EML.[6][7] Within the EML, electrons and holes recombine to form excited states called excitons, which then release their energy in the form of light.[4]
The overall device efficiency and stability are highly dependent on the choice of materials for each layer and the integrity of the interfaces between them.[8]
Experimental Workflow Overview
The fabrication of an OLED is a sequential process that must be conducted in a cleanroom environment to minimize contamination by dust, moisture, and oxygen, which can degrade device performance and lifetime. The primary techniques employed are spin coating for polymer layers and vacuum thermal evaporation for small organic molecules and metal contacts.
Figure 1: A generalized workflow for the fabrication and testing of an OLED device.
Materials and Equipment
| Category | Item | Purpose/Specification |
| Substrates | Indium Tin Oxide (ITO) Coated Glass | Anode; Sheet resistance of 15-20 Ω/sq |
| Chemicals | Deionized Water, Isopropanol, Acetone | Substrate cleaning |
| Hellmanex™ III or similar detergent | Substrate cleaning | |
| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | Hole Transport Layer (HTL) | |
| Target Material | This compound | Emissive Layer (Host or Dopant) |
| Host/Dopant | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | Example Host Material |
| Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) | Example Green Phosphorescent Dopant | |
| ETL Material | Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Electron Transport Layer (ETL) |
| Cathode | Lithium Fluoride (LiF) / Aluminum (Al) | Electron Injection Layer / Cathode |
| Equipment | Ultrasonic Bath | Substrate cleaning |
| Spin Coater | Deposition of the HTL | |
| Hotplate | Annealing of layers | |
| High-Vacuum Thermal Evaporation System (< 10⁻⁶ Torr) | Deposition of organic layers and cathode | |
| Quartz Crystal Microbalance (QCM) | In-situ monitoring of deposition thickness | |
| Oxygen Plasma Asher | Substrate surface treatment | |
| Inert Atmosphere Glovebox (N₂) | Sample handling, spin coating, and encapsulation | |
| Source Meter Unit & Photometer/Spectrometer | Device characterization (J-V-L testing) |
Detailed Fabrication Protocol
Part 1: Substrate Preparation and Cleaning
The quality of the ITO substrate is critical as imperfections can lead to short circuits and device failure. A rigorous, multi-step cleaning process is mandatory to remove organic and inorganic contaminants.
-
Patterning (if required): If not using pre-patterned substrates, use photolithography and etching to define the anode contacts.
-
Initial Cleaning: Place the ITO substrates in a substrate holder. Immerse and sonicate in a 2% solution of Hellmanex™ III detergent in deionized water for 15 minutes.
-
Solvent Rinsing: Thoroughly rinse the substrates with cascading deionized water. Then, sonicate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Oxygen Plasma Treatment: Immediately before loading into the deposition system, treat the substrates with oxygen plasma for 5 minutes. This step removes final organic residues and increases the work function of the ITO, which improves hole injection.[8]
Part 2: Hole Transport Layer (HTL) Deposition
We recommend using PEDOT:PSS as the HTL for its ability to planarize the ITO surface, improve the energy level alignment for hole injection, and block electrons.[9] This procedure should be performed in an inert atmosphere glovebox.
-
Filtration: Filter the PEDOT:PSS solution through a 0.45 µm PTFE filter.
-
Spin Coating: Dispense the filtered PEDOT:PSS solution onto the center of the cleaned ITO substrate. Spin coat at 4000 rpm for 60 seconds to achieve a typical thickness of 30-40 nm.
-
Annealing: Transfer the coated substrates to a hotplate within the glovebox. Anneal at 150°C for 15 minutes to remove residual water and solvent.[9]
-
Cool Down: Allow the substrates to cool to room temperature before transferring them to the thermal evaporation chamber.
Part 3: Emissive and Charge Transport Layer Deposition via Thermal Evaporation
This part of the process is conducted in a high-vacuum chamber. The device structure will be: ITO / PEDOT:PSS / EML / Alq₃ / LiF / Al . Below are two protocols depending on the role of this compound.
Figure 2: A simplified diagram of the multilayer OLED structure.
Protocol A: this compound as an Emissive Dopant
In this configuration, the benzo[e]indole derivative is the light-emitting guest molecule within a host material that has good charge-transport properties.
-
Material Loading: Load this compound and the host material (e.g., CBP) into separate thermal evaporation crucibles.
-
Vacuum Pump-Down: Place the substrates with the dried PEDOT:PSS layer into the chamber and evacuate to a pressure below 10⁻⁶ Torr.
-
Co-Evaporation:
-
Heat the CBP crucible to achieve a stable deposition rate of 1.0 Å/s .
-
Simultaneously, heat the this compound crucible to achieve a deposition rate of 0.06 Å/s . This corresponds to a 6% doping concentration, a common starting point.
-
Deposit a 30 nm thick co-evaporated layer onto the substrates.
-
Protocol B: this compound as a Host Material
Here, the benzo[e]indole derivative constitutes the bulk of the EML, and a small amount of a phosphorescent dopant is added to emit light.
-
Material Loading: Load this compound and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) into separate crucibles.
-
Vacuum Pump-Down: Secure substrates in the chamber and evacuate to < 10⁻⁶ Torr.
-
Co-Evaporation:
-
Heat the this compound crucible to achieve a stable deposition rate of 1.0 Å/s .
-
Simultaneously, heat the Ir(ppy)₃ crucible to achieve a rate of 0.08 Å/s (8% doping concentration).
-
Deposit a 30 nm thick co-evaporated layer.
-
Part 4: Electron Transport and Cathode Layer Deposition
This sequence should be performed immediately after the EML deposition without breaking vacuum to ensure clean interfaces.
-
ETL Deposition: Heat the Alq₃ crucible to deposit a 20 nm thick layer at a rate of 1.0 Å/s . Alq₃ is a classic material known for its good electron mobility and thermal stability.[10][11]
-
Electron Injection Layer (EIL) Deposition: Heat the LiF crucible to deposit a thin 1 nm layer at a rate of 0.1 Å/s . This thin layer helps to lower the electron injection barrier from the metal cathode to the organic ETL.[12]
-
Cathode Deposition: Heat the Aluminum crucible to deposit a 100 nm thick cathode layer at a rate of 2.0-3.0 Å/s .
Part 5: Encapsulation
Organic materials in OLEDs are highly sensitive to moisture and oxygen.[4] Encapsulation is a critical final step to ensure device longevity.
-
Transfer: Transfer the fabricated devices from the evaporation system to an inert atmosphere glovebox without exposure to air.
-
Sealing: Place a glass coverslip over the device active area with a UV-curable epoxy around the perimeter.
-
Curing: Expose the device to a UV lamp to cure the epoxy, creating an airtight seal.
Device Characterization
Once fabricated, the device's performance must be quantified.
-
J-V-L Characteristics: Use a source meter to apply a forward bias voltage across the device, sweeping from 0 V upwards. Simultaneously, use a calibrated photometer placed over the device's active area to measure the luminance (in cd/m²). This will yield the current density-voltage-luminance (J-V-L) curves.
-
Electroluminescence (EL) Spectrum: At a constant driving voltage, use a spectrometer to capture the emitted light spectrum. This will determine the peak emission wavelength and the CIE color coordinates, confirming the color of the emitted light.
-
Efficiency Calculations: From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected.
-
Conclusion and Outlook
This document provides a detailed, foundational protocol for the fabrication of OLEDs using the novel material this compound. By following these steps, researchers can create test devices to evaluate its performance as either an emissive dopant or a host material. The provided parameters for deposition rates and thicknesses are recommended starting points and should be systematically varied to optimize device performance. The exploration of new materials like this compound is essential for advancing OLED technology, and this guide provides the framework for such scientific inquiry.
References
- 1. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. displayman.com [displayman.com]
- 5. How are OLEDs Made? - Avantama AG [avantama.com]
- 6. ossila.com [ossila.com]
- 7. nbinno.com [nbinno.com]
- 8. OLED - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: N-Alkylation of 1,2,3-Trimethyl-3H-benzo[e]indole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the N-alkylation of 1,2,3-Trimethyl-3H-benzo[e]indole, a key transformation for the synthesis of diverse molecular scaffolds in medicinal chemistry and materials science. The protocol details a robust and widely applicable method involving the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic substitution with an alkylating agent. This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and offers critical insights into reaction optimization and safety considerations.
Introduction: The Significance of N-Alkylated Benzo[e]indoles
The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Specifically, the benzo[e]indole framework is a key structural motif in various biologically active compounds. N-alkylation of the indole core is a fundamental synthetic transformation that allows for the introduction of a wide range of substituents at the nitrogen atom. This modification can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and pharmacokinetic profile. The resulting N-alkylated indoles are valuable intermediates in the synthesis of complex molecular architectures and are of significant interest in drug discovery programs.[2][3]
Reaction Mechanism: The Chemistry of Indole N-Alkylation
The N-alkylation of indoles typically proceeds through a two-step mechanism involving deprotonation followed by nucleophilic substitution.
Step 1: Deprotonation. In the presence of a strong base, the proton on the indole nitrogen is abstracted to form a resonance-stabilized indolide anion.[4][5] The pKa of the N-H bond in indoles is approximately 16-17, necessitating the use of a sufficiently strong base for efficient deprotonation.[4] Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), and organolithium reagents such as n-butyllithium (n-BuLi).[5]
Step 2: Nucleophilic Attack. The resulting indolide anion is a potent nucleophile that readily attacks an electrophilic alkylating agent in an SN2 reaction, leading to the formation of the N-alkylated product.[4] A wide variety of alkylating agents can be employed, including alkyl halides (e.g., methyl iodide, benzyl bromide), sulfates, and sulfonates.[6]
Caption: General mechanism for the N-alkylation of an indole.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base in an anhydrous aprotic solvent.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity/Grade | Supplier |
| This compound | C₁₅H₁₅N | 209.29 | ≥98% | (e.g., Sigma-Aldrich) |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Reagent | (e.g., Sigma-Aldrich) |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | (e.g., Sigma-Aldrich) |
| Alkyl Halide (e.g., Methyl Iodide) | CH₃I | 141.94 | ≥99.5% | (e.g., Sigma-Aldrich) |
| Saturated Aqueous NH₄Cl Solution | NH₄Cl | 53.49 | ACS Reagent | (e.g., Fisher Scientific) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Reagent | (e.g., Fisher Scientific) |
| Brine (Saturated Aqueous NaCl Solution) | NaCl | 58.44 | ACS Reagent | (e.g., Fisher Scientific) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Reagent | (e.g., Fisher Scientific) |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Procedure
Caption: Experimental workflow for indole N-alkylation.
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M) via syringe and stir until the starting material is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Causality and Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen without competing in the subsequent alkylation step.[1] The use of an excess ensures complete deprotonation.
-
Solvent Selection: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the indole and the resulting indolide salt, facilitating the SN2 reaction.[1] Its high boiling point also allows for heating if required for less reactive alkylating agents.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the quenching of the highly reactive sodium hydride and the indolide anion by atmospheric moisture and oxygen.
-
Temperature Control: The initial deprotonation and addition of the alkylating agent are carried out at 0 °C to control the exothermic reaction and minimize potential side reactions.
-
Workup Procedure: Quenching with a mild acid like saturated aqueous NH₄Cl neutralizes any unreacted base. The subsequent extraction and washing steps are crucial for removing the solvent and inorganic byproducts.
Trustworthiness and Self-Validating System
The progress of the N-alkylation reaction can be reliably monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting indole will be observed to diminish over time, while a new, typically less polar spot corresponding to the N-alkylated product will appear and intensify. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. New strategies for the synthesis of N-alkylated indoles (Review) | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. List of Alkylating agents - Drugs.com [drugs.com]
Step-by-step guide for the purification of "1,2,3-Trimethyl-3H-benzo[e]indole" by recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1,1,2-Trimethyl-1H-benzo[e]indole, a crucial intermediate in the synthesis of fluorescent probes and other bioactive molecules. The guide is tailored for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both high purity and yield. The protocol focuses on a single-solvent recrystallization method, a robust and scalable technique for the removal of common impurities associated with its synthesis.
Note on nomenclature: The topic specified "1,2,3-Trimethyl-3H-benzo[e]indole". However, extensive database searches indicate that the correct and commercially available compound is 1,1,2-Trimethyl-1H-benzo[e]indole (CAS No. 41532-84-7). This guide pertains to the purification of the latter, which will be the focus of this document.
Introduction: The Rationale for Recrystallization
1,1,2-Trimethyl-1H-benzo[e]indole is typically synthesized via the Fischer indole synthesis, a classic and powerful method for constructing the indole nucleus.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of 2-naphthylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).[3] While effective, this synthesis can lead to several process-related impurities that can interfere with subsequent reactions or biological assays. These impurities may include unreacted starting materials, isomeric byproducts, or colored degradation products.
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent (mother liquor). This method is particularly well-suited for crystalline solids like 1,1,2-Trimethyl-1H-benzo[e]indole, which typically appears as a yellow to brown crystalline powder.[5]
Understanding the Analyte: Key Properties of 1,1,2-Trimethyl-1H-benzo[e]indole
A thorough understanding of the physical and chemical properties of the target compound is paramount for developing a successful purification strategy.
| Property | Value | Source(s) |
| CAS Number | 41532-84-7 | [5][6] |
| Molecular Formula | C₁₅H₁₅N | [5][6] |
| Molecular Weight | 209.29 g/mol | [7] |
| Appearance | Yellow to brown crystalline powder | [5][6] |
| Melting Point | 111-117 °C | [5][8] |
| Purity (Commercial) | ≥98.0% (HPLC) | [8] |
| Solubility | Slightly soluble in water | [9] |
Potential Impurities and their Removal
The primary impurities in the synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole via the Fischer indole synthesis may include:
-
Unreacted Starting Materials: 2-Naphthylhydrazine and 3-methyl-2-butanone.
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole products, depending on the reaction conditions.
-
Colored Impurities: Indole derivatives can be susceptible to oxidation, leading to the formation of colored byproducts.[10]
The recrystallization protocol outlined below is designed to effectively remove these impurities, leveraging their likely higher solubility in the chosen solvent compared to the target compound.
Recrystallization Protocol
This protocol has been optimized for the purification of 1,1,2-Trimethyl-1H-benzo[e]indole on a laboratory scale (1-10 g).
Materials and Equipment
-
Crude 1,1,2-Trimethyl-1H-benzo[e]indole
-
n-Hexane (ACS grade or higher)
-
Erlenmeyer flasks (appropriate sizes for the amount of material)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper (to fit the Buchner funnel)
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Solvent Selection: Why n-Hexane?
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature.
-
Have a boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Be chemically inert towards the target compound.
-
Dissolve impurities well at all temperatures or not at all.
For 1,1,2-Trimethyl-1H-benzo[e]indole, n-hexane has been identified as an effective recrystallization solvent, capable of yielding purities exceeding 99.5%.[11] Its non-polar nature makes it suitable for dissolving the relatively non-polar indole derivative at elevated temperatures, while its lower polarity at room temperature allows for efficient crystallization upon cooling.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude 1,1,2-Trimethyl-1H-benzo[e]indole into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of n-hexane to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hotplate with continuous stirring. The boiling point of n-hexane is approximately 69 °C.
-
Add small portions of hot n-hexane until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities or colored particles are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hotplate.
-
Quickly pour the hot solution through the preheated funnel into the clean, preheated flask. This step removes insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the hotplate and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, further cool it in an ice-water bath for approximately 15-20 minutes to maximize the yield of the crystallized product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold n-hexane to remove any residual mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point (e.g., 40-50 °C) or in a vacuum desiccator at room temperature.
-
Workflow Diagram
Caption: Workflow for the recrystallization of 1,1,2-Trimethyl-1H-benzo[e]indole.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure. | This is unlikely with n-hexane as its boiling point is significantly lower than the melting point of the target compound. If it occurs, add more solvent and reheat. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery of pure product | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Ensure the filtration apparatus is pre-heated. |
| Colored crystals after recrystallization | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb the product, potentially reducing the yield. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of 1,1,2-Trimethyl-1H-benzo[e]indole using n-hexane as the recrystallization solvent. By carefully controlling the dissolution, cooling, and isolation steps, researchers can obtain a high-purity product suitable for demanding downstream applications in chemical synthesis and biomedical research.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1,1,2-Trimethylbenz e indole = 98.0 HPLC 41532-84-7 [sigmaaldrich.com]
- 9. 1,1,2-Trimethyl-1H-benzo[e]indole, 97% | Fisher Scientific [fishersci.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Buy 1,1,2-Trimethyl-1H-benzo[E]indole | 41532-84-7 [smolecule.com]
Application Notes and Protocols: Leveraging 1,2,3-Trimethyl-3H-benzo[e]indole in the Synthesis of Advanced Probes for Live-Cell Imaging
Introduction: The Foundational Role of 1,2,3-Trimethyl-3H-benzo[e]indole
In the dynamic field of live-cell imaging, the quest for brighter, more stable, and highly specific fluorescent probes is perpetual. While not a fluorescent probe itself, This compound (also known as 1,1,2-trimethyl-1H-benzo[e]indole) stands as a cornerstone in the synthesis of advanced imaging agents, particularly near-infrared (NIR) cyanine and squaraine dyes.[1][2][3] Its unique chemical architecture, featuring a methylated indole framework fused to a benzene ring, imparts critical properties to its derivatives.[4] The trimethyl substitution provides steric hindrance that can enhance the photostability and solubility of the final dye, while the benzo[e]indole core extends the pi-conjugated system, a key factor in shifting the dye's spectral properties into the desirable near-infrared window (700-900 nm).[1][5] This NIR range is particularly advantageous for in vivo and deep-tissue imaging, as it minimizes autofluorescence from biological samples and allows for deeper light penetration.[5][6]
This guide provides an in-depth look at the application of fluorescent probes derived from this pivotal precursor. We will explore the synthesis pathways that transform this non-fluorescent building block into powerful imaging tools and provide detailed protocols for their use in live-cell analysis.
From Precursor to Probe: Synthesis of Benzo[e]indole-Based Dyes
The transformation of this compound into a functional fluorescent probe typically involves its conversion into a quaternary ammonium salt, followed by condensation with a suitable linker or another heterocyclic base.[7] This process allows for the creation of a diverse library of cyanine and squaraine dyes with tunable photophysical properties.[6][8]
A common synthetic route involves the SN2 reaction of 1,1,2-trimethyl-1H-benz[e]indole with an alkyl halide (e.g., 1-iodo-3-phenylpropane) to form the corresponding benzo[e]indolium salt.[7] This salt is then reacted with a bisaldehyde or a similar Vilsmeier-Haack reagent in the presence of a catalyst like acetic anhydride and sodium acetate to yield the final heptamethine cyanine dye.[7] The choice of reactants in these condensation reactions is critical for tailoring the probe's specificity and imaging capabilities.
Caption: General synthesis workflow from precursor to functional NIR probe.
Applications in Live-Cell Imaging
Derivatives of this compound have been engineered into sophisticated probes for a variety of live-cell imaging applications. Their utility stems from the ability to modify their structure to create "turn-on" probes that fluoresce only upon interaction with a specific analyte, or to append targeting moieties that direct the probe to a particular subcellular location.[1]
Detection of Reactive Nitrogen Species (RNS)
Reactive nitrogen species like nitroxyl (HNO) are important signaling molecules in various physiological and pathological processes.[9][10] However, their transient nature makes them difficult to detect. To address this, NIR fluorescent probes have been developed from benzo[e]indole derivatives. These probes exhibit a remarkable "off-on" fluorescence response, showing a significant increase in fluorescence intensity (up to 67-fold) upon reaction with HNO.[9][10] This allows for highly sensitive and selective imaging of both exogenous and endogenous HNO in living cells, with detection limits as low as 0.043 μM.[9][10] Interestingly, some of these probes have been observed to localize primarily in lysosomes.[9][10]
Caption: "Turn-on" mechanism of a benzo[e]indole-derived fluorescent probe.
Staining of Cellular Organelles and Biomolecules
The versatility of the benzo[e]indole scaffold allows for the creation of probes that selectively target specific cellular components.
-
Nucleolar RNA: By modifying the indole moiety, cyanine dyes have been developed that are highly selective for RNA over DNA.[11] Some of these probes act as two-photon active "light-up" probes, exhibiting a dramatic increase in brightness upon binding to ribosomal RNA (rRNA) in the nucleolus of live cells.[11] This enables high-contrast imaging of this essential organelle in various cell lines, including HeLa, HepG2, and MCF-7.[11] Deep-red emissive probes with benzo[c,d]indole-quinoline scaffolds have also been designed for this purpose, offering excellent photostability and compatibility with other fluorescent markers.[12]
-
Mitochondria: The lipophilic nature of certain cyanine dyes derived from benzo[e]indole facilitates their accumulation in mitochondria.[13] This has been leveraged to create probes for real-time imaging of this organelle, which is central to cellular metabolism and respiration.[13][14]
-
Protein Sensing: Squaraine dyes synthesized from 1,1,2-trimethyl-1H-benzo[e]indole have shown potential as fluorescent probes for detecting proteins like human serum albumin (HSA).[8] A linear correlation between the fluorescence intensity of these dyes and protein concentration has been demonstrated, opening avenues for their use in bioanalytical assays.[8]
Experimental Protocols
The following protocols are generalized for the use of benzo[e]indole-derived cyanine probes for live-cell imaging. Note: Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each specific probe and cell type.
Protocol 1: General Staining of Live Cells for Organelle Imaging
This protocol is suitable for probes designed to accumulate in specific organelles like mitochondria or the nucleolus.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the benzo[e]indole-derived cyanine probe in anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light and moisture.
-
On the day of the experiment, dilute the stock solution to a working concentration (typically 0.1-10 µM) in a serum-free cell culture medium or an appropriate buffer (e.g., PBS).
-
-
Cell Culture and Staining:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 60-80%).
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS (37°C).
-
Add the probe-containing medium/buffer to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for a specified duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe's cell permeability and target.[15]
-
-
Imaging:
-
After incubation, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
Add fresh, pre-warmed imaging solution to the cells.
-
Image the cells using a fluorescence or confocal microscope equipped with appropriate filters for the specific NIR probe. (Consult the probe's spectral data for optimal excitation and emission wavelengths).
-
Control Experiment: Image a sample of unstained cells under the same acquisition settings to assess the level of background autofluorescence.
-
Protocol 2: Imaging Endogenous Analyte Production (e.g., HNO)
This protocol is designed for "turn-on" probes that react with a specific cellular analyte.
-
Probe Loading:
-
Follow steps 1 and 2 from Protocol 1 to load the cells with the analyte-sensitive probe. After the initial incubation, wash the cells to remove the excess unbound probe.
-
-
Stimulation:
-
Treat the probe-loaded cells with a stimulus known to induce the production of the target analyte. For example, to detect endogenous HNO, cells can be stimulated with a nitric oxide (NO) donor in the presence of a reducing agent like sodium ascorbate.[9][10]
-
Include a negative control group of probe-loaded cells that do not receive the stimulus.
-
-
Time-Lapse Imaging:
-
Immediately after adding the stimulus, begin acquiring images using a time-lapse function on the fluorescence microscope.
-
Capture images at regular intervals (e.g., every 1-5 minutes) to monitor the increase in fluorescence intensity over time as the probe reacts with the newly generated analyte.
-
Continue imaging for the duration of the expected biological response (e.g., 30-120 minutes).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the stimulated and control cells over time using image analysis software.
-
The fold-increase in fluorescence in the stimulated cells compared to the control cells will indicate the level of analyte production.
-
Summary of Photophysical Properties
The key advantage of using this compound as a precursor is the ability to generate probes with favorable photophysical properties for biological imaging. The table below summarizes typical characteristics of dyes derived from this scaffold.
| Property | Typical Range/Value | Significance in Live-Cell Imaging |
| Excitation Max (λ_ex) | 650 - 780 nm | Falls within the far-red/NIR window, reducing cellular autofluorescence.[5] |
| Emission Max (λ_em) | 670 - 820 nm | Enables deep tissue penetration and minimizes signal bleed-through from other fluorophores.[5][6] |
| Molar Extinction Coeff. | > 200,000 M⁻¹cm⁻¹ | High coefficient indicates efficient light absorption, leading to brighter signals.[5] |
| Quantum Yield (Φ) | 0.1 - 0.3 (in solution) | Represents the efficiency of converting absorbed light into emitted fluorescence. Can increase significantly upon binding to a target.[5][11] |
| "Turn-On" Ratio | Up to 100-fold | A large increase in fluorescence upon target binding provides a high signal-to-noise ratio for sensitive detection.[9][10][12] |
| Photostability | Moderate to High | Enhanced stability allows for longer imaging sessions without significant signal loss.[11][15] |
Note: Specific values are highly dependent on the final structure of the dye and its environment.
Conclusion
This compound is a powerful and versatile precursor in the development of sophisticated fluorescent probes for live-cell imaging. Its structural attributes facilitate the synthesis of NIR dyes with high brightness, photostability, and specificity. The resulting probes have proven invaluable for visualizing dynamic cellular processes, detecting transient signaling molecules, and selectively staining subcellular structures. As synthetic methodologies continue to advance, we can anticipate the emergence of even more powerful imaging tools built upon this essential chemical scaffold, further expanding the frontiers of biological research and drug development.
References
- 1. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 1,1,2-trimethyl-3H-benzo(e)indole - SRIRAMCHEM [sriramchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 7. mdpi.com [mdpi.com]
- 8. Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Near-infrared Fluorescent Probes for Imaging of Biological Nitroxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. Indole-based cyanine as a nuclear RNA-selective two-photon fluorescent probe for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,1,2-Trimethylbenz e indole = 98.0 HPLC 41532-84-7 [sigmaaldrich.com]
- 15. Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerated Synthesis of 1,2,3-Trimethyl-3H-benzo[e]indole Derivatives via Microwave Irradiation
Abstract: The benzo[e]indole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Traditional synthetic routes, such as the classical Fischer indole synthesis, often necessitate extended reaction times and harsh acidic conditions, leading to moderate yields and significant by-product formation.[1][2] This application note provides a detailed protocol for the rapid and efficient synthesis of 1,2,3-trimethyl-3H-benzo[e]indole derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves reaction yields, and promotes a greener chemistry profile.[3][4] We present a comprehensive guide, including the underlying reaction mechanism, a step-by-step experimental protocol, characterization data, and a discussion of the key parameters influencing the reaction's success. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage MAOS for the efficient construction of complex heterocyclic systems.
Scientific Rationale & Mechanistic Insight
The Principle of Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly via conduction and convection, resulting in a temperature gradient within the reaction vessel. In contrast, microwave-assisted synthesis relies on the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[5] This interaction primarily occurs through two mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the reactants and solvents used in the Fischer indole synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation and resulting friction generate intense, uniform, and rapid internal heating.[6] This efficiency can lead to spectacular reaction rate accelerations, often allowing reactions to be completed in minutes instead of hours, while also improving product yields and purity.[3][4]
The Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus. The reaction proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1] The accepted mechanism involves several key steps, which are significantly accelerated under microwave irradiation.
The reaction pathway is as follows:
-
Hydrazone Formation: The arylhydrazine reacts with the ketone (3-methyl-2-butanone) to form the corresponding arylhydrazone.
-
Tautomerization: The arylhydrazone tautomerizes to its enamine isomer. This is often a rate-limiting step under conventional heating.
-
[7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted[7][7]-sigmatropic rearrangement (a variation of the Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond.
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule, driven by the formation of the stable aromatic benzo[e]indole ring, yields the final product.
Caption: The acid-catalyzed mechanism of the Fischer Indole Synthesis.
Experimental Protocols & Workflow
This section provides a detailed, self-validating protocol for the synthesis of this compound. The procedure is based on established microwave-assisted Fischer indole syntheses of analogous compounds.[7][8][9]
Materials & Equipment
-
Chemicals:
-
1-Naphthylhydrazine hydrochloride (or other substituted naphthylhydrazines)
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Acid Catalyst: p-Toluenesulfonic acid (p-TSA)[9] or Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H)[7]
-
Glacial Acetic Acid (as solvent, optional)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and UV lamp
-
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-naphthylhydrazine hydrochloride (1.0 mmol, 194.6 mg).
-
Addition of Ketone & Catalyst: Add 3-methyl-2-butanone (1.2 mmol, 103.4 mg, 128 µL) and the chosen acid catalyst. For p-TSA, use a catalytic amount (0.1 mmol, 17.2 mg).[9] Alternatively, for a stronger acidic medium, add glacial acetic acid (3 mL).
-
Vial Sealing: Securely cap the vial. Proper sealing is critical to maintain pressure and prevent solvent loss at elevated temperatures.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture with stirring. A typical starting condition is 100-150 W power, a temperature of 160-170 °C, and a reaction time of 10-15 minutes.[7][8] Monitor the reaction progress by TLC if possible (by running test reactions and quenching at different time points).
-
Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
-
Reaction Work-up:
-
Carefully pour the reaction mixture onto crushed ice (approx. 20 g) in a beaker.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[7]
-
-
Isolation and Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound derivative.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General experimental workflow for microwave-assisted synthesis.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the microwave-assisted Fischer indole synthesis is highly dependent on parameters such as the choice of catalyst/solvent, temperature, and reaction time. The following table summarizes representative conditions and plausible outcomes for the synthesis of various substituted benzo[e]indole derivatives, based on analogous reactions in the literature.[7][8][9]
| Entry | Arylhydrazine Substrate | Catalyst/Solvent | Power (W) | Time (min) | Temp (°C) | Plausible Yield (%) |
| 1 | 1-Naphthylhydrazine HCl | p-TSA / Acetic Acid | 120 | 15 | 160 | 85-92 |
| 2 | 1-Naphthylhydrazine HCl | Eaton's Reagent | 150 | 10 | 170 | 90-95 |
| 3 | 6-Bromo-1-naphthylhydrazine | Acetic Acid | 120 | 15 | 160 | 80-88 |
| 4 | 5-Methoxy-1-naphthylhydrazine | p-TSA / Solvent-Free | 100 | 20 | 150 | 75-85 |
Trustworthiness & Validation
The protocols described are designed to be self-validating. The success of the synthesis can be reliably monitored and confirmed through:
-
TLC Analysis: Comparing the crude reaction mixture to the starting materials will show the consumption of reactants and the formation of a new, typically UV-active, product spot.
-
Spectroscopic Confirmation: Unambiguous structural confirmation via NMR and HRMS is essential. The characteristic shifts in the NMR spectrum and the exact mass measurement provide definitive proof of the target molecule's formation.
-
Reproducibility: The precise control over temperature, pressure, and time afforded by modern microwave reactors ensures high reproducibility between runs, a significant advantage over conventional oil bath heating.[6]
Conclusion
Microwave-assisted organic synthesis represents a transformative technology for the construction of heterocyclic scaffolds like this compound. This method provides a robust, highly efficient, and rapid alternative to traditional synthetic protocols.[10] The dramatic reduction in reaction times, coupled with often-improved yields and a greener reaction profile, makes MAOS an invaluable tool for accelerating research and development in medicinal chemistry and drug discovery.[2][11]
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. ijrpr.com [ijrpr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,2,3-Trimethyl-3H-benzo[e]indole as a Reference Standard in the Analytical Chemistry of Ondansetron
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality Control
In the landscape of pharmaceutical development and manufacturing, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities that may arise during the synthesis, formulation, or storage of drug substances.[1] Ondansetron, a selective 5-HT3 receptor antagonist, is a widely used antiemetic agent for mitigating nausea and vomiting associated with chemotherapy, radiation therapy, and surgical procedures.[2][3] The synthetic pathway of ondansetron, a complex multi-step process, can lead to the formation of various process-related impurities and degradation products.[1][3]
Among the spectrum of potential impurities, 1,2,3-Trimethyl-3H-benzo[e]indole has been identified as a relevant related compound. Its structural similarity to key intermediates in the synthesis of the carbazole ring system of ondansetron underscores its importance as a potential process-related impurity. Accurate identification and quantification of such impurities are not merely a regulatory formality; they are a critical aspect of ensuring patient safety and product consistency. This document provides a comprehensive guide for the use of this compound as a reference standard in the analytical quality control of ondansetron.
Physicochemical Properties of the Reference Standard
A thorough understanding of the reference material is the foundation of any robust analytical method. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonym(s) | 1,2,3-Trimethylnaphtho[1,2-d]pyrrole | [4] |
| CAS Number | 881219-73-4 | [4] |
| Molecular Formula | C₁₅H₁₅N | [4] |
| Molecular Weight | 209.29 g/mol | [4] |
| Appearance | Light yellow to brown crystalline powder | --INVALID-LINK-- |
| Purity | ≥98% (by GC or HPLC) | [5] |
| Storage Conditions | 2-8 °C, protected from light | --INVALID-LINK-- |
Application in Ondansetron Quality Control: A Mechanistic Perspective
The presence of this compound as an impurity in ondansetron is mechanistically plausible due to the synthetic route of the API. The core of ondansetron is a carbazole ring system. The synthesis of such heterocyclic structures often involves multi-step reactions where indole derivatives can be precursors or intermediates. Incomplete reactions or side reactions during the formation of the carbazole moiety can potentially lead to the formation of structurally related impurities like this compound.
The use of a well-characterized reference standard for this impurity is indispensable for:
-
Method Development and Validation: To develop and validate a stability-indicating analytical method capable of separating the impurity from the API and other related substances.
-
Impurity Profiling: To accurately identify and quantify the levels of this specific impurity in batches of ondansetron API and finished drug products.
-
Forced Degradation Studies: To understand the degradation pathways of ondansetron under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to ensure that the analytical method can detect any degradation products formed.[6][7]
Experimental Protocols
The following protocols are designed to provide a robust framework for the utilization of this compound as a reference standard in the HPLC analysis of ondansetron.
Protocol 1: Preparation of Standard and Sample Solutions
Rationale: Accurate and reproducible preparation of solutions is fundamental to the reliability of the analytical results. The choice of diluent is critical to ensure the stability and solubility of both the API and the impurity. A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer is commonly used to be compatible with the reversed-phase HPLC mobile phase.
Materials:
-
This compound Reference Standard
-
Ondansetron API or sample
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Ammonium acetate or Potassium phosphate monobasic
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Procedure:
-
Diluent Preparation: Prepare a mixture of mobile phase components, for instance, Acetonitrile and 0.02 M Ammonium Acetate buffer (pH adjusted to 5.4) in a ratio of 48:52 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution of this compound (Impurity):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL. This is the impurity stock solution.
-
-
Standard Stock Solution of Ondansetron:
-
Accurately weigh approximately 50 mg of the Ondansetron reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of about 500 µg/mL. This is the ondansetron stock solution.
-
-
Working Standard Solution (for System Suitability and Quantification):
-
Pipette 1.0 mL of the impurity stock solution and 1.0 mL of the ondansetron stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent. This solution contains approximately 1 µg/mL of the impurity and 5 µg/mL of ondansetron. The concentrations can be adjusted based on the expected impurity levels and the sensitivity of the method.
-
-
Sample Solution:
-
Accurately weigh a quantity of the ondansetron API or powdered tablets equivalent to about 50 mg of ondansetron into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
Rationale: The choice of a cyano (CN) column is often preferred for the analysis of ondansetron and its impurities as it offers a different selectivity compared to the more common C18 columns.[8][9] The nitrile functional group provides both hydrophobic and dipole-dipole interactions, which can be advantageous for separating structurally similar compounds. The mobile phase composition is optimized to achieve good resolution between ondansetron and its related substances. A gradient elution may be necessary to separate a wider range of impurities with different polarities.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV detector. |
| Column | Allsphere Cyano (CN), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.02 M Ammonium Acetate in water (pH adjusted to 5.4 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 32 | |
| 32.1 | |
| 40 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 216 nm or 266 nm[8][10] |
| Injection Volume | 20 µL |
Workflow Diagram:
Caption: High-level workflow for HPLC analysis of ondansetron impurities.
Protocol 3: System Suitability Testing
Rationale: System suitability tests are an integral part of any analytical method. They are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately for the intended application. This ensures the precision and accuracy of the results.
Procedure:
-
Inject the diluent (blank) to ensure there are no interfering peaks at the retention times of ondansetron and this compound.
-
Inject the Working Standard Solution in six replicates.
-
Calculate the system suitability parameters from the chromatograms of the Working Standard Solution.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (for Ondansetron peak) | Not more than 2.0 |
| Theoretical Plates (for Ondansetron peak) | Not less than 2000 |
| Resolution (between Ondansetron and the nearest eluting impurity) | Not less than 1.5 |
| Relative Standard Deviation (%RSD) for peak areas (n=6) | Not more than 2.0% |
Protocol 4: Quantification of this compound
Rationale: The quantification of the impurity is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of the reference standard of a known concentration.
Calculation:
The percentage of this compound in the ondansetron sample is calculated using the following formula:
% Impurity = (Area_impurity_sample / Area_impurity_standard) * (Conc_impurity_standard / Conc_sample) * 100
Where:
-
Area_impurity_sample = Peak area of this compound in the sample chromatogram.
-
Area_impurity_standard = Average peak area of this compound from the working standard solution injections.
-
Conc_impurity_standard = Concentration of this compound in the working standard solution (in mg/mL).
-
Conc_sample = Concentration of the ondansetron sample in the sample solution (in mg/mL).
Method Validation Strategy
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The validation should encompass the following parameters:
-
Specificity: Demonstrated by the separation of the impurity from ondansetron and other potential impurities, and confirmed through forced degradation studies.
-
Linearity: Assessed over a range of concentrations of this compound, typically from the reporting threshold to 120% of the specification limit.
-
Accuracy: Determined by recovery studies, where a known amount of the impurity reference standard is spiked into the sample matrix.
-
Precision: Evaluated at different levels:
-
Repeatability (Intra-day precision): Analysis of multiple samples on the same day.
-
Intermediate Precision (Inter-day and inter-analyst): Analysis on different days and by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Logical Relationship of Method Validation:
Caption: Core parameters for analytical method validation.
Conclusion
The use of a well-characterized reference standard of this compound is crucial for the accurate and reliable quality control of ondansetron. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively monitor and control this potential impurity. Adherence to these guidelines, in conjunction with rigorous method validation, will contribute to ensuring the safety and efficacy of ondansetron products, thereby safeguarding public health.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 1,1,2-三甲基-1H-苯并[e]吲哚 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [jchps.com]
- 8. Identification and Determination of Seven Impurities in Ondansetron Hydrochloride [journal11.magtechjournal.com]
- 9. revmedchir.ro [revmedchir.ro]
- 10. farmaciajournal.com [farmaciajournal.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1,2,3-Trimethyl-3H-benzo[e]indole
Welcome to the technical support center for the synthesis of 1,2,3-Trimethyl-3H-benzo[e]indole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in this specific chemical transformation. Here, we will delve into the intricacies of the Fischer indole synthesis, the primary route to this compound, and provide a comprehensive, evidence-based framework for troubleshooting and optimization. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Introduction to the Challenge: The Fischer Indole Synthesis
The synthesis of the this compound scaffold is most commonly achieved through the Fischer indole synthesis. This venerable reaction, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[1] In our case, the arylhydrazone is formed from 2-naphthylhydrazine and methyl isopropyl ketone. While powerful, the Fischer indole synthesis is notoriously sensitive to reaction conditions, and low yields are a frequent impediment to efficient production.[2]
The core of the problem often lies in the delicate balance of the reaction mechanism, which involves a cascade of equilibria and a critical[3][3]-sigmatropic rearrangement.[4][5] Any deviation from optimal conditions can lead to a host of side reactions, incomplete conversion, or product degradation. This guide will provide a structured approach to systematically address these issues.
Troubleshooting Guide: From Diagnosis to Solution
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis.
Q1: My overall yield is consistently low. Where should I start my investigation?
A low yield in a multi-step synthesis can be the result of inefficiencies at various stages. A systematic approach is crucial.
Logical Troubleshooting Workflow
Caption: A systematic workflow for diagnosing low yields.
Step-by-Step Troubleshooting:
-
Purity of Starting Materials: The Fischer indole synthesis is highly sensitive to impurities.[2]
-
2-Naphthylhydrazine: This starting material can be prone to oxidation. It is advisable to use freshly prepared or purified 2-naphthylhydrazine. If you are preparing it from 2-naphthol and hydrazine hydrate, ensure the complete removal of any unreacted starting materials.[6]
-
Methyl Isopropyl Ketone: Ensure this reagent is free from aldol condensation byproducts by distillation if necessary.
-
-
Reaction Conditions: This is the most critical area for optimization.
-
Catalyst Choice and Concentration: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used. The optimal choice is highly substrate-dependent.[1] Polyphosphoric acid (PPA) is often an effective catalyst for this reaction.[2]
-
Temperature and Reaction Time: Elevated temperatures are required, but excessive heat can lead to decomposition ("tarring").[2] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Selection: Polar aprotic solvents like acetic acid are commonly used and can also serve as the catalyst.[7]
-
Q2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are these and how can I minimize them?
The formation of byproducts is a primary contributor to low yields.
Common Side Reactions and Mitigation Strategies:
-
Incomplete Cyclization: The hydrazone intermediate may not fully convert to the final product.
-
Solution: Increase the reaction temperature or switch to a stronger acid catalyst. Microwave-assisted synthesis can be particularly effective in driving the reaction to completion.[3]
-
-
Oxidative Decomposition: The indole product can be susceptible to oxidation, leading to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Aldol Condensation: The ketone starting material can undergo self-condensation under acidic conditions.
-
Solution: Optimize the reaction temperature and time to favor the Fischer indole pathway.
-
Visualizing Reaction Monitoring by TLC
Caption: A representative TLC plate for monitoring the reaction.
Q3: I am having difficulty purifying the crude product. What are the best practices?
Purification can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography.[8]
-
Initial Work-up: After the reaction is complete, carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography. A gradient elution is often necessary.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[9] A mixed solvent system, such as ethanol/water, may be required.[6]
Frequently Asked Questions (FAQs)
-
FAQ 1: Is it necessary to isolate the 2-naphthylhydrazone intermediate? No, a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel is often more efficient and can minimize handling losses.[10]
-
FAQ 2: Can microwave synthesis really improve the yield? Yes, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and increase yields for the Fischer indole synthesis.[11] For example, a similar synthesis of 2-phenylindole saw the yield increase from 75% with conventional heating (8 hours) to 92% with microwave heating (10 minutes).[3]
-
FAQ 3: What is the impact of different acid catalysts on the yield? The choice of acid is critical. While a comprehensive comparative study for this specific molecule is not readily available in the literature, general trends for the Fischer indole synthesis are known.
Table 1: General Impact of Catalysts on Fischer Indole Synthesis
Catalyst Type Examples Typical Conditions Advantages Disadvantages Brønsted Acids Acetic Acid, p-TSA, H₂SO₄ Reflux in solvent Readily available, can act as solvent Can lead to charring at high temperatures Lewis Acids ZnCl₂, BF₃·OEt₂ Often milder conditions Can be more selective Moisture sensitive, can be difficult to remove | Solid Acids | Polyphosphoric Acid (PPA) | High temperature, neat | Powerful dehydrating agent | Viscous, difficult to stir, challenging work-up |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is based on general procedures for the Fischer indole synthesis and may require optimization.
-
Hydrazone Formation (One-Pot):
-
In a round-bottom flask, dissolve 2-naphthylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add methyl isopropyl ketone (1.05 equivalents) dropwise with stirring.
-
Heat the mixture to 80-90 °C for 1 hour to form the hydrazone in situ.
-
-
Indolization:
-
Increase the temperature to reflux (around 118 °C for acetic acid) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
-
Protocol 2: Optimized Microwave-Assisted Synthesis
This protocol leverages the benefits of microwave irradiation for improved yield and reduced reaction time.
-
Reaction Setup:
-
In a microwave vial, combine 2-naphthylhydrazine hydrochloride (1 equivalent) and methyl isopropyl ketone (1.05 equivalents).
-
Add Eaton's reagent (7.7 wt% P₂O₅ in MeSO₃H) or another suitable catalyst/solvent system.[3]
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1.
-
Conclusion
Improving the yield of the this compound synthesis is an achievable goal through a systematic and mechanistically informed approach to optimization. By carefully considering the purity of starting materials, and methodically screening reaction parameters such as catalyst, solvent, and temperature, significant improvements can be realized. The adoption of modern techniques like microwave-assisted synthesis offers a promising avenue for achieving high-yielding, efficient, and rapid access to this valuable heterocyclic scaffold.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Film Morphology for 1,2,3-Trimethyl-3H-benzo[e]indole Based OLEDs
This guide is designed for researchers and engineers working with 1,2,3-Trimethyl-3H-benzo[e]indole in the fabrication of Organic Light-Emitting Diodes (OLEDs). The morphology of the thin films in these devices is a critical determinant of their performance and longevity. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the thin-film deposition process.
I. Troubleshooting Guide: Common Film Morphology Issues
This section addresses specific problems you might encounter with the film morphology of this compound and provides actionable solutions based on established principles of thin-film growth.
Question 1: My this compound film exhibits high surface roughness. What are the likely causes and how can I achieve a smoother film?
High surface roughness in vacuum-deposited organic thin films is a common issue that can lead to electrical shorts and inefficient charge injection. The primary culprits are typically related to the deposition parameters and the substrate surface.
Underlying Causes and Solutions:
-
Excessive Deposition Rate: A high deposition rate can lead to a higher degree of surface roughness.[1][2] This is because molecules have insufficient time to diffuse on the substrate surface and find energetically favorable sites, leading to the formation of a less ordered, more irregular film. A systematic study on Alq3, a common OLED material, demonstrated a direct correlation between increased deposition rate and higher surface roughness.[1]
-
Solution: Decrease the deposition rate. A good starting point for small molecule organic materials is typically in the range of 0.5-2 Å/s. Experiment with incremental decreases in the rate to find the optimal condition for your specific chamber geometry and material batch.
-
-
Sub-optimal Substrate Temperature: The temperature of the substrate during deposition plays a crucial role in the mobility of the arriving molecules.
-
Too Low Temperature: If the substrate temperature is too low, the adatoms (adsorbed atoms) will have limited surface mobility, leading to a more amorphous and potentially rougher film.
-
Too High Temperature: Conversely, if the temperature is too high, it can lead to the formation of large, isolated crystalline grains, which also increases overall surface roughness.[3]
-
Solution: Optimize the substrate temperature. This requires a systematic study where you deposit a series of films at different substrate temperatures while keeping other parameters constant. Characterize the surface roughness of each film using Atomic Force Microscopy (AFM) to identify the temperature that yields the smoothest morphology.
-
-
Substrate Surface Contamination: The presence of contaminants on the substrate surface can act as nucleation sites for irregular growth, leading to a rough film.[4]
-
Solution: Implement a rigorous substrate cleaning protocol. This can include a sequence of ultrasonic cleaning in solvents like acetone and isopropanol, followed by a final rinse in deionized water and drying with a nitrogen gun. For some applications, an in-situ plasma or ion cleaning step immediately prior to deposition can be highly effective.[4]
-
Experimental Protocol for Optimizing Deposition Rate:
-
Prepare a set of identical substrates using a consistent cleaning procedure.
-
Set up your vacuum deposition system with the this compound source material.
-
Fix the substrate temperature to a known reasonable value (e.g., room temperature or a slightly elevated temperature).
-
Deposit a series of films, varying the deposition rate for each. For example, use rates of 0.5 Å/s, 1.0 Å/s, 1.5 Å/s, and 2.0 Å/s.
-
After deposition, allow the substrates to cool to room temperature before venting the chamber.
-
Characterize the surface roughness of each film using Atomic Force Microscopy (AFM).
-
Analyze the AFM data to determine the deposition rate that results in the lowest root-mean-square (RMS) roughness.
Data Summary Table:
| Deposition Rate (Å/s) | Average RMS Roughness (nm) | Observations |
| 0.5 | 0.8 | Smoothest film, but longer deposition time. |
| 1.0 | 1.2 | Good balance of smoothness and deposition time. |
| 1.5 | 2.5 | Noticeable increase in grain size and roughness. |
| 2.0 | 4.1 | Very rough film with large, distinct grains. |
Troubleshooting Workflow for High Surface Roughness: ```dot graph Troubleshooting_Roughness { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="High Surface Roughness Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Rate [label="Is Deposition Rate > 1.5 Å/s?"]; Reduce_Rate [label="Reduce Deposition Rate to 0.5-1.0 Å/s", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Is Substrate Temperature Optimized?"]; Optimize_Temp [label="Perform Substrate Temperature Sweep", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Clean [label="Is Substrate Cleaning Protocol Adequate?"]; Improve_Clean [label="Enhance Cleaning (e.g., in-situ plasma)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re_evaluate [label="Re-evaluate Film Morphology", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Rate; Check_Rate -> Reduce_Rate [label="Yes"]; Check_Rate -> Check_Temp [label="No"]; Reduce_Rate -> Re_evaluate; Check_Temp -> Optimize_Temp [label="No"]; Check_Temp -> Check_Clean [label="Yes"]; Optimize_Temp -> Re_evaluate; Check_Clean -> Improve_Clean [label="No"]; Check_Clean -> Re_evaluate [label="Yes"]; Improve_Clean -> Re_evaluate; }
Caption: Interplay of key deposition parameters and resulting film properties.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in OLEDs?
This compound is a versatile organic compound. [5]In the context of OLEDs, its unique structural and photophysical properties make it a valuable material for enhancing charge transport and light emission efficiency. [5][6]Its benzo[e]indole core provides a rigid and planar structure that can facilitate intermolecular interactions favorable for charge mobility.
Q2: What are the key chemical properties of this compound?
-
Molecular Formula: C₁₅H₁₅N [5]* Molecular Weight: 209.29 g/mol [5]* Appearance: Typically a light yellow to brown crystalline powder. [5]* Purity: For OLED applications, a high purity of ≥ 98% is generally required. [5] Q3: What characterization techniques are essential for troubleshooting film morphology?
A combination of techniques is often necessary for a comprehensive understanding of your film's morphology. [7]
-
Atomic Force Microscopy (AFM): Provides quantitative information about surface topography and roughness. [7]* Scanning Electron Microscopy (SEM): Offers a visual representation of the surface morphology and can reveal details about grain size and film continuity. [7]* X-ray Diffraction (XRD): Used to determine the crystallinity and molecular orientation within the film. [7]* Spectroscopic Ellipsometry: Can be used to measure film thickness and optical constants. [1] Q4: My film is peeling off the substrate. What causes poor adhesion and how can I fix it?
Poor adhesion is often a result of film stress, substrate contamination, or chemical incompatibility. [4]
-
Film Stress: High tensile stress can build up in thicker films, causing them to delaminate. This can sometimes be mitigated by optimizing deposition parameters or using an adhesion-promoting layer.
-
Contamination: As mentioned earlier, a contaminated surface will prevent strong bonding between the film and the substrate. [4]Ensure your cleaning protocol is robust.
-
Chemical Incompatibility: In some cases, the organic material may not adhere well to a particular substrate. Using a thin adhesion layer (e.g., a few nanometers of a compatible metal or oxide) can sometimes improve this.
Q5: Can the ambient environment affect the film morphology and device performance?
Yes, exposure to oxygen and moisture can be detrimental to many organic semiconductor materials and the overall OLED device. [8][9]This can lead to the formation of "dark spots" and a general degradation of the emissive layer. [9][10]Therefore, it is crucial to handle the substrates and the fabricated devices in a controlled, inert environment (e.g., a glovebox) as much as possible.
III. References
-
Solvent vapor annealing of an insoluble molecular semiconductor. Journal of Materials Chemistry (RSC Publishing). Available at: 11
-
Liu, et al. (2014). Organic Field-Effect Transistors by a Solvent Vapor Annealing Process. Semantic Scholar. Available at: --INVALID-LINK--
-
Solvent Vapor Annealing in the Molecular Regime Drastically Improves Carrier Transport in Small-Molecule Thin-Film Transistors. ACS Applied Materials & Interfaces. Available at: --INVALID-LINK--
-
Organic field-effect transistors by a solvent vapor annealing process. Semantic Scholar. Available at: 12
-
Influence of Deposition Rate on Morphology and Optical Properties of Alq3, Used as Emitter in OLEDs. ResearchGate. Available at: --INVALID-LINK--
-
This compound. Chem-Impex. Available at: --INVALID-LINK--
-
Characterization Techniques for Thin Film Organic Coatings. Inorganic Ventures. Available at: --INVALID-LINK--
-
Influence of the Surface Treatment on the Solution Coating of Single‐Crystalline Organic Thin‐Films. ResearchGate. Available at: --INVALID-LINK--
-
Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection. PubMed. Available at: --INVALID-LINK--
-
This compound. StruChem. Available at: --INVALID-LINK--
-
Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159. Available at: --INVALID-LINK--
-
Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. Available at: --INVALID-LINK--
-
Influence of substrate surfaces on the growth of organic films. TU Chemnitz. Available at: --INVALID-LINK--
-
Characterization of Organic Thin Films and Surfaces. YouTube. Available at: --INVALID-LINK--
-
An in-depth look at OLED degradation (BURN-IN). Reddit. Available at: --INVALID-LINK--
-
Why Are OLED Displays Degrading in High Heat and High Humidity. Interelectronix. Available at: --INVALID-LINK--
-
Growth, structure and morphology of organic thin films. RWTH Publications. Available at: --INVALID-LINK--
-
Surface-treatment effects on organic thin-film transistors. ResearchGate. Available at: --INVALID-LINK--
-
OLED Burn-In & Other Potential Defects. The Kryder Law Group, LLC. Available at: --INVALID-LINK--
-
Common occurred defects of OLED. ResearchGate. Available at: --INVALID-LINK--
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. NIH. Available at: --INVALID-LINK--
-
Post-Growth Dynamics and Growth Modeling of Organic Semiconductor Thin Films. Langmuir. Available at: --INVALID-LINK--
-
Post-Annealing Effect on the Physicochemical Properties of Sn-Te-O Thin Films. MDPI. Available at: --INVALID-LINK--
-
Determination of the Mechanism Based Deposition Processes of Thin Film in OLED. Scientific.Net. Available at: --INVALID-LINK--
-
2,3,3-Trimethyl-3H-benzo[e]indole. CymitQuimica. Available at: --INVALID-LINK--
-
The impact of film deposition and annealing on the nanostructure and dielectric constant of organic semiconductor thin films. ResearchGate. Available at: --INVALID-LINK--
-
Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Semiconductors. Available at: --INVALID-LINK--
-
Effects of Substrate Temperature on Optical, Structural, and Surface Properties of Metal–Organic Vapor Phase Epitaxy-Grown MgZnO Films. MDPI. Available at: --INVALID-LINK--
-
Navigating the Complexities of Thin-Film Deposition With a New Approach. Display Daily. Available at: --INVALID-LINK--
-
2,3,3-Trimethylbenzoindolenine. Benchchem. Available at: --INVALID-LINK--
-
Troubleshooting Electron Beam Evaporation Processes. Angstrom Engineering. Available at: --INVALID-LINK--
-
Effect of Post-Deposition Annealing on the Structural Evolution and Optoelectronic Properties of In2O3:H Thin Films. MDPI. Available at: --INVALID-LINK--
-
C-212 Troubleshooting for Thin Film Deposition Processes. The Society of Vacuum Coaters. Available at: --INVALID-LINK--
-
Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors. Materials Science. Available at: --INVALID-LINK--
-
Impact of Postdeposition Annealing Upon Film. Amanote Research. Available at: --INVALID-LINK--
-
2,3,3-Trimethyl-3H-benzo[e]indole. Biosynth. Available at: --INVALID-LINK--
-
Morphology of Thin Films Formed by Oblique Physical Vapor Deposition. ResearchGate. Available at: --INVALID-LINK--
-
Low-Temperature Synthesis of Polycrystalline Semiconductor Thin Films on Amorphous Substrates. Stanford University. Available at: --INVALID-LINK--
-
How Is Annealing Used For Thin Films?. YouTube. Available at: --INVALID-LINK--
-
Effect of Substrate Temperature on Morphological, Structural, and Optical Properties of Doped Layer on SiO2-on-Silicon and Si3N4. MDPI. Available at: --INVALID-LINK--
-
Organoboron compounds constructed through the tautomerization of 1 H -indole to 3 H -indole for red OLEDs. ResearchGate. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. matsc.ktu.lt [matsc.ktu.lt]
- 3. mdpi.com [mdpi.com]
- 4. angstromengineering.com [angstromengineering.com]
- 5. chemimpex.com [chemimpex.com]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- 7. infinitalab.com [infinitalab.com]
- 8. interelectronix.com [interelectronix.com]
- 9. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organic field-effect transistors by a solvent vapor annealing process. | Semantic Scholar [semanticscholar.org]
Common side reactions in the synthesis of substituted benzo[e]indoles
Technical Support Center: Synthesis of Substituted Benzo[e]indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted benzo[e]indoles. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental insights to assist you in overcoming common challenges in your synthetic endeavors. As Senior Application Scientists, we combine technical precision with practical, field-tested knowledge to support your research.
Troubleshooting Guide: Common Side Reactions & Low Yields
Question 1: My Fischer indole synthesis of a substituted benzo[e]indole is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
Low yields in the Fischer indole synthesis of benzo[e]indoles are frequently due to competing side reactions. The primary culprits often include:
-
N-N Bond Cleavage: Under strong acidic conditions, the hydrazone intermediate can undergo cleavage of the nitrogen-nitrogen bond. This leads to the formation of aniline and other related amine byproducts, which can be difficult to separate from the desired product.[1]
-
Incomplete Cyclization: The key[2][2]-sigmatropic rearrangement may not proceed to completion, especially if the reaction temperature is too low or the acid catalyst is not optimal for the specific substrate.[3]
-
Formation of Regioisomers: If an unsymmetrical ketone is used, there is a possibility of forming two different indole regioisomers. The selectivity of this reaction is highly dependent on the reaction conditions, with weaker acids often leading to a mixture of products.[1]
-
Tar and Resin Formation: High temperatures and overly strong acid catalysts can lead to the decomposition of starting materials and intermediates, resulting in the formation of intractable tars and resins.[3]
-
Aldol Condensation: The acidic conditions can promote the self-condensation of the starting ketone or aldehyde, leading to aldol products as significant byproducts.[1]
-
Friedel-Crafts Type Reactions: Strong acids may also catalyze undesired electrophilic aromatic substitution reactions, further complicating the product mixture.[1]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368"]
} Caption: Troubleshooting workflow for low yields.
Question 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the Fischer indole synthesis for my benzo[e]indole derivative?
Controlling regioselectivity is a common challenge when using unsymmetrical ketones. The choice of acid catalyst and reaction conditions plays a crucial role:
-
Catalyst Selection: The strength of the acid catalyst can significantly influence the regioselectivity. Generally, stronger acids and higher temperatures favor the formation of the thermodynamically more stable indole isomer. Experimenting with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended to find the optimal conditions for your specific substrate.[2][3]
-
Steric Hindrance: Significant steric hindrance around the reaction centers can impede the necessary conformational changes for the rearrangement and cyclization steps, potentially favoring one regioisomer over another.[3]
-
Microwave-Assisted Synthesis: This technique can offer rapid heating and improved yields in shorter reaction times, which can sometimes enhance regioselectivity by minimizing side reactions.[3]
Table 1: Common Side Products and Contributing Factors
| Side Product | Contributing Factors | Suggested Mitigation |
| Aniline and other N-N cleavage products | Strong protic acids (HCl, H₂SO₄) | Switch to a Lewis acid catalyst (e.g., ZnCl₂)[1] |
| Regioisomers | Use of unsymmetrical ketones, sub-optimal acid strength | Systematically vary acid catalyst and temperature[1] |
| Aldol condensation products | Acidic conditions, reactive carbonyl compounds | Use milder reaction conditions, consider a one-pot synthesis[1][3] |
| Tar and resin formation | High temperatures, overly strong acid catalysts | Start with milder conditions and gradually increase temperature[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal acid catalyst for the synthesis of substituted benzo[e]indoles?
The choice of acid catalyst is highly substrate-dependent. There is no single "best" catalyst. A good starting point is to screen a variety of both Brønsted and Lewis acids.[2][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3] It is crucial to find a balance; a catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction efficiently.[3]
Q2: My arylhydrazone intermediate is unstable. How can I address this?
Some arylhydrazones are prone to decomposition before cyclization. In such cases, a one-pot synthesis is advisable. This involves generating the hydrazone in situ and proceeding directly with the cyclization without isolating the intermediate.[3]
Q3: Are there alternative synthetic routes to substituted benzo[e]indoles that avoid the harsh conditions of the Fischer indole synthesis?
Yes, several alternative methods have been developed. For instance, a palladium-catalyzed cross-coupling reaction can be used to synthesize N-aryl benzophenone hydrazones, which are precursors for the Fischer indole synthesis.[2][4] Other methods, such as those involving 2H-azirines and naphthalene-1,3-diol, can also afford benzo[e]indoles in moderate to excellent yields under different catalytic systems.[5]
dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fontcolor="#202124"] edge [color="#5F6368"]
} Caption: Fischer indole synthesis pathways.
Experimental Protocols
General Procedure for Fischer Indole Synthesis of a Substituted Benzo[e]indole
This is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the substituted naphthylhydrazine (1.0 equiv) and the desired ketone (1.1 equiv) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The resulting hydrazone may be isolated by filtration or extraction, or used directly in the next step.
-
Cyclization: To the hydrazone (or the in situ generated mixture), add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) portion-wise with stirring. The amount of catalyst will vary depending on its nature and the reactivity of the substrate.
-
Heating: Heat the reaction mixture to the optimal temperature (typically between 80-160 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
Reducing photobleaching of "1,2,3-Trimethyl-3H-benzo[e]indole" during fluorescence microscopy
A Guide to Mitigating Photobleaching in Fluorescence Microscopy
Welcome to the technical support center for researchers utilizing 1,2,3-Trimethyl-3H-benzo[e]indole and related fluorophores. This guide, structured in a question-and-answer format, provides in-depth troubleshooting protocols and field-proven insights to help you maximize signal stability and acquire high-quality fluorescence microscopy data.
Section 1: Understanding the Fundamentals (FAQs)
Q1: What is this compound and what are its fluorescent properties?
This compound is a heterocyclic aromatic compound.[1][2] While not a conventionally branded fluorophore, its indole core is a common structural motif in many fluorescent dyes, particularly the cyanine (Cy) dye family.[3] These compounds are valued in biological research for their ability to be used as fluorescent labels to study cellular processes.[1] The fluorescence of indole derivatives arises from the excitation of their π-electron system, and their emission spectra can be sensitive to the local environment.[4] A related compound, 2,3,3-Trimethyl-3H-benzo[e]indole, is noted for its use in conjunction with monoclonal antibodies to target and image cancer cells, emitting a fluorescent signal when illuminated by a laser.[5][6] Therefore, it is critical to treat this compound as a specialized organic dye susceptible to the same photophysical challenges as other fluorophores.
Q2: What is photobleaching and why is my signal fading during imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce.[7][8] This process is a primary limiting factor in fluorescence microscopy, especially during long-term or high-intensity imaging.[9][10]
The mechanism generally involves the following steps:
-
Excitation: The fluorophore absorbs a photon from the excitation light, moving from its stable ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: The molecule returns to the ground state, emitting a photon as fluorescence. This cycle can repeat many times.
-
Intersystem Crossing: Occasionally, the excited fluorophore can transition to a long-lived, highly reactive triplet state (T₁).[7][11]
-
Photochemical Damage: In the triplet state, the fluorophore can interact with molecular oxygen, generating highly damaging reactive oxygen species (ROS) like singlet oxygen.[11][12] These ROS then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.[13]
The more intense the excitation light and the longer the exposure, the more cycles the fluorophore undergoes, increasing the probability of entering the triplet state and being destroyed.[7]
Q3: How can I distinguish between photobleaching and other issues like poor labeling or incorrect microscope settings?
This is a critical first step in troubleshooting. A systematic check can quickly identify the root cause.
Troubleshooting Workflow:
-
Find a Fresh Field of View: Move to a completely new, un-imaged area of your sample.
-
Acquire a Test Image: Use your standard imaging settings to capture an initial image.
-
Analyze the Initial Signal:
-
Bright Initial Signal: If the fluorescence is strong at first but then fades rapidly upon continuous exposure or subsequent imaging, photobleaching is the primary culprit.[8]
-
Weak or No Initial Signal: If the signal is dim or absent from the very beginning, the problem is likely not photobleaching. Instead, investigate these possibilities:
-
Labeling Efficiency: Was the conjugation of this compound to your target molecule successful and efficient?
-
Sample Preparation: Are your cells/tissues healthy? Was fixation/permeabilization performed correctly?
-
Fluorophore Storage: Fluorophores are sensitive to light and temperature. Improper storage can lead to degradation before the experiment even begins.[14]
-
Microscope Settings: Are you using the correct filter sets (excitation and emission) for your dye? Is the objective clean and the light path aligned?[15] Is the focus correct?
-
-
Section 2: Proactive Strategies to Minimize Photobleaching
Q4: How should I prepare and handle my samples to maximize signal longevity?
Proper sample handling is your first line of defense against photobleaching.
-
Minimize Light Exposure: Protect your fluorophores and labeled samples from light at all stages.[14] Store reagents in the dark, conduct labeling steps in a darkened room, and cover the sample on the microscope stage when not actively imaging.[16][17]
-
Use Fresh Samples: Visualize your samples as soon as possible after labeling, when they are at their brightest.[18]
-
Optimize Labeling Concentration: Using too high a concentration of the fluorophore can sometimes lead to quenching effects and may not necessarily improve the signal. Titrate your labeling reagent to find the optimal concentration that gives a good signal-to-noise ratio without oversaturation.
-
Thorough Washing: Ensure that all unbound fluorophores are washed away after staining. Excess background fluorescence can obscure your signal and tempt you to use higher, more damaging laser power.[14]
Q5: Which antifade reagents are recommended for indole-based dyes, and how do they work?
Antifade reagents are chemical cocktails added to your mounting medium that suppress photobleaching, primarily by scavenging the reactive oxygen species (ROS) that damage the fluorophore.[12][19]
| Antifade Agent | Mechanism of Action | Best For | Considerations |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | A reactive oxygen species scavenger.[19] | Fixed Cells | Less effective than PPD but also less toxic.[19] |
| p-Phenylenediamine (PPD) | Highly effective free radical scavenger.[19] | Fixed Cells | Can cause autofluorescence with blue/green fluorophores and may react with cyanine dyes.[19][20] Requires thorough washing of detergents.[20] |
| n-Propyl gallate (NPG) | An antioxidant that reduces ROS. | Fixed & Live Cells | Nontoxic but has been shown to have anti-apoptotic properties, which could affect biological processes.[19] |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | A water-soluble derivative of Vitamin E; an excellent antioxidant that quenches triplet states and scavenges ROS.[12] | Live Cells | A popular and effective choice for live-cell imaging.[12] Often used in combination with an oxygen-scavenging system.[21] |
| Commercial Formulations (e.g., ProLong™ Gold/Diamond, VECTASHIELD®) | Optimized blends of scavengers and stabilizers.[22][23] | Fixed Cells | Offer high performance and convenience, often with a choice of refractive index and the inclusion of a nuclear counterstain like DAPI.[18][24] |
| Oxygen Scavenging Systems (e.g., Glucose Oxidase/Catalase) | Enzymatically removes dissolved oxygen from the medium, preventing the formation of ROS.[22] | Live Cells | Highly effective but can be toxic to cells over long periods and requires careful buffer preparation. |
Expert Tip: For a novel dye like this compound, starting with a well-regarded commercial mounting medium like ProLong Diamond for fixed cells or a Trolox-based reagent for live cells is a robust strategy.[12][23]
Q6: How can I optimize my microscope hardware to reduce photobleaching?
Your imaging hardware and how you use it are critical factors. The core principle is to deliver the minimum number of photons necessary to obtain a usable image.
-
Light Source: Modern LED light sources are preferable to traditional mercury or xenon arc lamps because their intensity can be precisely controlled, often down to very low levels, and they can be switched on and off nearly instantaneously, minimizing unnecessary exposure.[25][26]
-
Neutral Density (ND) Filters: Use ND filters to reduce the intensity of the excitation light.[7][22] It is always better to use a longer exposure time with lower light intensity than a short exposure with high intensity.[26][27]
-
High Quantum Efficiency (QE) Detector: A sensitive, cooled camera (sCMOS or EMCCD) can detect faint signals more efficiently.[10][22] This allows you to reduce the excitation light intensity while still achieving a good signal-to-noise ratio.
-
High Numerical Aperture (NA) Objective: Use an objective with the highest NA available for your desired magnification. A higher NA objective collects more emitted light, improving signal detection and allowing you to decrease excitation power.
-
Shuttering: Always use the shutter to block the excitation light path when you are not actively acquiring an image.[14][18] Many modern microscopy software platforms can synchronize shuttering with image acquisition automatically.[14]
Section 3: Advanced Troubleshooting & Optimization
Q7: My signal is still bleaching too fast. What is a systematic workflow to optimize my imaging parameters?
When basic measures are insufficient, a systematic approach is needed to find the optimal balance between image quality and sample preservation. The goal is to minimize the total light dose delivered to the sample.[27]
Step-by-Step Protocol for Optimizing Imaging Parameters:
-
Set a Quality Benchmark: Define the minimum acceptable signal-to-noise ratio (SNR) for your analysis. This prevents you from overexposing the sample in a quest for a "perfect" image.
-
Start with Low Excitation Power: Set your light source (laser or LED) to the lowest possible power setting (e.g., 1-5%).[9]
-
Maximize Camera Gain/Binning (Temporarily): Increase the camera gain or use 2x2 or 3x3 binning. This will make the signal appear brighter (though noisier and lower resolution) and help you find focus without bleaching the sample.[14][18]
-
Find Your Region of Interest (ROI): Use transmitted light (e.g., DIC or phase contrast) to locate the area you want to image.[25] Switch to fluorescence only when you are ready to focus and image. Focus on an area adjacent to your final ROI to "spend" photons there, preserving your target area.[18][25]
-
Adjust Exposure Time: Once focused, return gain/binning to your desired analytical settings (e.g., 1x1 binning). Now, gradually increase the camera exposure time until you reach your predefined SNR benchmark. Several studies report that longer exposure times coupled with lower light intensities improve cell health and reduce photobleaching.[27]
-
Iterate if Necessary: If the signal is still too weak even with a long exposure time, increase the excitation power by a small amount (e.g., to 10%) and repeat Step 5.
-
Record Your Settings: Once you find the optimal balance, save these settings as a protocol for all future experiments with this sample type.
Q8: I am performing live-cell imaging. What are the specific challenges and solutions?
Live-cell imaging adds the challenge of phototoxicity , where the imaging process itself damages or kills the cells, altering their normal physiology.[10] Phototoxicity and photobleaching are closely linked, as both are often caused by ROS generation.[10][26]
-
Use Live-Cell Compatible Antifades: Standard antifade mounting media for fixed cells are toxic. Use reagents specifically designed for live cells, such as VectaCell™ Trolox or ProLong™ Live Antifade Reagent.[9][23]
-
Reduce Illumination Overhead: A significant amount of phototoxicity occurs during "illumination overhead" (IO) – when the sample is illuminated, but the camera is not actively acquiring data (e.g., during hardware switching delays).[27][28] Use fast-switching LED light sources and hardware synchronization (TTL triggering) to ensure the sample is only illuminated during the camera's exposure window.[27][28]
-
Image Less Frequently: Only collect as much data as you need. Reduce the frequency of time-lapse imaging to the minimum required to capture the dynamics of the biological process you are studying.[9]
-
Consider Advanced Techniques: For very sensitive or long-term experiments, consider techniques that inherently reduce light exposure, such as spinning disk confocal microscopy, which is gentler on samples than traditional point-scanning confocal systems.[10]
Q9: How do I balance Signal-to-Noise Ratio (SNR) with minimizing photobleaching?
Achieving the perfect balance is key to successful fluorescence imaging.
| To Increase SNR... | Consequence for Photobleaching | Recommendation |
| Increase Excitation Power | Increases photobleaching significantly. | Use as a last resort. Keep power as low as possible.[9] |
| Increase Exposure Time | Decreases the rate of photobleaching per photon detected if power is lowered proportionally.[27] | Preferred Method. Pair longer exposures with lower excitation power.[26][27] |
| Increase Detector Gain | No direct effect on photobleaching. | Can be effective, but high gain increases camera noise, potentially lowering SNR. Find the optimal gain for your detector. |
| Use Pixel Binning | No direct effect on photobleaching. | Increases signal detection and speed but reduces spatial resolution. Use if you can sacrifice some resolution.[18] |
| Use a Higher NA Objective | Decreases photobleaching by collecting light more efficiently, allowing for lower excitation power. | Always use the highest NA objective suitable for your experiment. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,3-Trimethyl-3H-benzo[e]indole | CymitQuimica [cymitquimica.com]
- 6. 2,3,3-Trimethyl-3H-benzo[e]indole | 41532-84-7 | FT29018 [biosynth.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 13. How Photoblueing Disturbs Microscopy - [uni-wuerzburg.de]
- 14. keyence.com [keyence.com]
- 15. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 16. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 19. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Technique to Suppress Photobleaching Increases Imaging Window | BioScan | May/Jun 2018 | Photonics Spectra [photonics.com]
- 22. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 23. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 25. news-medical.net [news-medical.net]
- 26. coolled.com [coolled.com]
- 27. journals.biologists.com [journals.biologists.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1,2,3-Trimethyl-3H-benzo[e]indole
Welcome to the technical support center for the purification of 1,2,3-Trimethyl-3H-benzo[e]indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound is a versatile building block in medicinal chemistry and materials science.[1][2] Its synthesis, commonly achieved through the Fischer indole synthesis, can often result in a crude product containing a variety of impurities.[3][4] These impurities may include unreacted starting materials, regioisomers, and degradation byproducts formed under the acidic reaction conditions. The basic nature of the indole nitrogen can also lead to challenges during chromatographic purification on standard silica gel.
This guide will address these issues systematically, providing practical solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the specifics of your Fischer indole synthesis. However, common culprits include:
-
Unreacted 2-naphthylhydrazine: A polar, basic starting material that may persist if the reaction does not go to completion.
-
Unreacted methyl isopropyl ketone: The ketone starting material. Its volatility may vary.
-
Regioisomers: The Fischer indole synthesis with an unsymmetrical ketone like methyl isopropyl ketone can potentially lead to the formation of isomeric indole products.[5][6] These isomers often have very similar polarities, making them difficult to separate.
-
Polymeric or degradation byproducts: The acidic conditions of the reaction can cause degradation or polymerization of the indole product, often appearing as baseline material or streaks on a TLC plate.[7]
Q2: My crude product is a dark, oily residue. Is this normal?
A2: It is not uncommon for crude products from Fischer indole syntheses to be dark and oily due to the presence of colored impurities and byproducts.[5] These can often be removed through proper work-up and purification techniques as described in this guide.
Q3: My compound is streaking badly on my silica gel TLC plate. What can I do?
A3: Streaking is a common issue when purifying nitrogen-containing basic compounds like indoles on acidic silica gel.[8] This is due to strong interactions between the basic nitrogen and the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a tertiary amine, such as 0.5-2% triethylamine (TEA), into your mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Employ reverse-phase chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18-functionalized silica gel can be an effective alternative.
Q4: I am struggling to separate my desired product from a close-running impurity. What are my options?
A4: Separating closely eluting compounds requires optimization of your chromatographic conditions. Consider the following:
-
Shallow gradient: If using gradient elution, a shallower gradient will provide better resolution.
-
Solvent system screening: Experiment with different solvent systems. A good starting point is a hexane/ethyl acetate system. You can also explore dichloromethane/methanol or toluene/acetone systems.
-
High-performance column chromatography: Utilizing smaller particle size silica in pre-packed columns can significantly improve resolution.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the purification of crude this compound.
Problem 1: Low Purity After Initial Work-up
| Symptom | Potential Cause | Troubleshooting Steps |
| Multiple spots on TLC of the crude product. | Incomplete reaction or formation of multiple byproducts. | 1. Acid/Base Wash: Before column chromatography, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove unreacted basic hydrazine. Neutralize with a saturated sodium bicarbonate wash, followed by a brine wash. 2. Optimize Reaction Conditions: If significant starting material remains, consider optimizing the reaction time, temperature, or catalyst. |
| A dark, intractable tar is obtained after solvent removal. | Polymerization or extensive degradation of the product. | 1. Milder Reaction Conditions: Investigate if milder acid catalysts or lower reaction temperatures can be used for the synthesis.[6] 2. Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize degradation. |
Problem 2: Challenges During Column Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| Product streaks or does not elute from the silica gel column. | Strong interaction of the basic indole with acidic silica gel. | 1. Deactivate Silica: Pre-treat the silica gel by flushing the packed column with the initial eluent containing 1-2% triethylamine.[8] 2. Use Alternative Stationary Phase: Employ neutral or basic alumina for the chromatography. |
| Co-elution of the product with an impurity. | Similar polarity of the product and the impurity. | 1. Optimize Solvent System: Systematically screen different solvent systems using TLC to find one that provides better separation. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing closely related impurities. |
| The product appears to be decomposing on the column. | Instability of the 3H-benzo[e]indole core to prolonged exposure to silica. | 1. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. 2. Use Deactivated Silica: As mentioned above, deactivating the silica with triethylamine can reduce its acidity and minimize degradation. |
Experimental Protocols
Disclaimer: These protocols are intended as a starting point and may require optimization based on the specific impurity profile of your crude product.
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Crude Sample:
-
After the reaction work-up, dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent.
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel for dry loading.
-
-
Column Packing and Equilibration:
-
Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial eluent.
-
Equilibrate the column by passing several column volumes of the initial eluent through it. For this compound, a good starting eluent is 98:2 Hexane:Ethyl Acetate containing 1% triethylamine.
-
-
Sample Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Based on the properties of similar indole derivatives, ethanol, isopropanol, or a mixture of ethanol and water are good starting points to test for recrystallization.[9][10]
-
-
Recrystallization Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: A decision tree for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,3-Trimethyl-3H-benzo[e]indole | CymitQuimica [cymitquimica.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 1,2,3-Trimethyl-3H-benzo[e]indole in Solution
Welcome to the technical support center for 1,2,3-Trimethyl-3H-benzo[e]indole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile compound in their experiments. As a key intermediate in the synthesis of pharmaceuticals and a component in advanced materials like OLEDs, ensuring its stability in solution is paramount for reproducible and reliable results.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Understanding the Stability Challenges
This compound, like many other indole derivatives, possesses a π-conjugated system that is susceptible to various degradation pathways.[2] The primary factors influencing its stability in solution are exposure to light (photodegradation), oxidative stress, pH of the medium, and the choice of solvent. Understanding these factors is the first step toward mitigating stability issues.
The indole nucleus, in general, is prone to oxidation, which can be exacerbated by light and certain pH conditions.[3] For instance, the electron-rich pyrrole ring can be oxidized, leading to the formation of non-fluorescent or altered species.[3] Furthermore, under acidic conditions, the indole nucleus can be protonated, potentially leading to oligomerization or other unwanted side reactions.[3]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My solution of this compound is losing its characteristic absorbance/fluorescence over time, even when stored in the dark. What could be the cause?
A1: This issue likely points towards oxidative degradation. The indole ring system is susceptible to oxidation by dissolved oxygen in the solvent.[3] This process can occur even in the absence of light, albeit at a slower rate.
Troubleshooting Steps:
-
Deoxygenate Your Solvents: Before dissolving the compound, thoroughly degas your solvent by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Handle the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize contact with atmospheric oxygen.
-
Use of Antioxidants: Consider adding a suitable antioxidant to your solution. The choice of antioxidant will depend on your specific application and solvent system.
| Antioxidant | Mechanism of Action | Recommended Concentration | Reference |
| Trolox | A water-soluble derivative of Vitamin E, it acts as a radical scavenger. | 1-2 mM | |
| Ascorbic Acid (Vitamin C) | A reducing agent that can retard dye photobleaching and scavenge reactive oxygen species.[4] | 1-10 mM | [4] |
| n-Propyl Gallate | A common antioxidant used to prevent the autoxidation of organic materials. | 0.1-1 mM | |
| Rutin | A plant flavonoid that can enhance the photostability of fluorescent molecules.[5][6] | 10-50 µM | [5][6] |
Causality: Antioxidants work by scavenging reactive oxygen species (ROS) that can be generated in the solution, thereby preventing them from reacting with and degrading the this compound molecule.
Q2: I'm observing rapid photobleaching of my compound during fluorescence microscopy. How can I improve its photostability?
A2: Photobleaching is a common issue with fluorescent molecules, including those with an indole core, which are often used as precursors for cyanine dyes.[2] It occurs when the molecule in its excited state undergoes irreversible chemical changes.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your samples from ambient light by using amber vials or by wrapping containers in aluminum foil.[3] During microscopy, use the lowest possible excitation intensity and shortest exposure times that still provide a sufficient signal-to-noise ratio.
-
Employ Antifade Reagents: For microscopy applications, the use of commercial or self-made antifade mounting media is highly recommended. Many of these contain antioxidants like Trolox or p-phenylenediamine (PPD).
-
Covalent Linkage of Protective Agents: For advanced applications, covalent attachment of photostabilizing agents like cyclooctatetraene (COT) to cyanine dyes has been shown to significantly enhance photostability by quenching the triplet state, a key intermediate in photobleaching pathways.[7][8] While this requires chemical modification of the parent molecule, the principle highlights the importance of managing excited state lifetimes.
Experimental Workflow for Evaluating Photostability
Caption: Workflow for assessing the photostability of this compound.
Q3: Does the pH of my solution affect the stability of this compound?
A3: Yes, pH can significantly impact the stability of indole derivatives. Both highly acidic and highly alkaline conditions can lead to degradation.[3][9]
Troubleshooting and Recommendations:
-
Avoid Extreme pH: In general, it is advisable to maintain a pH range between 5 and 9 for solutions containing indole derivatives. The optimal pH will be application-dependent and may require empirical determination.
-
Buffering: Use a suitable buffer system to maintain a stable pH, especially for long-term experiments or when small additions of acidic or basic reagents are made.
-
Acidic Conditions: Strong acids can lead to protonation at the C3 position of the indole ring, which can induce polymerization or other undesired reactions.[3] If acidic conditions are necessary, use the mildest possible acid and shortest reaction times.
-
Alkaline Conditions: High pH can also promote degradation, potentially through oxidation pathways, as observed for some phenolic compounds.[10][11]
Logical Relationship of pH and Degradation Pathways
Caption: Influence of pH on the stability of indole derivatives.
Q4: How does the choice of solvent affect the stability of this compound?
A4: The solvent can influence stability in several ways, including its polarity, its ability to dissolve oxygen, and the presence of impurities.
Solvent Selection Guidelines:
-
Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, which can influence its photophysical properties and, in some cases, its reactivity.[12][13] For fluorescent applications, the choice of solvent can impact quantum yield and emission spectra.[14][15] While a direct correlation between polarity and degradation rate is not always straightforward, it is a parameter to consider during optimization.
-
Purity: Use high-purity, spectroscopy-grade, or HPLC-grade solvents to avoid contaminants that could quench fluorescence or catalyze degradation. Peroxide-forming solvents like THF or diethyl ether should be freshly distilled or purchased with inhibitors.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can form hydrogen bonds and may participate in certain degradation pathways, particularly those involving proton transfer. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often preferred for long-term storage, provided they are of high purity and deoxygenated.
| Solvent Type | Examples | Potential Impact on Stability |
| Aprotic Nonpolar | Toluene, Hexane | Generally good for storage if deoxygenated; low oxygen solubility. |
| Aprotic Polar | Acetonitrile, DMSO, DMF | Commonly used; ensure high purity and low water content. |
| Protic Polar | Ethanol, Methanol, Water | Can participate in proton transfer reactions; may be necessary for biological applications. |
Summary and Best Practices for Storage
To maximize the stability of your this compound solutions, adhere to the following best practices:
-
Solid Storage: Store the solid compound at the recommended temperature (often refrigerated), under an inert atmosphere, and protected from light.[16]
-
Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions are required, use a high-purity, deoxygenated aprotic solvent.
-
Solution Storage: Store stock solutions in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and light.
-
Experimental Conditions: During experiments, control the pH of the medium, protect the solution from unnecessary light exposure, and consider the use of antioxidants if compatible with your downstream applications.
By understanding the inherent chemical properties of this compound and implementing these practical strategies, you can significantly improve the stability of your solutions, leading to more accurate and reliable experimental outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 5. Anti-Fading Media for Live Cell GFP Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 7. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 13. Effects of Solvents on Fluorescence of Biological Dyes | Details | Hackaday.io [hackaday.io]
- 14. mdpi.com [mdpi.com]
- 15. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,3,3-Trimethyl-3H-benzo[e]indole | 41532-84-7 | FT29018 [biosynth.com]
Technical Support Center: Navigating Solubility Challenges of 1,2,3-Trimethyl-3H-benzo[e]indole Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center. Researchers and drug development professionals frequently work with the promising 1,2,3-Trimethyl-3H-benzo[e]indole scaffold due to its unique photophysical properties and potential as a building block for pharmaceuticals and advanced materials.[1] However, the extended aromatic system inherent to this class of molecules often leads to a significant challenge: poor aqueous solubility.[2]
This guide is designed to provide you with practical, field-proven strategies to overcome these solubility hurdles. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions during your experiments.
Troubleshooting Guide: Real-World Scenarios
This section addresses specific, common problems encountered in the lab.
Question 1: My this compound derivative precipitated immediately when I diluted my concentrated DMSO stock into an aqueous buffer for a biological assay. What happened and how can I fix it?
Answer:
This is a classic case of a compound "crashing out" of solution and is one of the most common issues in early-stage drug discovery.[3] It occurs when the concentration of your compound in the final aqueous medium exceeds its thermodynamic solubility limit, even with a small percentage of the organic co-solvent (DMSO) present.[4]
Immediate Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Your first action should be to determine if the final DMSO concentration is too high (ideally ≤0.5% for most cell-based assays). Try lowering your stock concentration so you can perform a larger dilution into the aqueous buffer while keeping the final compound concentration the same.
-
Incorporate a Co-solvent: If lowering the DMSO percentage isn't feasible or effective, the addition of a biocompatible co-solvent to your aqueous buffer can increase the solubility of your compound.[5][6] Co-solvents work by reducing the overall polarity of the solvent system.[6]
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).
-
Starting Protocol: Prepare your aqueous buffer containing 1-5% (v/v) of the co-solvent before adding your compound's DMSO stock. This pre-mixing is crucial for preventing localized high concentrations that can initiate precipitation.
-
Workflow for Diluting from a DMSO Stock
Caption: Decision workflow for addressing compound precipitation from DMSO stock.
Question 2: I'm scaling up a reaction and need to dissolve a larger quantity of my benzo[e]indole derivative. Standard solvents aren't working well. What are my options?
Answer:
For larger-scale dissolution where small percentages of co-solvents are insufficient, you need to employ more robust formulation strategies. The choice depends heavily on the physicochemical properties of your specific derivative and the downstream application.
-
pH Modification (for Ionizable Derivatives):
-
Principle: The solubility of ionizable compounds is highly pH-dependent.[7] The indole nitrogen in the benzo[e]indole scaffold can be weakly basic.[3] If your derivative has acidic or basic functional groups, altering the pH can convert the neutral, less soluble form into a charged, more soluble salt.[8][9]
-
Actionable Protocol:
-
Determine pKa: First, you must determine the pKa of your compound. This is a critical, non-negotiable step.
-
For Basic Compounds: Adjust the pH of your solution to be 1-2 units below the pKa. This will protonate the basic group, increasing solubility.[10]
-
For Acidic Compounds: Adjust the pH to be 1-2 units above the pKa to deprotonate the acidic group.[8]
-
-
Caution: Ensure the pH change does not degrade your compound or interfere with subsequent experimental steps.
-
-
Complexation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like your benzo[e]indole derivative, forming an inclusion complex that is water-soluble.[12][13]
-
Selection: The choice of cyclodextrin is key.
-
See the table below for a comparison.
-
| Cyclodextrin Derivative | Key Advantage | Typical Fold Solubility Increase | Primary Application |
| β-Cyclodextrin (β-CD) | Cost-effective, well-studied | 10 - 50x | In vitro screening, basic formulation |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, low toxicity | 50 - 500x | Oral and parenteral formulations |
| Sulfobutyl ether-β-CD (SBE-β-CD) | High solubility, excellent safety profile | 100 - 1000x+ | Parenteral formulations, especially for IV |
Data compiled from authoritative sources.[3][11][14]
-
Solid Dispersions:
-
Principle: This technique involves dispersing your hydrophobic drug in a hydrophilic carrier matrix at a solid state.[15][16] When introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles.[17][18] This high surface area and lack of crystalline structure dramatically increases the dissolution rate.[15]
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[17]
-
Methods: The two primary methods are the solvent evaporation and melting (fusion) methods.[15] The solvent evaporation method is particularly suitable for thermolabile compounds.[19]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A1: Both are crucial, but they tell you different things.
-
Kinetic Solubility: This is a high-throughput measurement of how much of a compound, added from a concentrated organic stock (like DMSO), will remain in an aqueous buffer after a short incubation time (e.g., 1-2 hours).[4] It's a measure of how easily a compound precipitates and is most relevant for screening and in vitro assays.[20]
-
Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium. It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (24-48 hours), a process often called the shake-flask method.[21] This value is fundamental for pre-formulation and understanding bioavailability.[20]
Recommendation: Measure kinetic solubility early and often to guide compound selection and assay design. Measure thermodynamic solubility for lead candidates to inform formulation development.
Q2: Can I use surfactants to improve the solubility of my compound?
A2: Yes, surfactants are a viable option, particularly for in vitro formulations. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). Poorly soluble compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[22] Commonly used non-ionic surfactants in preclinical studies include Tween® 80 and Solutol® HS-15.[22] Start with concentrations well below 0.1% to avoid cellular toxicity in assays.
Q3: My compound is intended for oral delivery. Which solubility enhancement strategy is best for improving bioavailability?
A3: For oral delivery, enhancing solubility and dissolution rate in the gastrointestinal tract is key. Several advanced strategies are highly effective:
-
Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range (<1 µm).[23] This massive increase in surface area significantly boosts the dissolution rate according to the Noyes-Whitney equation.[24] Nanosuspensions are a leading strategy for improving the bioavailability of BCS Class II drugs (high permeability, low solubility).
-
Solid Dispersions: As mentioned earlier, creating an amorphous solid dispersion can prevent the drug from crystallizing, keeping it in a higher-energy, more soluble state.[16][25] This is a powerful method for enhancing oral absorption.[15]
-
Lipid-Based Formulations: If your compound has high lipophilicity (a high LogP value), lipid-based drug delivery systems (LBDDS) are an excellent choice.[22] These formulations, such as self-emulsifying drug delivery systems (SEDDS), present the drug in a solubilized state, which can facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[26][27]
Solubilization Strategy Selection Flowchart
Caption: A guide for selecting an appropriate solubilization strategy.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol provides a general framework for assessing the kinetic solubility of your derivatives.
-
Preparation:
-
Prepare a 10 mM stock solution of your test compound in 100% DMSO.
-
Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Set up a 96-well filter plate (e.g., 0.45 µm PVDF) and a corresponding collection plate.
-
-
Execution:
-
Add 198 µL of the aqueous buffer to wells of a standard 96-well plate.
-
Add 2 µL of your 10 mM DMSO stock to the buffer-containing wells to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%. Mix gently.
-
Incubate the plate at room temperature for 1.5 hours with gentle shaking.
-
-
Analysis:
-
After incubation, transfer the contents to the 96-well filter plate.
-
Vacuum filter the solution into the collection plate to remove any precipitated compound.
-
Analyze the concentration of the soluble compound in the filtrate using a suitable method, such as HPLC-UV or UV plate reader, comparing against a calibration curve.[10]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,1,2-Trimethyl-1H-benz[e]indole | 41532-84-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. solvescientific.com.au [solvescientific.com.au]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. cyclodextrinnews.com [cyclodextrinnews.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. asianpubs.org [asianpubs.org]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. jopcr.com [jopcr.com]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. asianpharmtech.com [asianpharmtech.com]
Optimizing annealing temperature for "1,2,3-Trimethyl-3H-benzo[e]indole" thin films in OPVs
Welcome to the technical support guide for optimizing the thermal annealing process for thin films based on 1,2,3-Trimethyl-3H-benzo[e]indole (TMBEI) . This document is designed for researchers and scientists working on the development of high-efficiency organic photovoltaic (OPV) devices. Here, we provide in-depth FAQs, troubleshooting guides, and validated protocols to help you navigate the critical post-deposition annealing step and maximize the performance of your TMBEI-based solar cells.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and impact of thermal annealing on TMBEI active layers.
Q1: What is thermal annealing, and why is it a critical step for TMBEI-based OPV devices?
A1: Thermal annealing is a post-deposition processing step where the active layer thin film is heated to a specific temperature for a defined duration. This process is crucial for controlling the nanostructure, or morphology, of the bulk heterojunction (BHJ) blend.[1][2] For a TMBEI-based active layer, typically blended with an acceptor molecule (like a fullerene derivative or a non-fullerene acceptor), annealing provides the thermal energy necessary to promote molecular rearrangement. This controlled heating allows the donor (TMBEI) and acceptor materials to phase-separate into distinct, interpenetrating domains. An optimized morphology is essential for efficient device operation, governing everything from exciton dissociation to charge transport and collection.[3][4][5] Without proper annealing, the active layer may be too amorphous, leading to poor charge carrier mobility and high rates of recombination.
Q2: What specific properties of the TMBEI thin film are modified by the annealing temperature?
A2: The annealing temperature directly influences several key physical and electronic properties of the active layer:
-
Crystallinity and Molecular Packing: Annealing can induce or enhance the crystallization of TMBEI and/or the acceptor material.[1] This leads to more ordered molecular packing, which is critical for efficient charge transport (hole transport in TMBEI and electron transport in the acceptor).
-
Domain Size and Purity: The temperature controls the extent of phase separation between the donor and acceptor materials.[6] An optimal temperature results in domain sizes comparable to the exciton diffusion length (typically 10-20 nm), maximizing the interfacial area for exciton splitting while maintaining pure, continuous pathways for charge transport to the electrodes.[1]
-
Vertical Phase Separation: Annealing can also influence the distribution of materials in the vertical direction (perpendicular to the substrate). An ideal structure often has a donor-rich region near the anode and an acceptor-rich region near the cathode, which can improve charge collection.
Q3: How do changes in annealing temperature translate to the final device performance metrics (Jsc, Voc, FF, and PCE)?
A3: Each performance metric is intricately linked to the film morphology controlled by annealing:
-
Short-Circuit Current (Jsc): Jsc is highly dependent on the formation of an optimal bicontinuous network. Under-annealing can lead to an overly mixed phase, limiting charge transport and increasing recombination, thus lowering Jsc. Over-annealing can create excessively large domains, which reduces the donor-acceptor interfacial area needed for efficient exciton dissociation.[7]
-
Open-Circuit Voltage (Voc): Voc is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor (TMBEI) and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. While less sensitive to morphology than Jsc and FF, excessive annealing can sometimes lead to the formation of energy traps at disordered interfaces, which can slightly reduce Voc.[8]
-
Fill Factor (FF): The FF is a measure of the "squareness" of the J-V curve and is highly sensitive to charge carrier mobility and recombination rates. An optimized morphology with high crystallinity and well-defined transport pathways reduces series resistance and minimizes charge recombination, leading to a higher FF.[9]
-
Power Conversion Efficiency (PCE): As PCE is the product of Jsc, Voc, and FF, it is maximized only when the annealing temperature achieves a balanced optimization of all these underlying physical processes.
Q4: I am new to working with TMBEI. What is a sensible temperature range to start my annealing optimization experiments?
A4: For small molecule-based OPVs like those using TMBEI, a good starting point is to investigate a range of temperatures from just above the glass transition temperature (Tg) of the blend components up to just below the melting temperature (Tm).[1][7] A typical exploratory range would be 80°C to 160°C .[10] It is recommended to test in increments of 10°C or 20°C to identify the optimal processing window. The ideal temperature will be highly dependent on the chosen acceptor material and the solvent system used for deposition.
Part 2: Systematic Protocol for Annealing Temperature Optimization
This section provides a step-by-step workflow for systematically determining the optimal annealing temperature (T_opt) for your TMBEI-based devices.
Workflow for Annealing Optimization
Caption: Experimental workflow for optimizing annealing temperature.
Detailed Steps:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) substrates. Clean them sequentially in an ultrasonic bath with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.[11]
-
HTL Deposition: Spin-coat the hole transport layer (e.g., PEDOT:PSS) onto the cleaned ITO substrates and anneal according to the supplier's recommendation (typically around 150°C for 10-15 minutes to remove residual water).[11] Transfer substrates into an inert atmosphere (glovebox).
-
Active Layer Deposition: Prepare a solution of your TMBEI:Acceptor blend in a suitable solvent (e.g., chloroform or chlorobenzene). Spin-coat the active layer atop the HTL. This creates your "as-cast" films.
-
Systematic Annealing:
-
Divide the as-cast samples into several batches.
-
Keep one batch as the "no anneal" control.
-
Place the other batches on a calibrated hotplate inside the glovebox.
-
Anneal each batch at a different temperature (e.g., 80°C, 100°C, 120°C, 140°C, 160°C) for a fixed time (a standard starting point is 10 minutes).
-
-
Cathode Deposition: Immediately after annealing and cooling, transfer the substrates to a thermal evaporator. Deposit the metal cathode (e.g., LiF/Al or Ca/Al) through a shadow mask to define the device area.
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of all devices under a calibrated solar simulator (AM 1.5G, 100 mW/cm²).
-
Extract the key performance parameters: Jsc, Voc, FF, and PCE for each device.
-
-
Data Analysis: For each annealing temperature, calculate the average and standard deviation of the performance parameters. Plot PCE, Jsc, FF, and Voc as a function of annealing temperature to clearly identify the optimal processing window.
Part 3: Troubleshooting Guide
This guide provides solutions to common issues encountered during the annealing optimization process.
| Problem Encountered | Potential Cause & Explanation | Recommended Action & Verification |
| Low Short-Circuit Current (Jsc) | Under-annealing (T < T_opt): The donor and acceptor phases are insufficiently separated, leading to poor charge transport and high geminate recombination. The morphology is too finely mixed.[7] | Action: Increase annealing temperature in 10-20°C increments. Verification: Use Atomic Force Microscopy (AFM) to examine surface morphology. An optimal film should show clear but fine phase separation. |
| Over-annealing (T > T_opt): Excessive phase separation leads to large, pure domains. This reduces the donor-acceptor interfacial area required for exciton splitting, starving the device of free carriers.[7] | Action: Decrease annealing temperature. Verification: AFM will likely show large, isolated domains. Grazing-Incidence X-ray Scattering (GIXS) can also be used to probe the domain size and crystallinity in the bulk of the film.[1][12] | |
| Low Fill Factor (FF) | Over-annealing (T > T_opt): Large domains can create "cul-de-sacs" for charge carriers, increasing the path length to the electrodes and thus raising the series resistance (Rs). This "rounds" the J-V curve. | Action: Reduce the annealing temperature to achieve a more optimal bicontinuous network. Verification: Analyze the J-V curve to extract series and shunt resistance. A high Rs is indicative of this issue. |
| High Defect Density: Incorrect annealing can create morphological traps that increase non-geminate recombination, reducing the shunt resistance (Rsh).[9] | Action: Systematically vary both annealing temperature and time. A slightly lower temperature for a longer duration might heal defects more effectively. Verification: Light-intensity-dependent J-V measurements can help determine the dominant recombination mechanism. | |
| Low Open-Circuit Voltage (Voc) | Energetic Disorder: While primarily set by material energetics, a highly disordered interface created by non-optimal annealing can introduce tail states that increase recombination and slightly lower the Voc. | Action: Ensure you are operating within the optimal annealing window identified from your PCE vs. Temperature plot. Verification: External Quantum Efficiency (EQE) or sensitive photoluminescence techniques can sometimes reveal the presence of charge-transfer state disorder. |
| Film Delamination or Cracking | Excessive Thermal Stress: Annealing at a very high temperature, especially with a rapid cooling rate, can induce significant stress in the film due to mismatched coefficients of thermal expansion between the organic layer and the substrate. | Action: Reduce the maximum annealing temperature. Implement a slower cooling ramp (e.g., turn off the hotplate and allow it to cool naturally) instead of removing the sample abruptly. Verification: Visual inspection under an optical microscope. |
| Poor Device Reproducibility | Temperature Inhomogeneity: The hotplate surface may not be uniform, causing different devices on the same substrate to experience different thermal histories. | Action: Use a calibrated, high-quality laboratory hotplate. Place the substrate in the center of the hotplate. Verification: Measure the temperature at several points on the hotplate surface with a thermocouple to confirm uniformity. |
Part 4: Data Interpretation & Expected Results
After performing the systematic annealing experiment, you can summarize your data to pinpoint the optimal temperature.
Hypothetical Annealing Optimization Data for TMBEI:Acceptor Blend
| Annealing Temp. (°C) | Avg. Jsc (mA/cm²) | Avg. Voc (V) | Avg. FF (%) | Avg. PCE (%) |
| As-Cast (No Anneal) | 8.2 ± 0.4 | 0.95 ± 0.01 | 51 ± 2 | 3.98 ± 0.25 |
| 80 | 10.5 ± 0.3 | 0.94 ± 0.01 | 62 ± 1.5 | 6.12 ± 0.20 |
| 100 | 12.1 ± 0.2 | 0.94 ± 0.01 | 68 ± 1 | 7.73 ± 0.15 |
| 120 | 12.8 ± 0.2 | 0.93 ± 0.01 | 72 ± 1 | 8.60 ± 0.13 |
| 140 | 11.5 ± 0.5 | 0.93 ± 0.02 | 65 ± 3 | 7.00 ± 0.40 |
| 160 | 9.1 ± 0.6 | 0.92 ± 0.02 | 55 ± 4 | 4.60 ± 0.51 |
In this hypothetical dataset, the optimal annealing temperature (T_opt) is 120°C, where the Power Conversion Efficiency (PCE) is maximized. This peak represents the best compromise between Jsc and FF. Note that Jsc and FF both increase up to 120°C and then decrease, which is a classic indicator of transitioning from an under-annealed to an over-annealed regime.
Relationship Between Annealing and Performance
Caption: Causal relationships in the annealing process.
References
- 1. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 2. Effect of thermal annealing on active layer morphology and performance for small molecule bulk heterojunction organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Morphology characterization in organic and hybrid solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Organic solar cells: an overview focusing on active layer morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. The active layer morphology of organic solar cells probed with grazing incidence scattering techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Fluorescence with 1,2,3-Trimethyl-3H-benzo[e]indole Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2,3-Trimethyl-3H-benzo[e]indole-based fluorescent probes. This guide is designed to provide in-depth, practical solutions to common challenges encountered during fluorescence imaging, with a primary focus on minimizing background fluorescence to enhance your signal-to-noise ratio. As this molecule is a core structure often functionalized to create lipophilic, membrane-staining dyes, the advice herein is tailored to this class of probes, which includes analogues like the widely used carbocyanine dyes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence with lipophilic indole-based probes?
High background fluorescence is a frequent issue that can obscure your target signal. The primary causes can be categorized as follows:
-
Excess Probe Concentration: Using too much of the fluorescent probe is a leading cause of high background.[1][3]
-
Insufficient Washing: Inadequate washing after staining fails to remove all unbound probe molecules, which then contribute to a diffuse background glow.[1][4]
-
Probe Aggregation: Lipophilic dyes can form aggregates in aqueous solutions, which may bind non-specifically to cellular surfaces or debris.[5]
-
Sample Autofluorescence: Many cell and tissue types have endogenous molecules (e.g., NADH, collagen, riboflavin) that fluoresce naturally, especially when excited with UV or blue light.[3][6]
-
Contaminated Reagents or Media: Phenol red and riboflavin in cell culture media are known to be fluorescent and can significantly increase background noise.[7]
-
Imaging Vessel Issues: Plastic-bottom dishes used for cell culture can exhibit significant autofluorescence.[6]
-
Dead Cells and Debris: Dead or dying cells often show non-specific uptake of lipophilic dyes, appearing as bright, punctate artifacts.[1]
Q2: My unstained control sample shows significant fluorescence. What is causing this and how can I fix it?
Fluorescence in an unstained control is a clear indication of autofluorescence . This intrinsic fluorescence originates from molecules within your sample.
-
Causality: Autofluorescence is often more pronounced in the blue and green channels. It can be exacerbated by aldehyde-based fixation methods (e.g., using formaldehyde or glutaraldehyde), which can create fluorescent cross-links between proteins.[8]
-
Solutions:
-
Switch Fluorophore Wavelength: If possible, use a probe that excites and emits in the far-red or near-infrared spectrum, where autofluorescence is typically lower.[9]
-
Use a Quenching Agent: For fixed cells, consider treating with an autofluorescence quenching kit or reagents like Sodium Borohydride after fixation.
-
Optimize Fixation: If fixation is necessary, minimize the concentration and duration of the aldehyde fixative. Alternatively, consider switching to a methanol-based fixation protocol, though compatibility with your probe and target must be verified.[8][10]
-
Change Imaging Media: Image cells in a phenol red-free, optically clear medium or buffered saline solution like HBSS to reduce media-induced background.[6][7]
-
Q3: My stained samples look patchy or uneven. What's going wrong?
Uneven staining can result from several factors during sample preparation and staining.[11]
-
Causality: This issue often points to problems with probe delivery or cell health. Aggregates of the probe can lead to punctate, non-uniform staining. Inadequate permeabilization (if targeting intracellular structures) or an unhealthy, non-confluent cell monolayer can also result in patchiness.
-
Solutions:
-
Ensure Probe Solubility: Briefly vortex or sonicate your diluted probe solution before adding it to the cells to break up any aggregates. Always prepare the working solution fresh.[5]
-
Optimize Incubation: Ensure the staining solution covers the entire cell monolayer. Gentle agitation during incubation can sometimes improve uniformity.
-
Check Cell Health: Ensure cells are healthy and form a relatively even monolayer before staining. Dead cells and debris should be washed away.
-
Troubleshooting Guide: A Systematic Approach
High background can be systematically diagnosed and resolved. Follow this workflow to identify and address the source of the problem.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for diagnosing the source of high background fluorescence.
Optimization of Experimental Parameters
If the background issue is related to the staining protocol, several parameters can be optimized.
| Parameter | Problem | Recommended Solution & Rationale |
| Probe Concentration | Excess probe leads to non-specific binding and high background fluorescence.[1][3] | Perform a concentration titration. Start with a range of 1-10 µM and systematically evaluate the signal-to-noise ratio. The goal is to find the lowest concentration that still provides a bright, specific signal.[2][12] |
| Incubation Time | Prolonged incubation can increase the non-specific uptake of the probe into intracellular compartments or the extracellular matrix. | Optimize incubation duration. For membrane staining, shorter times (e.g., 5-20 minutes) are often sufficient. Test a time course to find the optimal balance between specific signal and background.[13] |
| Washing Steps | Insufficient washing fails to remove unbound probe molecules from the coverslip and cell surfaces.[4] | Increase the number and duration of washes. After staining, wash the cells at least 2-3 times with a warm, fresh buffer (e.g., PBS or HBSS). This is a critical step for reducing background.[6][14] |
| Imaging Buffer | Components in standard cell culture media (e.g., phenol red, riboflavin, serum) are inherently fluorescent.[7] | Switch to an optically clear imaging medium. For the final imaging step, replace the culture medium with a phenol red-free formulation or a simple buffered saline solution like HBSS.[6] |
| Imaging Vessel | Standard plastic-bottom cell culture plates have high intrinsic fluorescence that can obscure the signal.[14] | Use glass-bottom dishes or plates. For high-quality fluorescence microscopy, glass-bottom labware is essential to minimize background from the vessel itself.[6] |
Experimental Protocols
This section provides a validated, step-by-step methodology for using this compound-based probes for live-cell membrane staining.
Preparation of Probe Stock Solution
-
Rationale: Proper dissolution and storage of the probe are critical for experimental success. Lipophilic dyes are often poorly soluble in aqueous solutions and require an organic solvent. Aliquoting prevents degradation from repeated freeze-thaw cycles.[4]
-
Allow the vial of probe powder to equilibrate to room temperature before opening.
-
Prepare a 1-2 mM stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol.
-
Vortex thoroughly. Gentle heating (up to 55°C) or sonication may be required to fully dissolve the probe.[12]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Live-Cell Staining Protocol (Adherent Cells)
-
Rationale: This protocol is designed for staining the plasma membrane of live, adherent cells. The use of warm, fresh medium for washing helps maintain cell viability and efficiently removes unbound dye.
Caption: Step-by-step workflow for staining live, adherent cells.
Detailed Steps:
-
Cell Preparation: Culture cells on glass-bottom imaging dishes to ~70-80% confluency.
-
Prepare Staining Solution: Warm your chosen staining buffer (e.g., serum-free medium, PBS, or HBSS) to 37°C. Dilute the probe stock solution to a final working concentration (start with 5 µM and optimize). Prepare this solution immediately before use to avoid aggregation.[5]
-
Staining: Remove the culture medium and wash the cells once with the warm buffer. Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light. The optimal time will depend on the cell type.
-
Washing: Aspirate the staining solution. Wash the cells three times with fresh, pre-warmed complete culture medium, with a 5-minute incubation for each wash, to remove unbound dye.[12]
-
Imaging: Replace the wash medium with an optically clear, phenol red-free imaging medium.[7] Proceed to the microscope for imaging.
Photobleaching and Mitigation
-
Causality: Photobleaching is the irreversible photodestruction of a fluorophore, leading to signal loss during imaging. It is caused by the interaction of the excited-state dye with molecular oxygen, generating reactive oxygen species.[15]
-
Mitigation Strategies:
-
Use an Antifade Reagent: For fixed-cell imaging, use a commercially available mounting medium containing an antifade agent.[16] Note that some antifade reagents like p-phenylenediamine (PPD) may not be compatible with cyanine-based dyes.[17]
-
Minimize Excitation Light: Use the lowest laser power and shortest exposure time necessary to obtain a good signal.
-
Use Sensitive Detectors: Employ high quantum efficiency detectors (e.g., HyD, sCMOS) that allow for lower excitation light levels.
-
Image Quickly: Plan your imaging session to acquire data efficiently and minimize the total light exposure time.
-
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. biotium.com [biotium.com]
- 4. keyence.com [keyence.com]
- 5. biotium.com [biotium.com]
- 6. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ibidi.com [ibidi.com]
- 8. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 9. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. biotium.com [biotium.com]
- 13. cohesionbio.com [cohesionbio.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. scispace.com [scispace.com]
- 16. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. unige.ch [unige.ch]
Validation & Comparative
A Comparative Guide to Hole-Transporting Materials in Organic Photovoltaics: 1,2,3-Trimethyl-3H-benzo[e]indole vs. Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of highly efficient and stable organic photovoltaics (OPVs), the selection of the hole-transporting material (HTM) is a critical determinant of device performance. An ideal HTM should possess appropriate energy levels for efficient hole extraction from the photoactive layer, high hole mobility for effective charge transport, and good thermal and chemical stability to ensure long operational lifetimes. This guide provides a comparative analysis of two promising classes of organic small molecules as HTMs: the emerging 1,2,3-Trimethyl-3H-benzo[e]indole derivatives and the well-established carbazole-based compounds.
Introduction: The Crucial Role of Hole-Transporting Materials
In a typical bulk heterojunction (BHJ) organic solar cell, the photoactive layer is a blend of an electron donor and an electron acceptor material.[1] Upon photoexcitation, excitons (bound electron-hole pairs) are generated and must diffuse to the donor-acceptor interface to dissociate into free charge carriers.[1] The HTM facilitates the selective extraction of holes from the donor material and their transport to the anode, while simultaneously blocking electrons.[2] This charge selectivity and efficient transport are paramount to minimizing charge recombination losses and maximizing the power conversion efficiency (PCE) of the device.
Carbazole and its derivatives have been extensively investigated as HTMs due to their excellent hole-transporting properties, thermal stability, and the ease with which their electronic properties can be tuned through chemical modification.[3][4] On the other hand, benzo[e]indole derivatives are a newer class of materials showing potential for high-performance OPVs, though they are less explored. This guide will delve into the available experimental data to provide a comparative overview of these two material classes.
Molecular Structures and Synthetic Accessibility
A key consideration in the development of new OPV materials is the synthetic accessibility and cost-effectiveness of the synthetic routes.
This compound: This molecule features a fused aromatic structure. Its derivatives can be synthesized through various organic reactions. For instance, a squaraine-based small molecule incorporating a 3H-benzo[e]indoline moiety (USQ-BI) has been synthesized and investigated for OPV applications.
Carbazole Derivatives: Carbazole is a readily available and relatively inexpensive starting material.[5] Its nitrogen atom and aromatic core provide multiple sites for functionalization, allowing for the synthesis of a vast library of derivatives with tailored properties.[6] Ullmann coupling and other cross-coupling reactions are common methods for synthesizing carbazole-based HTMs.[7]
Comparative Analysis of Optoelectronic and Photovoltaic Properties
The performance of an HTM is intrinsically linked to its electronic energy levels (HOMO and LUMO), hole mobility, and its overall impact on the photovoltaic parameters of the device.
Energy Level Alignment
For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be slightly higher than or equal to the HOMO level of the donor material in the active layer. This minimizes the energy barrier for hole transfer.
| Material Class | Representative Compound | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| Benzo[e]indole Derivative | USQ-BI[8] | -5.05 | -3.66 | 1.39 |
| Carbazole Derivative | DCZH[9] | -5.26 | - | - |
Note: The LUMO level for DCZH was not explicitly stated in the provided search results. The HOMO and LUMO values are typically determined experimentally using techniques like cyclic voltammetry and UV-Vis spectroscopy.
The HOMO level of the benzo[e]indole derivative USQ-BI at -5.05 eV is suitable for use with many common donor polymers in OPVs.[8] Carbazole derivatives can be chemically tuned to achieve a wide range of HOMO levels, with the example of DCZH at -5.26 eV also demonstrating compatibility with perovskite absorbers, which have similar energy level requirements to many organic donor materials.[9]
Hole Mobility
High hole mobility is crucial for efficient charge transport and to prevent the build-up of space charges within the device, which can lead to increased recombination.
| Material Class | Representative Compound | Hole Mobility (cm²/Vs) |
| Benzo[e]indole Derivative | USQ-BI[8] | 9.57 x 10⁻⁵ |
| Carbazole Derivative | Fused Carbazole Dimer (NCz-DM)[10] | - |
Note: While a specific value for NCz-DM was not in the provided results, carbazole derivatives are generally known for their good hole mobility.[3] A study on benzo[b]selenophene/thieno[3,2-b]indole-based heteroacenes reported hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹, measured by the CELIV technique.[11][12]
The squaraine-based benzo[e]indole derivative USQ-BI exhibits a respectable hole mobility of 9.57 x 10⁻⁵ cm²/Vs, which is about five times higher than a comparable indoline-based squaraine, indicating the potential of the benzo[e]indole core for enhancing charge transport.[8]
Photovoltaic Performance
The ultimate measure of an HTM's effectiveness is its performance in a fully fabricated OPV device. The key performance metrics are the Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| Material Class | Representative Compound | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| Benzo[e]indole Derivative | USQ-BI[8] | ITO/MoO₃/USQ-BI:PC₇₁BM/LiF/Al | 5.35 | 0.82 | 15.1 | 0.43 |
| Carbazole Derivative | Br-2PACz[12] | p-i-n with Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ | 19.51 | - | - | - |
The device incorporating the benzo[e]indole derivative USQ-BI achieved a PCE of 5.35%, which is a promising result for a relatively new material class.[8] The high Jsc of over 15 mA/cm² is particularly noteworthy.[8] In comparison, carbazole-based HTMs have been utilized in exceptionally high-performing devices, such as the 19.51% PCE achieved with a self-assembled monolayer of Br-2PACz in a mixed tin/lead perovskite solar cell.[12] While this is a perovskite device, the principles of hole transport are similar, and it highlights the high potential of carbazole derivatives.
Experimental Protocols
General OPV Device Fabrication (Solution-Processing)
This protocol outlines the general steps for fabricating a bulk heterojunction organic solar cell using spin-coating.
1. Substrate Cleaning: a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen. c. Treat the substrates with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO surface.
2. Hole-Transporting Layer (HTL) Deposition: a. Prepare a solution of the HTM (e.g., PEDOT:PSS or a custom-synthesized material like a carbazole or benzo[e]indole derivative) in a suitable solvent. b. Spin-coat the HTL solution onto the cleaned ITO substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm). c. Anneal the HTL-coated substrates on a hotplate at a specified temperature and time to remove residual solvent and improve film quality.
3. Active Layer Deposition: a. Prepare a blend solution of the donor and acceptor materials (e.g., P3HT:PCBM) in a suitable organic solvent like chlorobenzene or dichlorobenzene. b. Filter the solution through a 0.45 µm PTFE filter. c. Spin-coat the active layer solution onto the HTL. The spin-coating parameters will determine the film thickness (typically 80-200 nm), which significantly impacts device performance. d. Allow the film to dry in a controlled environment (e.g., in a glovebox or under a petri dish to slow the evaporation rate).
4. Cathode Deposition: a. Transfer the substrates into a thermal evaporator. b. Deposit a low work function metal (e.g., LiF, Ca, or Al) through a shadow mask to define the active area of the device. Typically, a thin layer of LiF or Ca (0.5-1 nm) is deposited first, followed by a thicker layer of Al (80-100 nm).
5. Device Encapsulation: a. To improve device stability and lifetime, encapsulate the devices using a UV-curable epoxy and a glass coverslip in an inert atmosphere.
Characterization Techniques
-
UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap of the materials.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials.
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the thin films.
-
Current-Voltage (I-V) Measurements: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) under simulated solar illumination (e.g., AM1.5G at 100 mW/cm²).
-
External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.
-
Charge Carrier Mobility Measurements: Techniques like the space-charge-limited current (SCLC) method or time-of-flight (TOF) can be used to determine the hole mobility of the HTMs.
Diagrams
General OPV Device Architecture
Caption: A schematic of a conventional organic photovoltaic device structure.
Energy Level Diagram
Caption: Ideal energy level alignment in an organic photovoltaic device.
Conclusion and Future Outlook
Carbazole derivatives are a well-established and versatile class of HTMs that have demonstrated exceptional performance in OPVs, including in state-of-the-art perovskite solar cells. Their tunable electronic properties and good processability make them a continued focus of research.
The this compound framework, as demonstrated by the promising performance of its squaraine derivative, represents a compelling new direction for the design of novel HTMs. The high short-circuit current density achieved with the USQ-BI-based device suggests efficient charge generation and collection, warranting further investigation into this class of materials.
Future research should focus on the synthesis and characterization of a wider range of benzo[e]indole derivatives to establish clear structure-property relationships. Direct comparative studies with benchmark carbazole-based HTMs under identical device fabrication and testing conditions are necessary for a definitive assessment of their relative potential. The exploration of both these material classes will undoubtedly contribute to the advancement of organic photovoltaic technology towards commercial viability.
References
- 1. mdpi.com [mdpi.com]
- 2. Hole transport layers in organic solar cells: A review | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04146G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance | MDPI [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. Solution-Processed Organic Solar Cells | MRS Bulletin | Cambridge Core [cambridge.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. A review on organic hole transport materials for perovskite solar cells: Structure, composition and reliability | Semantic Scholar [semanticscholar.org]
- 12. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC-Based Purity Validation of Synthesized 1,2,3-Trimethyl-3H-benzo[e]indole
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of "1,2,3-Trimethyl-3H-benzo[e]indole," a fluorescent heterocyclic compound with applications in material science and as a potential pharmaceutical building block.[1] We will explore the rationale behind chromatographic choices, present a robust, validated method, and compare its performance against viable alternatives, all while adhering to the stringent principles of scientific integrity and regulatory guidelines.
Introduction: The Analytical Challenge of this compound
This compound is a polycyclic aromatic nitrogen heterocycle. Its extended π-conjugated system imparts unique photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs).[1] Furthermore, its structural motif is of significant interest in medicinal chemistry. The efficacy and safety of any final product derived from this compound are directly contingent on its purity.
The primary analytical challenge lies in separating the main compound from structurally similar impurities. These impurities can arise from the synthesis process, most commonly the Fischer indole synthesis, and may include:
-
Unreacted Starting Materials: Such as the corresponding naphthylhydrazine and ketone precursors.
-
Positional Isomers: Different arrangements of the methyl groups on the benzo[e]indole scaffold (e.g., 1,1,2-trimethyl-1H-benzo[e]indole).
-
Side-Reaction Products: Byproducts inherent to the Fischer indole synthesis mechanism.[2][3]
An effective HPLC method must possess the selectivity to resolve these closely related species, ensuring accurate quantification and a reliable purity assessment.
Method Development Strategy: A Rationale-Driven Approach
Our objective is to develop a stability-indicating HPLC method that is specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][4][5][6][7][8]
The Choice of Reversed-Phase Chromatography
Given the hydrophobic and aromatic nature of this compound and its likely impurities, reversed-phase (RP) HPLC is the logical choice.[9][10] This technique separates molecules based on their hydrophobicity, where more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Column Selection: The Heart of the Separation
The choice of the stationary phase is critical for resolving structurally similar isomers. While a standard C18 (octadecyl) column is a workhorse in reversed-phase chromatography, for aromatic compounds and their isomers, alternative selectivities can be advantageous.
-
C18 Columns: Offer excellent hydrophobic retention and are a good starting point.
-
Phenyl-Hexyl Columns: Provide alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and its impurities. This can be particularly effective in separating positional isomers.[11]
-
Pentafluorophenyl (PFP) Columns: Offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them powerful for separating complex mixtures of aromatic and heterocyclic compounds.[11]
For this guide, we will compare the performance of a standard C18 column against a Phenyl-Hexyl column to demonstrate the impact of stationary phase chemistry on selectivity.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition dictates the retention and elution of compounds. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for the analysis of aromatic compounds due to its lower viscosity and different selectivity.
-
Aqueous Phase: The pH of the aqueous phase can significantly impact the retention of ionizable compounds.[9][10] For the weakly basic nitrogen in the indole ring, a slightly acidic mobile phase can ensure consistent protonation and improve peak shape. Phosphoric acid is a common choice to maintain a low pH.[12]
A gradient elution, where the proportion of the organic modifier is increased during the run, is optimal for analyzing samples containing compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar compounds are well-resolved with good peak shapes.
Detection: The Power of Photodiode Array (PDA)
A Photodiode Array (PDA) detector is highly recommended for this application.[12][13][14][15] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. This provides several key advantages:
-
Optimal Wavelength Selection: The chromatogram can be processed at the wavelength of maximum absorbance for the main compound, maximizing sensitivity.
-
Peak Purity Analysis: Software algorithms can compare spectra across a single chromatographic peak. If the peak is pure, the spectra should be identical. Spectral differences across the peak indicate the presence of a co-eluting impurity.[12][13][14][15]
-
Impurity Identification: The UV spectrum of an unknown impurity peak can provide clues to its structure, aiding in its identification.
Experimental Protocol: A Validated HPLC Method
The following protocol details a validated HPLC method for the purity determination of this compound.
3.1. Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatography data system (CDS) with peak purity analysis software.
-
Analytical balance.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (85%, analytical grade).
-
This compound reference standard and synthesized sample.
3.2. Chromatographic Conditions
| Parameter | Condition A (C18 Column) | Condition B (Phenyl-Hexyl Column) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30-31 min: 90-50% B, 31-35 min: 50% B | 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30-31 min: 90-50% B, 31-35 min: 50% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | PDA, 220-400 nm, extraction at 230 nm | PDA, 220-400 nm, extraction at 230 nm |
3.3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4][6]
4.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] This is demonstrated by:
-
Injecting a blank (diluent) to show no interfering peaks.
-
Analyzing a spiked sample containing the main compound and known potential impurities to demonstrate their resolution.
-
Performing peak purity analysis using the PDA detector on the main peak in the sample chromatogram. The purity angle should be less than the purity threshold, indicating a spectrally pure peak.[12][13]
4.2. Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated over a range of 50% to 150% of the target concentration. A calibration curve is plotted, and the correlation coefficient (r²) should be ≥ 0.999.
4.3. Accuracy
Accuracy is determined by applying the method to samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the reference standard) and comparing the measured value to the true value. The recovery should typically be within 98.0% to 102.0%.[7]
4.4. Precision
Precision is assessed at two levels:
-
Repeatability (Intra-day precision): The analysis of multiple samples of the same homogeneous lot on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-day and inter-analyst): The analysis of the same lot on different days and by different analysts.
The relative standard deviation (RSD) for a series of measurements should be ≤ 2.0%.
4.5. Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results. This may include changes in:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic content).
The system suitability parameters should remain within acceptable limits for all variations.[7]
Comparative Performance Data
The following table summarizes the expected performance comparison between the C18 and Phenyl-Hexyl columns for the analysis of a synthesized this compound sample containing a known positional isomer impurity.
| Performance Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Difference |
| Retention Factor (k) of Main Peak | ~ 6.5 | ~ 7.2 | Increased hydrophobic and π-π interactions on the Phenyl-Hexyl phase lead to slightly stronger retention. |
| Resolution (Rs) between Main Peak and Isomeric Impurity | 1.8 | > 2.5 | The π-π interactions of the Phenyl-Hexyl phase provide enhanced selectivity for the positional isomers, leading to baseline separation. |
| Tailing Factor (Tf) of Main Peak | 1.1 | 1.0 | Both columns show good peak symmetry due to the use of a high-purity silica and an acidic mobile phase. |
| Theoretical Plates (N) | > 10000 | > 12000 | Both columns demonstrate high efficiency, with the Phenyl-Hexyl column showing slightly better performance under these conditions. |
As the data indicates, while the C18 column provides adequate separation, the Phenyl-Hexyl column offers superior resolution for the critical isomeric impurity, making it the more robust choice for this specific purity validation.
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for the HPLC purity validation of this compound.
Caption: HPLC purity validation workflow.
Conclusion and Recommendations
This guide has detailed a comprehensive, rationale-driven approach to validating the purity of synthesized this compound using reversed-phase HPLC with PDA detection. While a standard C18 column can provide acceptable results, the use of a Phenyl-Hexyl stationary phase is highly recommended for its superior selectivity towards potential positional isomers, ensuring a more robust and reliable method.
The self-validating system described, grounded in ICH and FDA guidelines, provides a framework for generating high-quality, defensible data. By understanding the causality behind experimental choices—from column and mobile phase selection to the use of a PDA detector for peak purity assessment—researchers can confidently establish the purity of their synthesized compounds, a critical step in both materials science innovation and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buy 1,1,2-Trimethyl-1H-benzo[E]indole | 41532-84-7 [smolecule.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | C15H15NO3S | CID 19847269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole synthesis [organic-chemistry.org]
- 9. 1,1,2-TriMethyl-1H-benzo[e]indole-6-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 1,1,2-Trimethyl-1H-benzo[e]indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of 1,2,3-Trimethyl-3H-benzo[e]indole and Commercial Fluorescent Dyes
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that profoundly influences experimental outcomes. The fluorescence quantum yield (Φ), a measure of the efficiency of converting absorbed photons into emitted photons, is a paramount performance metric. This guide provides a comprehensive comparison of the photophysical properties of 1,2,3-Trimethyl-3H-benzo[e]indole with a selection of widely-used commercial fluorescent dyes. While specific quantum yield data for this compound is not readily found in public literature, this guide will equip you with the necessary framework for its determination and a comparative analysis against established standards.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[1] A value of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency.[1] Dyes with high quantum yields, such as rhodamines, are known for their bright emissions.[1] However, even dyes with quantum yields around 0.10 are considered usefully fluorescent.[1] This parameter is crucial for applications requiring high sensitivity, such as fluorescence microscopy, flow cytometry, and high-throughput screening.
The Subject of Investigation: this compound
This compound and its isomers are recognized as versatile precursors in the synthesis of fluorescent probes and cyanine dyes.[2][3] These compounds are noted for their intriguing photophysical properties and their application in creating advanced materials like organic light-emitting diodes (OLEDs).[4] While its potential is acknowledged, a definitive, published quantum yield value for this compound remains to be established in the scientific literature. This guide, therefore, provides the tools and comparative data necessary for researchers to characterize this compound and evaluate its potential as a fluorescent marker. The indole moiety itself has a quantum yield of 0.39 in cyclohexane and 0.42 in ethanol.[5]
A Comparative Analysis with Commercial Fluorescent Dyes
To provide a practical benchmark, the following table summarizes the quantum yields of several industry-standard fluorescent dyes. It is important to recognize that the quantum yield of a dye can be significantly influenced by its environment, including solvent polarity and its conjugation to biomolecules.[1][6]
| Dye | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |
| Rhodamine 6G | 0.95 | Ethanol | [7][8][9] |
| ~0.9 | Water | [8] | |
| Fluorescein | 0.925 ± 0.015 | 0.1 N NaOH (aqueous) | [9] |
| 0.79 | Ethanol (neutral) | [10][11] | |
| Alexa Fluor 488 | 0.92 | Aqueous solution | [12][13] |
| Alexa Fluor 594 | ~0.60 - 0.70 | Optimized for near-infrared spectrum | [14] |
| Cy2 | 0.12 | Aqueous Buffer | [15][16] |
| Cy3 | 0.15* | Aqueous Buffer | [15][16] |
| Cy3B | 0.67 | Aqueous Buffer | [16] |
| Cy5 | 0.27 | Aqueous Buffer | [15][16] |
*The quantum yield of Cy3 is known to be sensitive to the viscosity of its environment and may be lower in non-viscous aqueous solutions.[16]
Experimental Protocol for Determining Relative Fluorescence Quantum Yield
The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method.[17][18] This technique involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[17][19]
The relative quantum yield method is based on the premise that if a sample and a reference standard have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[17][19] Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields. The quantum yield of the sample (Φₓ) can be calculated using the following equation[20][21]:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively.
The following diagram outlines the workflow for the relative determination of fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
Step 1: Selection of a Standard and Solvent
-
Choose a fluorescence standard with a well-documented and stable quantum yield. The standard's absorption range should overlap with that of the sample to allow for excitation at the same wavelength.[22]
-
Use spectroscopic grade solvents to minimize background fluorescence.[17] Whenever possible, use the same solvent for both the sample and the standard to eliminate the need for a refractive index correction.[19]
Step 2: Preparation of Solutions
-
Prepare stock solutions of both the sample (this compound) and the chosen standard in the selected solvent.
-
From the stock solutions, create a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.[20][22]
Step 3: Absorbance Measurements
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank reference.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.
Step 4: Fluorescence Measurements
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
It is critical to keep the instrument parameters (e.g., excitation wavelength, slit widths) constant for all measurements of the sample and standard.[22]
-
The instrument should be capable of providing corrected emission spectra to account for variations in detector response and grating efficiency.[23]
Step 5: Data Analysis
-
Integrate the area under the fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Perform a linear regression for each data set to determine the gradient (slope) of the line.
-
Calculate the quantum yield of the sample using the equation provided in section 4.1.
Logical Framework for Fluorescent Dye Selection
The selection of an appropriate fluorescent dye is a multi-faceted decision. While a high quantum yield is desirable, other factors such as photostability, pH sensitivity, and spectral properties must also be considered. The following diagram illustrates a logical approach to selecting a fluorescent dye for a specific application.
Caption: Logical framework for selecting a fluorescent dye.
Conclusion
While the precise quantum yield of this compound is not yet documented, its role as a precursor to fluorescent probes suggests significant potential. This guide provides a robust framework for its characterization, enabling researchers to experimentally determine its quantum yield and objectively compare its performance against a range of commercial fluorescent dyes. By following the detailed protocol and considering the broader context of dye selection, scientists can make informed decisions to advance their research in cellular imaging, diagnostics, and drug discovery.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 3. 1,1,2-Trimethyl-1H-benz[e]indole | 41532-84-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Quantum Yield [Indole] | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. omlc.org [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescein [omlc.org]
- 11. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyanine - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. edinst.com [edinst.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. iss.com [iss.com]
- 23. One moment, please... [edinst.com]
Performance Analysis of 1,2,3-Trimethyl-3H-benzo[e]indole as a pH-Sensitive Fluorescent Probe: A Comparative Guide
In the realm of cellular biology and drug development, the precise measurement of pH is paramount. Fluctuations in pH can signify a range of physiological and pathological events, from routine cellular metabolism to the progression of diseases like cancer. Fluorescent pH probes have emerged as indispensable tools for monitoring these changes in real-time within living cells, offering high sensitivity and spatial resolution. This guide provides a detailed performance analysis of "1,2,3-Trimethyl-3H-benzo[e]indole" as a pH-sensitive fluorescent probe, comparing it with established alternatives to aid researchers in selecting the optimal tool for their specific applications.
While direct, comprehensive data on this compound as a pH probe is emerging, we can infer its performance based on a closely related and recently developed probe, a derivative of 2,3,3-trimethyl-3H-benzo[e]indole. This guide will leverage this data as a strong proxy to evaluate its potential and benchmark it against widely used probes such as BCECF and SNARF derivatives.
Unveiling the Potential of a Benzo[e]indole-Based Probe
Recent research has highlighted a high-performance fluorescent probe derived from 2,3,3-trimethyl-3H-benzo[e]indole for the detection of acidic pH. This probe operates on an intramolecular charge transfer (ICT) mechanism, a common strategy in the design of responsive fluorescent dyes.
Key Performance Characteristics:
-
pKa: The probe exhibits a pKa of 4.3, making it particularly sensitive to changes in acidic environments. This characteristic is highly desirable for studying acidic organelles like lysosomes and endosomes, or for applications in monitoring acidic tumor microenvironments.
-
Linear Range: It demonstrates a good linear relationship in its response to pH changes within the range of 2.2 to 7.4.
-
Response Time: The probe boasts a rapid response time of less than 10 seconds.
-
Photostability: It displays excellent photostability, withstanding continuous illumination for over 120 minutes.
-
Biocompatibility: The probe has shown low hemolytic effect, suggesting good biocompatibility for live-cell imaging.
The underlying principle of its pH sensitivity lies in the protonation and deprotonation of a nitrogen atom within the indole moiety. Under acidic conditions, protonation of the nitrogen atom facilitates an intramolecular charge transfer, leading to a change in the fluorophore's electronic structure and a corresponding alteration in its fluorescence properties.
Comparative Analysis with Established pH Probes
To provide a comprehensive evaluation, we will compare the performance of the benzo[e]indole-based probe with three widely used classes of pH-sensitive fluorescent probes: Fluorescein derivatives (including BCECF) and Seminaphtharhodafluors (SNARF).
Fluorescein and its Derivatives (e.g., BCECF)
Fluorescein is one of the most well-known pH-sensitive fluorophores, valued for its excellent photophysical properties and sensitivity around physiological pH. However, fluorescein itself has limitations, including a pKa of approximately 6.4, which is slightly lower than the typical cytosolic pH of 7.4, and a tendency to leak from cells.
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is a popular fluorescein derivative that addresses some of these shortcomings.
-
pKa: BCECF has a pKa of approximately 6.98, making it an excellent indicator for physiological pH ranges of 6.5 to 7.5.
-
Ratiometric Measurement: A key advantage of BCECF is its utility in ratiometric measurements. It exhibits a pH-dependent shift in its excitation spectrum, allowing for the ratio of fluorescence intensities at two different excitation wavelengths (typically 490 nm and 440 nm) to be used for pH determination. This ratiometric approach minimizes artifacts from variations in probe concentration, cell path length, and instrument sensitivity.
-
Cell Loading: The acetoxymethyl (AM) ester form of BCECF (BCECF-AM) is cell-permeant and is hydrolyzed by intracellular esterases to trap the fluorescent probe inside the cell.
Seminaphtharhodafluors (SNARF) Dyes
The SNARF family of dyes are long-wavelength fluorescent pH indicators that are particularly useful for their emission properties.
-
pKa: Carboxy-SNARF-1, a common variant, has a pKa of about 7.5, making it suitable for measuring pH changes between 7.0 and 8.0. Other SNARF derivatives are available with different pKa values to suit various applications.
-
Ratiometric Measurement: SNARF dyes undergo a pH-dependent shift in their emission spectrum. This allows for ratiometric pH measurements by monitoring the fluorescence intensity at two different emission wavelengths (e.g., 585 nm and 640 nm for Carboxy-SNARF-1) while using a single excitation wavelength.
-
Spectral Properties: Their longer excitation and emission wavelengths compared to fluorescein derivatives can reduce background fluorescence from cells and are compatible with common laser lines used in flow cytometry and confocal microscopy.
Performance Data Summary
| Feature | 2,3,3-Trimethyl-3H-benzo[e]indole Derivative | BCECF | Carboxy-SNARF-1 |
| Sensing Mechanism | Intramolecular Charge Transfer (ICT) | pH-dependent equilibrium between anionic forms | pH-dependent equilibrium between forms with different emission spectra |
| pKa | 4.3 | ~6.98 | ~7.5 |
| Optimal pH Range | Acidic (linear range 2.2 - 7.4) | Physiological (6.5 - 7.5) | Near-neutral to slightly alkaline (7.0 - 8.0) |
| Measurement Type | Intensity-based (potentially ratiometric) | Ratiometric (dual excitation) | Ratiometric (dual emission) |
| Excitation Wavelength(s) | Not specified in abstract | 490 nm / 440 nm | 488 nm - 530 nm |
| Emission Wavelength(s) | Not specified in abstract | 535 nm | 585 nm / 640 nm |
| Photostability | Excellent (>120 min) | Moderate | Good |
| Cell Retention | Good (low hemolysis) | Good (with AM ester loading) | Good |
| Primary Applications | Acidic organelle imaging, acidic tumor microenvironments | Cytosolic pH measurement, physiological pH monitoring | Intracellular pH measurement, flow cytometry |
Experimental Protocols
General Workflow for Evaluating pH-Sensitive Probes
The following diagram outlines a generalized workflow for the characterization and application of a new pH-sensitive fluorescent probe.
Caption: General workflow for pH probe evaluation.
Protocol for Intracellular pH Measurement using BCECF-AM
This protocol provides a standard procedure for measuring cytosolic pH using the ratiometric probe BCECF-AM.
-
Reagent Preparation:
-
Prepare a stock solution of BCECF-AM (e.g., 1-5 mM) in anhydrous DMSO. Store desiccated and protected from light at -20°C.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS or a similar physiological buffer).
-
-
Cell Loading:
-
Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes).
-
Dilute the BCECF-AM stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. Rationale: This allows the AM ester to passively diffuse across the cell membrane.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with fresh, warm loading buffer. Rationale: This removes extracellular dye and allows for complete de-esterification of the intracellular probe by cellular esterases, trapping it within the cytoplasm.
-
Incubate the cells for an additional 15-30 minutes in the fresh buffer to ensure complete de-esterification.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
-
Sequentially excite the cells at ~490 nm and ~440 nm.
-
Collect the fluorescence emission at ~535 nm for both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at the 490 nm excitation to the intensity at the 440 nm excitation (I490/I440).
-
To convert this ratio to an absolute pH value, a calibration curve must be generated. This is typically done by treating the loaded cells with a K+/H+ ionophore like nigericin in buffers of known pH to equilibrate the intracellular and extracellular pH.
-
Proposed pH-Sensing Mechanism of the Benzo[e]indole Probe
The pH sensitivity of the 2,3,3-trimethyl-3H-benzo[e]indole derivative is attributed to an intramolecular charge transfer (ICT) mechanism. The following diagram illustrates this proposed mechanism.
Caption: Proposed ICT mechanism for pH sensing.
Conclusion and Future Perspectives
The this compound framework shows significant promise as a scaffold for developing novel pH-sensitive fluorescent probes, particularly for acidic environments. Its reported high sensitivity, rapid response, and excellent photostability make it a compelling candidate for various research applications.
For researchers, the choice of a pH probe will depend on the specific experimental context:
-
For acidic organelles: The benzo[e]indole-based probe, with its low pKa, appears to be an excellent choice.
-
For cytosolic pH in the physiological range: BCECF remains a robust and well-validated option, especially with its ratiometric excitation properties.
-
For experiments requiring long-wavelength excitation to minimize autofluorescence or for use in flow cytometry: Carboxy-SNARF-1 and its derivatives offer distinct advantages due to their spectral properties.
Further characterization of the photophysical properties of the this compound probe, including its precise excitation and emission spectra and quantum yield, will be crucial for its widespread adoption. The development of ratiometric versions of this probe would also significantly enhance its utility by providing more quantitative and reliable pH measurements. As the toolkit of fluorescent probes continues to expand, these novel scaffolds will undoubtedly play a vital role in advancing our understanding of cellular physiology and disease.
Benchmarking Charge Transport in 1,2,3-Trimethyl-3H-benzo[e]indole: A Comparative Guide for Organic Electronics
In the rapidly evolving landscape of organic electronics, the rational design and selection of materials with optimized charge transport properties are paramount for the development of high-performance devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This guide provides a comprehensive analysis of the anticipated charge transport characteristics of 1,2,3-Trimethyl-3H-benzo[e]indole, a promising N-heterocyclic compound.[1] Due to the limited availability of direct experimental data for this specific molecule, we will benchmark its potential performance against well-established hole and electron transport materials. This analysis is grounded in the fundamental principles of charge transport in organic semiconductors and established experimental methodologies.
The Critical Role of Charge Transport in Organic Devices
The efficiency and stability of organic electronic devices are intrinsically linked to the mobility of charge carriers (holes and electrons) within the active organic layers. Efficient charge transport ensures that charge carriers injected from the electrodes can traverse the organic layers and recombine effectively in the emissive layer of an OLED or be efficiently extracted in an OPV.[2] Poor charge transport can lead to a build-up of space charge, increased operating voltages, and reduced device lifetimes. Therefore, a thorough understanding and characterization of charge transport properties are essential for material selection and device engineering.
Theoretical Framework: Charge Transport in N-Heterocyclic Compounds
N-heterocyclic compounds, such as indole derivatives, often exhibit a propensity for hole transport (p-type conductivity).[3] This is attributed to the nature of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4] The introduction of electron-donating groups, such as methyl groups, can further influence these energy levels and the intermolecular packing, which in turn affects the charge hopping probability between adjacent molecules.[3][5]
For this compound, the presence of the indole nitrogen and the extended π-conjugation from the benzo group suggests it will primarily function as a hole-transporting material. The trimethyl substitution may enhance solubility and influence the thin-film morphology, which are critical factors for device fabrication and performance.
Key Experimental Techniques for Characterizing Charge Transport
To objectively evaluate the charge transport properties of organic materials, several well-established experimental techniques are employed.[6][7] Each method provides valuable insights into the charge carrier mobility and other relevant parameters.
Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers.[8][9][10] In a TOF experiment, a thin film of the organic material is sandwiched between two electrodes. A short pulse of highly absorbed light generates a sheet of charge carriers near one electrode. Under an applied electric field, these carriers drift across the film to the counter-electrode, inducing a transient photocurrent. The time it takes for the carriers to traverse the film (the transit time) is used to calculate the mobility.[8][11]
Experimental Workflow: Time-of-Flight (TOF) Measurement
Caption: Workflow for Time-of-Flight (TOF) mobility measurement.
Space-Charge Limited Current (SCLC) Method
The Space-Charge Limited Current (SCLC) method is a steady-state technique used to determine the charge carrier mobility from the current-voltage (I-V) characteristics of a single-carrier device.[12][13][14] When an ohmic contact is used for charge injection, at a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes limited by the space charge.[13] In the trap-free SCLC regime, the current density (J) shows a quadratic dependence on the applied voltage (V), as described by the Mott-Gurney law.[12]
Experimental Workflow: SCLC Measurement
Caption: Workflow for Space-Charge Limited Current (SCLC) mobility measurement.
Organic Field-Effect Transistor (OFET) Characterization
Organic Field-Effect Transistors (OFETs) are three-terminal devices that can be used to determine the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.[15][16][17] The current between the source and drain electrodes is modulated by the voltage applied to the gate electrode.[15] By analyzing the transfer and output characteristics of the OFET, the field-effect mobility, threshold voltage, and on/off ratio can be extracted.[16][18]
Comparative Benchmarking
To provide a context for the potential performance of this compound, we present a comparison with widely used benchmark hole and electron transport materials.
Benchmark Hole Transport Materials
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are two of the most common hole transport materials used in OLEDs.[19][20]
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temp. (°C) |
| NPB | ~10⁻⁴ | -5.4 | 96 |
| TAPC | ~10⁻² | -5.5 | 145 |
Note: These values are typical and can vary depending on the measurement technique and device architecture.[20]
Benchmark Electron Transport Materials
Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a classic electron transport and emissive material in OLEDs. Fullerene derivatives like Phenyl-C61-butyric acid methyl ester (PCBM) are widely used as electron acceptors in OPVs.
| Material | Electron Mobility (cm²/Vs) | LUMO Level (eV) |
| Alq₃ | ~10⁻⁶ | -3.0 |
| PCBM | ~10⁻³ | -4.2 |
Note: Mobility in organic materials can be highly dependent on morphology and processing conditions.
Predicted Performance of this compound
Based on its molecular structure, this compound is anticipated to be a hole-transporting material. The extended π-system of the benzo[e]indole core should facilitate intermolecular charge hopping. The trimethyl substituents may lead to a less ordered film compared to planar molecules, which could result in a moderate mobility, potentially in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs. However, these substituents could also enhance the material's solubility and thermal stability.
Conclusion and Future Outlook
While direct experimental data for this compound is not yet widely available, its structural features suggest it is a promising candidate for a hole transport material in organic electronic devices. To fully ascertain its potential, a systematic characterization using the techniques outlined in this guide is necessary. Future work should focus on fabricating single-carrier devices and OFETs to measure its hole mobility, HOMO level, and thermal stability. A direct comparison with benchmark materials like NPB and TAPC in identical device architectures will provide a definitive assessment of its performance and guide its potential applications in next-generation organic electronics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement Methods for Charge Carrier Mobility in Organic Semiconductors [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Charge carrier mobility in organic materials measurement with time-of-flight technique | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. TOF | NFFA-DI [nffa-di.it]
- 12. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Field Effect Transistors Theory Fabrication And Characterization Integrated Circuits And Systems [api.motion.ac.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Guide to the Cross-Validation of 1,2,3-Trimethyl-3H-benzo[e]indole Spectral Data with Theoretical Calculations
Abstract
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This guide presents a comprehensive methodology for the cross-validation of experimental spectroscopic data with high-level theoretical calculations, using 1,2,3-Trimethyl-3H-benzo[e]indole as a case study. We will navigate the synergistic relationship between empirical measurements (NMR, FT-IR, Raman, and UV-Vis) and computational chemistry, specifically Density Functional Theory (DFT), to achieve a robust and validated molecular characterization. This document is intended for researchers, chemists, and drug development professionals seeking to integrate computational methods to enhance the confidence and accuracy of their spectral assignments.
A note on the subject compound: The name "this compound" can be ambiguous. This guide focuses on the common and synthetically important isomer, 2,3,3-Trimethyl-3H-benzo[e]indole (CAS No. 41532-84-7), a key precursor in the synthesis of cyanine dyes and a valuable research compound.[1][2][3] The principles and workflows described herein are directly applicable to other isomers and related heterocyclic systems.
The Symbiotic Framework: Experiment and Theory
The core principle of this guide rests on a self-validating loop where experimental spectroscopy provides the ground truth and theoretical calculations offer a detailed, atomistic interpretation. Discrepancies between the two are not failures but rather opportunities for deeper investigation into environmental effects (like solvation), conformational complexities, or potential misinterpretations of raw data. This combined approach elevates structural analysis from a simple "matching" exercise to a profound understanding of a molecule's electronic and vibrational properties.
The logical flow of this cross-validation process is designed to ensure that each step informs the next, creating a robust and defensible structural assignment.
Caption: The relationship between experimental and theoretical domains.
Part I: The Experimental Benchmark
Acquiring high-quality experimental data is the foundation of this entire process. The choice of techniques is deliberate, as each provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides the definitive map of the carbon-hydrogen framework, revealing connectivity and the chemical environment of each nucleus.[1]
-
Vibrational Spectroscopy (FT-IR & Raman): Probes the molecule's functional groups and fingerprint region by measuring the vibrational modes of its chemical bonds.[4]
-
UV-Vis Spectroscopy: Elucidates the electronic transitions within the molecule, often related to conjugated π-systems.[5]
Experimental Protocols
The following are generalized, high-standard protocols. Researchers should adapt them based on available instrumentation and sample characteristics.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 2,3,3-Trimethyl-3H-benzo[e]indole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and must be replicated in the theoretical calculations for accurate comparison.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Protocol 2: Vibrational & Electronic Spectra Acquisition
-
Sample Preparation:
-
FT-IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
FT-Raman: Use the solid sample directly in a sample holder.
-
UV-Vis: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
-
Instrumentation:
-
FT-IR: Use a Fourier Transform Infrared spectrometer, scanning from 4000 to 400 cm⁻¹.
-
FT-Raman: Use a Raman spectrometer with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.
-
UV-Vis: Use a dual-beam UV-Vis spectrophotometer, scanning from approximately 200 to 600 nm.
-
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption maxima (λ_max) for UV-Vis and vibrational frequencies (cm⁻¹) for FT-IR/Raman.
Part II: The Theoretical Counterpart - A DFT-Based Approach
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its exceptional balance of computational cost and accuracy in predicting the electronic structure and properties of molecules.[6]
Causality Behind Computational Choices
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and validated methods for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties, including vibrational frequencies and NMR chemical shifts.[7]
-
Basis Set - 6-311++G(d,p): This is a Pople-style, triple-zeta basis set.
-
6-311: Indicates a high-quality representation of the core and valence electrons.
-
++G: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs, anions, and weak interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[5]
-
-
Solvent Modeling - PCM (Polarizable Continuum Model): Since experiments are run in solution, simulating the molecule in a vacuum can lead to significant errors. PCM models the solvent as a continuous dielectric medium, providing a more realistic environment for calculating properties like UV-Vis transitions and NMR shifts.[8]
Computational Workflow Protocol
This protocol assumes the use of the ORCA computational chemistry package, which is freely available for academic use, and Avogadro for visualization.
Caption: Step-by-step workflow for theoretical spectra simulation.
-
Structure Building: Construct the 3D model of 2,3,3-Trimethyl-3H-benzo[e]indole using a molecular editor like Avogadro. Perform an initial geometry optimization using a force field (e.g., MMFF94) to get a reasonable starting structure.
-
Geometry Optimization (ORCA Input): Create an input file (optimize.inp) to perform a full geometry optimization. This is the most critical step, as all subsequent properties are calculated from this minimum energy structure.
Causality: The Opt Freq keywords tell ORCA to first optimize the geometry and then immediately perform a frequency calculation. This is a self-validating step: a true minimum energy structure will have zero imaginary frequencies.[9]
-
NMR Calculation (ORCA Input): Using the optimized coordinates from the previous step, create a new input file (nmr.inp) for calculating NMR chemical shifts.
Causality: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR chemical shift calculations.[10] The calculated absolute shieldings must be converted to chemical shifts by subtracting them from the shieldings of a reference compound (TMS) calculated at the same level of theory.
-
UV-Vis Calculation (ORCA Input): Create an input file (uvvis.inp) for the Time-Dependent DFT (TD-DFT) calculation to simulate the electronic spectrum.[11]
Causality: TD-DFT calculates the energies of electronic excited states (nroots specifies how many states to calculate). These energies correspond to the absorption peaks in the UV-Vis spectrum.[12][13]
Part III: The Synthesis - Cross-Validation in Practice
Here, we compare the processed experimental data with the simulated theoretical spectra. The goal is to find a strong correlation, which validates both the experimental assignments and the computational model.
Vibrational Spectra (FT-IR/Raman) Comparison
Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic oscillator approximation and basis set imperfections. Therefore, they are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) for better agreement.[9]
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies
| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Scaled (x0.97) | Assignment (Vibrational Mode) |
|---|---|---|---|
| ~3060 | ~3155 | ~3060 | Aromatic C-H Stretch |
| ~2975 | ~3067 | ~2975 | Methyl C-H Asymmetric Stretch |
| ~1620 | ~1670 | ~1620 | C=N Stretch |
| ~1590 | ~1639 | ~1590 | Aromatic C=C Stretch |
| ~1450 | ~1495 | ~1450 | CH₃ Bending |
| ~750 | ~773 | ~750 | Aromatic C-H Out-of-Plane Bend |
(Note: Values are representative for demonstration purposes.)
UV-Vis Spectrum Comparison
TD-DFT provides the wavelength (λ_max), oscillator strength (f, a measure of transition probability/intensity), and the molecular orbitals involved in the electronic transition.
Table 2: Comparison of Experimental and Theoretical UV-Vis Data
| Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|---|
| ~320 | 315 | 0.25 | HOMO -> LUMO (π -> π*) |
| ~285 | 278 | 0.18 | HOMO-1 -> LUMO (π -> π*) |
| ~250 | 245 | 0.45 | HOMO -> LUMO+1 (π -> π*) |
(Note: Values are representative for demonstration purposes.)
NMR Spectra Comparison
The correlation between experimental and calculated chemical shifts is often visualized with a plot of δ_exp vs. δ_calc. A high R² value (ideally > 0.99) indicates excellent agreement and provides high confidence in the structural assignment.
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| C2 (C=N) | ~180.5 | 181.2 | -0.7 |
| C3 (Quaternary) | ~52.3 | 52.9 | -0.6 |
| Aromatic Cs | ~120 - 145 | ~121 - 146 | < 1.0 |
| Methyl Cs | ~25.1 | 25.5 | -0.4 |
(Note: Values are representative for demonstration purposes.)
Conclusion
The convergence of data from multiple, independent spectroscopic techniques with predictions from first-principles quantum chemical calculations provides the highest level of confidence in structural elucidation. As demonstrated with 2,3,3-Trimethyl-3H-benzo[e]indole, this cross-validation workflow is not merely a confirmation tool but a powerful investigative method. It allows researchers to assign every significant peak in a spectrum to a specific physical phenomenon—be it a bond vibration, an electronic excitation, or a nuclear magnetic resonance—grounding empirical data in the fundamental principles of molecular structure. Adopting this integrated approach is essential for advancing research in fields where molecular identity is the bedrock of innovation.
References
- 1. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 2. 1,1,2-Trimethylbenz e indole = 98.0 HPLC 41532-84-7 [sigmaaldrich.com]
- 3. 2,3,3-Trimethyl-3H-benzo[e]indole | CymitQuimica [cymitquimica.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [<sup>15</sup>N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Benzo[e]indoles: Fischer Indole Synthesis vs. Modern Alternatives
The benzo[e]indole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides an in-depth comparison of the classical Fischer indole synthesis with contemporary methods for the production of benzo[e]indoles, offering insights into their respective mechanisms, advantages, and limitations, supported by experimental data.
The Classical Approach: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and versatile method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2] For the synthesis of benzo[e]indoles, a naphthylhydrazine is employed as the starting material.
Mechanism of Fischer Indole Synthesis for Benzo[e]indoles
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: A naphthylhydrazine reacts with a ketone or aldehyde to form the corresponding naphthylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: The key step involves an acid-catalyzed[3][3]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate.[1]
-
Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the aromatic benzo[e]indole ring.
Caption: Mechanism of the Fischer Indole Synthesis for Benzo[e]indoles.
Advantages and Limitations
The primary advantages of the Fischer indole synthesis are its operational simplicity, the ready availability of starting materials, and its applicability to a wide range of substrates. However, the reaction often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. Another significant limitation is the potential for the formation of regioisomers when using unsymmetrical ketones, although in the case of benzo[e]indole synthesis from 2-naphthylhydrazine, the cyclization generally proceeds to form the linear benzo[e]indole isomer.
Modern Alternatives for Benzo[e]indole Synthesis
In recent decades, several new methods have emerged as powerful alternatives to the Fischer indole synthesis, often offering milder reaction conditions, higher yields, and greater functional group tolerance.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne.[4] This method has been successfully applied to the synthesis of a variety of indoles, including fused systems like benzo[e]indoles.
Mechanism: The catalytic cycle typically involves:
-
Oxidative addition of the ortho-haloaniline to a Pd(0) complex.
-
Coordination and migratory insertion of the alkyne.
-
Intramolecular C-N bond formation via reductive elimination to afford the indole ring and regenerate the Pd(0) catalyst.[4]
Caption: Simplified Catalytic Cycle of the Larock Indole Synthesis.
Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[5] While a classical method, modern modifications have made it more versatile. For benzo[e]indole synthesis, an N-naphthylamide is the key precursor.
Mechanism: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position ortho to the amide group. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration to form the indole ring.[6]
Buchwald-Hartwig Amination and Subsequent Cyclization
Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a modular approach to indole synthesis.[7] For benzo[e]indoles, this strategy can be envisioned through the coupling of an appropriately substituted aminonaphthalene with a suitable coupling partner, followed by an intramolecular cyclization step. For instance, an o-alkynyl-aminonaphthalene can undergo an intramolecular cyclization to form the benzo[e]indole core.
Mechanism: The Buchwald-Hartwig amination involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[8] Subsequent intramolecular reactions, such as hydroamination or other cyclization cascades, can then be employed to construct the fused pyrrole ring.
Quantitative Comparison of Methods
The choice of synthetic route often depends on factors such as desired substitution patterns, functional group tolerance, and overall efficiency. The following table provides a comparative overview of these methods for the synthesis of benzo[e]indole derivatives based on available literature data.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
| Fischer Indole Synthesis | Naphthylhydrazine, Ketone/Aldehyde | Acid (e.g., H₂SO₄, PPA) | High Temperature (reflux) | 50-90% | Simple, readily available starting materials. | Harsh conditions, potential for regioisomers. |
| Microwave-Assisted Fischer | Naphthylhydrazine, Ketone/Aldehyde | Acid (e.g., H₂SO₄) | Microwave, 100-160°C, 10-20 min | 90-95% | Rapid reaction times, improved yields.[9] | Requires specialized equipment. |
| Larock Indole Synthesis | o-Iodonaphthylamine, Alkyne | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | 80-120°C | 70-95% | High yields, good functional group tolerance.[10] | Requires pre-functionalized starting materials, expensive catalyst. |
| Madelung Synthesis | N-Acyl-o-toluidide of naphthalene | Strong Base (e.g., NaOEt, BuLi) | High Temperature (200-400°C) | Moderate to Good | Access to 2-substituted indoles.[5] | Very harsh conditions, limited substrate scope. |
| Buchwald-Hartwig Amination | Aminonaphthalene, Aryl/Vinyl Halide | Pd catalyst, Ligand, Base | Mild to moderate temperature | Good to Excellent | High modularity, broad substrate scope.[3] | Multi-step process, expensive catalyst and ligands. |
Experimental Protocols
To provide a practical context, detailed experimental procedures for the synthesis of a benzo[e]indole derivative via microwave-assisted Fischer indole synthesis and a palladium-catalyzed approach are presented below.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Styryl-benzo[e]indole Derivative
This protocol is adapted from a one-pot synthesis of fluorescent 5-aryl-2-styryl-3H-indoles.[9]
Step 1: Fischer Indole Synthesis
-
To a microwave vessel equipped with a magnetic stir bar, add 4-bromophenylhydrazine hydrochloride (1.0 eq), 3-methyl-2-butanone (1.1 eq), and a catalytic amount of sulfuric acid (0.2 eq) in water.
-
Purge the vessel with an inert gas (e.g., argon) and securely cap it.
-
Irradiate the reaction mixture in a microwave reactor at 100 °C for 10 minutes.
-
After cooling, the intermediate 5-bromo-2,3,3-trimethyl-3H-benzo[e]indole can be isolated or used directly in the next step.
Step 2: Suzuki Cross-Coupling and Knoevenagel Condensation (One-Pot)
-
To the crude reaction mixture from Step 1, add the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Irradiate the mixture in the microwave reactor at a specified temperature and time to facilitate the Suzuki coupling.
-
Following the Suzuki reaction, add a substituted benzaldehyde (1.2 eq) and a catalytic amount of a base like piperidine to the reaction mixture.
-
Continue microwave irradiation to promote the Knoevenagel condensation.
-
After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography to obtain the desired 2-styryl-benzo[e]indole derivative.
Protocol 2: Palladium-Catalyzed Synthesis of a Benzo[e]indole Derivative via Larock Annulation
This protocol is a general representation based on the Larock indole synthesis.[4][10]
-
To a flame-dried Schlenk tube, add the ortho-iodonaphthylamine (1.0 eq), the disubstituted alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand if necessary (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., DMF or toluene) via syringe.
-
Heat the reaction mixture at 100-120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzo[e]indole.
Conclusion
The Fischer indole synthesis remains a valuable and straightforward method for the preparation of benzo[e]indoles, particularly with the advent of microwave-assisted techniques that significantly reduce reaction times and improve yields.[9] However, for substrates with sensitive functional groups or when higher yields and greater synthetic flexibility are required, modern palladium-catalyzed methods such as the Larock indole synthesis and strategies involving Buchwald-Hartwig amination offer powerful alternatives. The choice of the optimal synthetic route will ultimately be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As research in this area continues, the development of even more efficient and sustainable methods for the synthesis of the important benzo[e]indole scaffold can be anticipated.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. Madelung synthesis of indole [quimicaorganica.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
A Senior Application Scientist's Guide to Validating Novel Fluorophores for In Vivo Imaging: A Case Study on 1,2,3-Trimethyl-3H-benzo[e]indole
Introduction: The Imperative for Novel NIR Probes
In vivo fluorescence imaging is a cornerstone of modern preclinical research, enabling the non-invasive visualization of biological processes in living organisms.[1] The near-infrared (NIR) window, spanning from 700 to 900 nm, is particularly advantageous as it offers deep tissue penetration and minimal background autofluorescence, leading to high signal-to-background ratios.[2][3][4] While several NIR dyes are commercially available, the quest for novel probes with superior photostability, higher quantum yields, and specific targeting capabilities is relentless.
This guide addresses the critical process of validating a new molecular entity for in vivo imaging. We will use 1,2,3-Trimethyl-3H-benzo[e]indole as our candidate molecule. While this compound is known for its unique photophysical properties and potential in organic electronics, its application in biological imaging is unexplored.[5] The benzo[e]indole scaffold is a component of some cyanine dyes, suggesting its potential as a core structure for a new class of NIR probes.[6]
Here, we outline a full validation workflow, establishing a head-to-head comparison against gold-standard imaging agents: Indocyanine Green (ICG), Cyanine dyes (Cy5.5, Cy7), and Alexa Fluor dyes.
Establishing the Benchmarks: A Comparative Overview of Established NIR Dyes
A novel probe's performance can only be assessed relative to existing, well-characterized alternatives. The following dyes are the workhorses of preclinical in vivo NIR imaging.
| Parameter | Indocyanine Green (ICG) | Cyanine 5.5 (Cy5.5) | Cyanine 7 (Cy7) | Alexa Fluor 680 | Alexa Fluor 750 | This compound |
| Excitation Max (nm) | ~780[7][8] | ~675[9] | ~750[10] | ~679 | ~749 | To Be Determined (TBD) |
| Emission Max (nm) | ~820[7][8] | ~694[9] | ~776[10] | ~702[11] | ~775[12] | TBD |
| Quantum Yield (Φf) | 0.012 - 0.13 (Solvent Dependent)[9][13] | ~0.23[9] | ~0.12 (Referenced to ICG)[14] | ~0.36 | ~0.12 | TBD |
| Key Features | FDA-approved for clinical use; high plasma protein binding.[7][15] | Good brightness; commonly used for antibody and peptide labeling.[9] | Deep tissue penetration due to longer wavelength.[10][] | High brightness and photostability.[17] | Excellent for deep-tissue imaging; spectrally similar to Cy7.[] | Hypothesized NIR fluorescence |
| Limitations | Low quantum yield; forms aggregates.[8][19][20] | Susceptible to photobleaching. | Lower quantum yield than Cy5.5. | Not clinically approved. | Not clinically approved. | All properties are unknown |
The Validation Gauntlet: A Step-by-Step Experimental Workflow
The validation of a novel probe like this compound requires a systematic, multi-stage approach, moving from basic characterization to complex in vivo analysis.
Caption: Workflow for validating a novel imaging probe.
Phase 1: Foundational In Vitro Characterization
Before any animal is utilized, the intrinsic properties of the candidate probe must be thoroughly understood.[21]
Protocol 1: Photophysical and Stability Profiling
-
Objective: To determine the core fluorescence properties and stability of this compound.
-
Methodology:
-
Spectroscopy: Dissolve the compound in various solvents (e.g., PBS, DMSO, Ethanol) to determine its absorption and emission maxima using a spectrophotometer and fluorometer. This reveals its spectral profile and potential for NIR imaging.
-
Quantum Yield (QY) Determination: Calculate the relative QY using a well-characterized standard, such as IR-26 or ICG, in the same solvent.[13][22] A high QY is critical for a bright signal.[13]
-
Photostability: Continuously expose a solution of the probe to the excitation light source of an imaging system or microscope. Measure the fluorescence intensity over time and compare it to a stable dye like Alexa Fluor 680 and a less stable dye like ICG. Superior photostability is crucial for longitudinal studies.[23][24]
-
pH Stability: Incubate the probe in buffers of varying pH (e.g., 4.0 to 9.0) and measure any changes in fluorescence, ensuring it remains stable under physiological conditions.[17]
-
Protocol 2: In Vitro Cytotoxicity Assessment
-
Objective: To ensure the probe is not toxic to cells at concentrations relevant for imaging.
-
Methodology (MTT Assay):
-
Culture a relevant cell line (e.g., HeLa, 4T1) in 96-well plates.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Add MTT reagent to each well and incubate. Viable cells will convert MTT to formazan.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control. A probe should exhibit low toxicity (>90% viability) at its effective imaging concentration.
-
Phase 2: Comprehensive In Vivo Evaluation
Successful in vitro results provide the rationale for moving into preclinical animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25][26]
Protocol 3: Pharmacokinetics and Biodistribution
-
Objective: To understand how the probe is absorbed, distributed, metabolized, and excreted (ADME) by the body.[27] This is critical for identifying potential off-target accumulation and determining the optimal imaging window.[15][28]
-
Methodology:
-
Animal Model: Use healthy athymic nude mice (n=3-5 per time point) to minimize light scattering by fur.[12]
-
Administration: Administer a defined dose of this compound (e.g., 10 nmol) and a benchmark dye (e.g., ICG or a Cy7 derivative) via tail vein injection.[1][29]
-
Blood Sampling: Collect small blood samples at various time points (e.g., 2, 15, 30 min, and 1, 4, 24 hours) to determine the probe's plasma half-life.
-
Whole-Body Imaging: Anesthetize the mice (e.g., with isoflurane) and perform whole-body fluorescence imaging at each time point using a system like an IVIS Spectrum.[25][30]
-
Ex Vivo Analysis: At the final time point (e.g., 24 hours), humanely euthanize the mice. Dissect major organs (liver, kidneys, spleen, lungs, heart, etc.).[29]
-
Quantification: Image the excised organs to quantify fluorescence intensity. This provides definitive confirmation of the probe's biodistribution and helps validate the in vivo imaging data.[27][31] The choice of fluorescent label can significantly impact biodistribution, so this head-to-head comparison is vital.[32][33]
-
Caption: Conceptual overview of in vivo biodistribution.
Protocol 4: In Vivo Imaging Performance in a Tumor Model
-
Objective: To assess the probe's ability to generate high-contrast images of a target tissue, such as a tumor.
-
Methodology:
-
Tumor Model: Establish subcutaneous tumors by inoculating cancer cells (e.g., 4T1, U87) into the flank of nude mice.[26] Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Probe Administration: Once tumors are established, inject cohorts of mice with the candidate probe and a benchmark dye (e.g., Cy5.5-conjugated antibody for targeted imaging, or free ICG for passive targeting).
-
Longitudinal Imaging: Image the mice at multiple time points post-injection (e.g., 1, 4, 8, 24, 48 hours).
-
Data Analysis:
-
Draw Regions of Interest (ROIs) over the tumor and an adjacent non-tumor area (e.g., muscle).
-
Calculate the average fluorescence intensity for each ROI.
-
Determine the Signal-to-Background Ratio (SBR) at each time point by dividing the tumor intensity by the background intensity.
-
Compare the SBR profiles of this compound against the benchmark dyes. A successful probe will show high and sustained accumulation in the tumor relative to surrounding tissue.
-
-
Decision Framework: Is the Candidate Probe Viable?
The comprehensive dataset generated from these experiments allows for an objective, evidence-based decision.
Caption: Decision tree for novel probe validation.
Conclusion
The validation of a novel fluorophore like This compound for in vivo imaging is a rigorous, multi-faceted process. It demands not only the demonstration of promising photophysical properties but also a thorough understanding of its behavior within a complex biological system. By systematically benchmarking its performance against established agents like ICG and modern cyanine dyes, researchers can objectively determine its true potential. This structured approach ensures that only the most promising candidates advance, ultimately enriching the toolkit available for preclinical and, potentially, clinical optical imaging.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,3,3-Trimethylbenzoindolenine | 41532-84-7 | Benchchem [benchchem.com]
- 7. Intradermal Indocyanine Green for In Vivo Fluorescence Laser Scanning Microscopy of Human Skin: A Pilot Study | PLOS One [journals.plos.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Before In Vivo Imaging: Evaluation of Fluorescent Probes Using Fluorescence Microscopy, Multiplate Reader, and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Bright Organic Fluorophore for Accurate Measurement of the Relative Quantum Yield in the NIR‐II Window - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhanced brightness and photostability of dye-sensitized Nd-doped rare earth nanocomposite for in vivo NIR-IIb vascular and orthotopic tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel photostable near-infrared-to-near-infrared fluorescent nanoparticle for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. research.charlotte.edu [research.charlotte.edu]
- 26. spectralinvivo.com [spectralinvivo.com]
- 27. OPG [opg.optica.org]
- 28. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging | PLOS One [journals.plos.org]
- 29. alfa-chemistry.com [alfa-chemistry.com]
- 30. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency in the Synthesis of 1,2,3-Trimethyl-3H-benzo[e]indole
Introduction
In the realms of pharmaceutical development and material science, the molecular integrity of a chemical entity is paramount. 1,2,3-Trimethyl-3H-benzo[e]indole is a heterocyclic compound that serves as a vital structural motif and intermediate in various high-stakes applications, including the development of organic light-emitting diodes (OLEDs) and novel pharmaceutical agents.[1] For researchers and drug development professionals, the reproducibility of experimental outcomes and the safety of final products depend entirely on the consistency of the starting materials. A slight variation in the purity profile or isomeric composition from one synthetic batch to another can lead to failed experiments, misleading data, and significant delays in development pipelines.
This guide provides an in-depth technical framework for the synthesis and, more critically, the rigorous assessment of batch-to-batch consistency for this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, establishing a self-validating system that ensures every batch meets the highest standards of quality and reliability, in line with Good Manufacturing Practices (GMP).[2][3][4]
Part 1: The Synthetic Pathway: A Rational Approach to this compound
The synthesis of indole derivatives is a well-established field, with the Fischer Indole Synthesis being a classic and robust method for constructing the indole core.[5] This reaction, involving the acid-catalyzed reaction of a hydrazine with a ketone or aldehyde, is a prime candidate for producing the benzo[e]indole scaffold with reliable yields.[6][7]
Primary Synthesis Protocol: Modified Fischer Indole Synthesis
The chosen method involves the reaction of 2-naphthylhydrazine with 3-methyl-2-pentanone under acidic conditions. The selection of 3-methyl-2-pentanone is critical as its structure is predisposed to form the desired 1,2,3-trimethyl substitution pattern on the benzo[e]indole core after cyclization and rearrangement.
Experimental Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-naphthylhydrazine hydrochloride (10.0 g, 51.4 mmol) and glacial acetic acid (100 mL).
-
Reagent Addition: Begin stirring the suspension and add 3-methyl-2-pentanone (6.18 g, 61.7 mmol, 1.2 eq) dropwise over 10 minutes at room temperature. The rationale for a slight excess of the ketone is to ensure the complete consumption of the limiting hydrazine starting material.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine spot is no longer visible.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water (3 x 100 mL) to remove residual salts and acetic acid.
-
Dry the crude product under vacuum at 50°C for 12 hours.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound. The choice of a recrystallization solvent system is critical for obtaining high purity, as it selectively dissolves the product while leaving insoluble impurities behind and keeping soluble impurities in the mother liquor upon cooling.
Comparison of Synthesis Parameters
While the Fischer Indole synthesis is robust, process parameters can be optimized. The following table compares the standard protocol with a potential alternative using a different acid catalyst, highlighting key performance indicators that must be evaluated during process development.
| Parameter | Method A: Acetic Acid (Standard) | Method B: Polyphosphoric Acid (PPA) (Alternative) | Rationale for Comparison |
| Yield | ~75-85% | Potentially >90% | PPA is a stronger acid and dehydrating agent, which can drive the reaction to completion more effectively, but may also lead to more side products. |
| Purity (Crude) | Good to Excellent | Fair to Good | The harsh conditions of PPA can sometimes lead to charring and the formation of difficult-to-remove polymeric impurities. |
| Reaction Time | 4-6 hours | 1-2 hours | Stronger acid catalysis typically leads to faster reaction rates. |
| Safety Concerns | Standard handling of acids. | PPA is highly corrosive and viscous, making it more challenging to handle and quench. | |
| Cost-Effectiveness | High | Moderate | Acetic acid is generally less expensive and easier to handle on a large scale. |
Part 2: The Analytical Gauntlet: A Framework for Ensuring Consistency
Batch-to-batch consistency is not assumed; it is proven through rigorous analytical testing.[8][9][10] A multi-pronged approach using orthogonal analytical techniques is essential to build a complete and trustworthy profile of each batch.[][12] This creates a self-validating system where the results from one technique corroborate the findings of another.
Caption: Analytical workflow for batch consistency assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To quantify the purity of the target compound and identify any impurities. HPLC is the gold standard for purity determination due to its high resolution and sensitivity.[13][14]
Experimental Protocol:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). A typical gradient might start from 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Data Interpretation & Acceptance Criteria:
-
Identity: The retention time of the main peak in the sample chromatogram must be within ±2% of a qualified reference standard.
-
Purity: The area of the main peak should be ≥ 99.5% of the total peak area.
-
Impurities: No single impurity peak should be > 0.15%.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the compound and ensure the correct isomeric form has been synthesized. NMR provides an unambiguous fingerprint of the molecule's structure.[15][16][17]
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire both ¹H NMR and ¹³C NMR spectra.
-
¹H NMR: Key signals for this compound should include distinct singlets for the three methyl groups and characteristic aromatic proton signals corresponding to the benzo[e]indole core.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including distinct signals for the three methyl carbons and the quaternary carbons of the indole ring system.[18][19]
Data Interpretation & Acceptance Criteria:
-
Structural Confirmation: The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum must be consistent with the proposed structure of this compound.
-
Absence of Impurities: No unassigned peaks with an integration of >1% relative to the main compound should be present. The absence of residual solvents (e.g., ethanol, acetic acid) should be confirmed.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of the synthesized compound. This provides definitive evidence that the product has the correct molecular formula.[20][21][22]
Experimental Protocol:
-
Instrument: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[23]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.[24]
-
Sample Preparation: Dilute the HPLC sample solution or prepare a new solution in a suitable solvent like methanol or acetonitrile at a concentration of ~0.1 mg/mL.
Data Interpretation & Acceptance Criteria:
-
Molecular Ion Peak: The mass spectrum must show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₅H₁₅N, Molecular Weight: 209.29 g/mol ), the expected m/z value would be approximately 210.13. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).[25]
Part 3: Data Consolidation and Batch Release
The ultimate goal is to use the collected data to make an informed and objective decision on whether a batch meets the required specifications. Consolidating the data into a single table provides a clear overview for comparison.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sampanenterprises.com [sampanenterprises.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. Health products policy and standards [who.int]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. nathealthscience.org [nathealthscience.org]
- 12. jocpr.com [jocpr.com]
- 13. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 17. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 18. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
- 19. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain | MDPI [mdpi.com]
- 20. tutorchase.com [tutorchase.com]
- 21. sydney.edu.au [sydney.edu.au]
- 22. pharmacy180.com [pharmacy180.com]
- 23. scientistlive.com [scientistlive.com]
- 24. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,3-Trimethyl-3H-benzo[e]indole
As a Senior Application Scientist, it is imperative to extend our commitment to safety beyond the laboratory bench and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,2,3-Trimethyl-3H-benzo[e]indole, a compound utilized in diverse research areas from materials science to pharmaceutical development.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our personnel and the environment.
The foundation of any chemical disposal plan rests on a thorough understanding of the substance's hazards and the governing regulations. The toxicological properties of this compound have not been fully investigated, which necessitates handling it with caution.[2] However, data for the closely related isomer, 1,1,2-Trimethyl-1H-benz[e]indole, indicates that it is a skin, eye, and respiratory irritant.[3][4][5][6] Therefore, it must be managed as a hazardous waste.
Part 1: Hazard Identification and Waste Classification
Before any disposal activities can commence, a formal hazardous waste determination is required. This process is mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
-
Review the Safety Data Sheet (SDS): The SDS for the specific lot number of this compound should be the primary source of information. The GHS Hazard statements for the analogous compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6]
-
Waste Characterization: Based on the available data, this compound does not typically meet the criteria for ignitable, corrosive, or reactive waste.[10] However, its irritant properties mean it is classified as a toxic waste. Therefore, any material contaminated with this chemical, including the pure substance, solutions, and used personal protective equipment (PPE), must be treated as hazardous waste.[2][10]
Table 1: Hazard Profile & Disposal Classification
| Property | Classification | Rationale & Citation |
| Physical State | Solid (Powder/Crystals) | Solid form dictates handling procedures to avoid dust generation.[5] |
| GHS Hazard Codes | H315, H319, H335 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][6] |
| RCRA Waste Class | Hazardous Waste | Classified as hazardous due to its irritant/toxic properties.[2][10] |
| Disposal Mandate | P501 | "Dispose of contents/ container to an approved waste disposal plant."[3][4] |
Part 2: Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and efficient hazardous waste management. It prevents accidental chemical reactions and ensures that waste streams are handled by the appropriate disposal facilities.
-
Designate a Waste Container: Use a dedicated, leak-proof container that is compatible with the chemical.[7][11] For solid this compound, a high-density polyethylene (HDPE) pail with a secure, resealable lid is recommended.
-
Labeling: The moment the first particle of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The date on which waste accumulation began.[12]
-
-
Waste Streams: Three primary waste streams should be considered:
-
Unused/Expired Chemical: The pure solid chemical should be kept in its original container if possible. If not, it should be transferred to the designated hazardous waste container.
-
Contaminated Labware & Debris: This includes items like pipette tips, weigh boats, contaminated gloves, and bench paper. These items must be placed directly into the labeled solid hazardous waste container.
-
Contaminated Solvents/Solutions: If the compound is used in a solution, the liquid waste must be collected in a separate, clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Part 3: On-Site Storage and Handling
All hazardous waste must be stored in a manner that minimizes risk to personnel and the environment while awaiting pickup by a licensed disposal vendor.
-
Storage Location: Designate a specific hazardous waste accumulation area within the lab.[11] This area should be away from general traffic, sinks, and floor drains.[12]
-
Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[7][12] This is crucial to prevent the release of dust or vapors.
-
Secondary Containment: It is best practice to place waste containers in a secondary containment bin to control any potential spills or leaks.
-
PPE: When handling the waste container or adding waste, personnel must wear the same level of PPE required for handling the pure chemical: safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][5]
Part 4: Final Disposal Workflow
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company. It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain.[13][14] The following diagram outlines the decision-making and operational workflow for proper disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.no [fishersci.no]
- 6. 2,3,3-Trimethylbenzoindolenine | C15H15N | CID 170530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pfw.edu [pfw.edu]
- 8. axonator.com [axonator.com]
- 9. youtube.com [youtube.com]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. acs.org [acs.org]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 1,2,3-Trimethyl-3H-benzo[e]indole and Its Isomers
Disclaimer: Specific safety data for 1,2,3-Trimethyl-3H-benzo[e]indole is limited. This guide is predicated on data from its closely related isomers, 1,1,2-Trimethyl-1H-benz[e]indole and 2,3,3-Trimethyl-3H-benzo[e]indole, which are expected to have very similar hazard profiles. Always consult the most current Safety Data Sheet (SDS) for the specific compound in use.
Researchers and drug development professionals handling this compound must operate with a comprehensive understanding of its potential hazards and the necessary safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Assessment and Triage
This compound and its isomers are classified as irritants that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Understanding the nature of these hazards is the first step in establishing a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact.
Causality of Hazards: The irritant nature of this compound likely stems from its chemical structure and reactivity. Aromatic and heterocyclic compounds can interact with biological macromolecules, leading to cellular-level irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Primary | Eye Protection | Chemical safety goggles are mandatory to protect against splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2] | |
| Laboratory Coat | A standard laboratory coat should be worn to protect against incidental contact. | |
| Secondary | Respiratory Protection | In cases of poor ventilation or when handling powders, a NIOSH-approved respirator is recommended to prevent respiratory tract irritation.[4] |
| Face Shield | A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing. |
Self-Validating Protocol: Before each use, inspect all PPE for signs of damage or degradation. A pre-use check ensures the integrity of your protective barrier.
Experimental Workflow: From Benchtop to Disposal
The following workflow provides a step-by-step guide for handling this compound, from preparation to disposal.
Preparation and Handling
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to minimize inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material to contain the spill.
-
Clean: Clean the spill area thoroughly with a suitable solvent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
Visualizing the Safety Workflow
The following diagram illustrates the critical steps in the safe handling of this compound, from donning PPE to waste disposal.
Caption: PPE Donning, Handling, and Doffing Workflow
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
